molecular formula C8H7N B1600865 2-Ethynyl-4-methylpyridine CAS No. 30413-54-8

2-Ethynyl-4-methylpyridine

Cat. No.: B1600865
CAS No.: 30413-54-8
M. Wt: 117.15 g/mol
InChI Key: CHNFBIGZXCEXGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethynyl-4-methylpyridine is a useful research compound. Its molecular formula is C8H7N and its molecular weight is 117.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethynyl-4-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-8-6-7(2)4-5-9-8/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNFBIGZXCEXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60539548
Record name 2-Ethynyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30413-54-8
Record name 2-Ethynyl-4-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60539548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethynyl-4-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: The Significance of a Versatile Pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Ethynyl-4-methylpyridine

This compound (CAS No: 30413-54-8) is a heterocyclic aromatic compound featuring a pyridine ring substituted with an ethynyl group at the 2-position and a methyl group at the 4-position.[1][2][3] With a molecular formula of C₈H₇N and a molecular weight of 117.15 g/mol , this molecule serves as a crucial building block in medicinal chemistry and materials science.[1][4] The pyridine scaffold is a ubiquitous feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[5] The presence of the terminal alkyne functionality provides a versatile handle for further chemical modifications, most notably through click chemistry and cross-coupling reactions, allowing for the construction of complex molecular architectures.[6] This guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for researchers and professionals in drug development.

Synthetic Strategy: The Sonogashira Cross-Coupling Reaction

The formation of the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group is most efficiently achieved via the Sonogashira cross-coupling reaction.[7][8] This powerful reaction, developed by Kenkichi Sonogashira, involves the coupling of a vinyl or aryl halide with a terminal alkyne.[7][9] It is catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[8][10]

Rationale for Method Selection:

  • Mild Reaction Conditions: The Sonogashira coupling can be performed under mild conditions, often at room temperature, which preserves sensitive functional groups within complex molecules.[7]

  • High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[11]

  • High Efficiency: The use of a palladium-copper dual catalytic system typically results in high yields and reaction rates.[8]

The synthetic approach involves a two-step sequence:

  • Palladium-Copper Catalyzed Coupling: A suitable 2-halo-4-methylpyridine is coupled with a protected alkyne, typically trimethylsilylacetylene (TMSA). Using a protected alkyne like TMSA prevents the undesirable homo-coupling of the terminal alkyne and is easier to handle than acetylene gas.[12]

  • Deprotection: The trimethylsilyl (TMS) protecting group is subsequently removed under mild conditions to yield the target terminal alkyne, this compound.

Reaction Mechanism: The Dual Catalytic Cycle

The reaction proceeds through two interconnected catalytic cycles, one involving palladium and the other copper.

Sonogashira_Mechanism Figure 1: Simplified Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)L₂(X) Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)L₂(C≡CR) ArPdX->ArPdC Transmetalation ArPdC->Pd0 Reductive Elimination Product Ar-C≡CR ArPdC->Product CuX Cu(I)X CuC Cu(I)-C≡CR CuX->CuC Base Base Base-H⁺X⁻ CuX->Base CuC->ArPdX from Copper Cycle Alkyne H-C≡CR Alkyne->CuC ArX Ar-X ArX->Pd0

Figure 1: Simplified Sonogashira Catalytic Cycle

Experimental Protocol

This protocol details the synthesis starting from 2-bromo-4-methylpyridine. The reactivity of aryl halides in the Sonogashira coupling follows the order I > Br >> Cl.[7] While 2-iodo-4-methylpyridine would be more reactive, the bromo analogue is often more commercially available and cost-effective.

Part A: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methylpyridine

Materials and Reagents:

  • 2-Bromo-4-methylpyridine (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.2 equiv)[12]

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equiv)

  • Copper(I) iodide (CuI) (0.05 equiv)

  • Triphenylphosphine (PPh₃) (0.06 equiv)

  • Triethylamine (TEA), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: A three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen/argon inlet is flame-dried and allowed to cool under an inert atmosphere.

  • Reagent Addition: To the flask, add 2-bromo-4-methylpyridine, Pd(PPh₃)₂Cl₂, CuI, and PPh₃.

  • Solvent Addition: Add anhydrous toluene and anhydrous triethylamine via syringe.

  • Degassing: The resulting mixture is degassed by bubbling argon through the solution for 15-20 minutes.

  • Substrate Addition: Add trimethylsilylacetylene dropwise to the stirred solution at room temperature.

  • Reaction: Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield 2-((trimethylsilyl)ethynyl)-4-methylpyridine as a pale yellow oil.[13]

Part B: Synthesis of this compound (Deprotection)

Materials and Reagents:

  • 2-((Trimethylsilyl)ethynyl)-4-methylpyridine (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Methanol

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the purified 2-((trimethylsilyl)ethynyl)-4-methylpyridine in methanol in a round-bottom flask.

  • Base Addition: Add potassium carbonate to the solution and stir the mixture vigorously at room temperature.

  • Reaction: Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Work-up:

    • Remove the methanol under reduced pressure.

    • Partition the residue between dichloromethane and deionized water.

    • Separate the layers and extract the aqueous layer with dichloromethane (2x).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: The resulting crude product is often of sufficient purity. If necessary, it can be further purified by flash chromatography to yield this compound. The product should be stored at 4°C under a nitrogen atmosphere to prevent degradation.[1]

Synthesis_Workflow Figure 2: Overall Synthesis Workflow cluster_step1 Part A: Sonogashira Coupling cluster_step2 Part B: TMS Deprotection A1 Combine 2-bromo-4-methylpyridine, Catalysts (Pd/Cu), & Ligand in Toluene/TEA A2 Degas with Argon A1->A2 A3 Add Trimethylsilylacetylene A2->A3 A4 Heat at 70-80°C for 4-6h A3->A4 A5 Work-up: Filter, Wash, Dry & Concentrate A4->A5 A6 Purify via Column Chromatography A5->A6 B1 Dissolve TMS-protected intermediate in Methanol A6->B1 Purified Intermediate B2 Add K₂CO₃ and Stir at RT B1->B2 B3 Work-up: Concentrate, Extract, Dry & Concentrate B2->B3 B4 Final Product: This compound B3->B4

Figure 2: Overall Synthesis Workflow

Characterization of this compound

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

Technique Expected Observations
¹H NMR δ (ppm): ~8.4 (d, 1H, pyridine H6), ~7.3 (s, 1H, pyridine H3), ~7.2 (d, 1H, pyridine H5), ~3.2 (s, 1H, alkyne C≡C-H ), ~2.4 (s, 3H, methyl CH₃ ).[14][15]
¹³C NMR δ (ppm): ~150 (C6), ~148 (C2), ~145 (C4), ~125 (C5), ~124 (C3), ~83 (alkyne C ≡CH), ~79 (alkyne C≡C H), ~21 (methyl C H₃).[14]
IR Spectroscopy ν (cm⁻¹): ~3300 (alkyne ≡C-H stretch), ~2100 (alkyne C≡C stretch, weak), ~1600, ~1560 (pyridine ring C=C and C=N stretches).[16]
Mass Spectrometry (EI or ESI+): Expected molecular ion peak [M+H]⁺ at m/z = 118.06.[4]

Safety Precautions

All manipulations should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Pyridine Derivatives: Pyridine-based compounds can be harmful if inhaled, swallowed, or absorbed through the skin. They may cause skin and eye irritation.[17]

  • Solvents: Toluene, methanol, and dichloromethane are flammable and/or toxic. Avoid inhalation of vapors and contact with skin.

  • Reagents: Triethylamine is corrosive and flammable. Copper(I) iodide is a potential irritant. Palladium catalysts can be toxic. Handle with care.

  • Product: this compound should be handled as a potentially toxic substance. Specific safety data is limited, so precautions for related compounds like 2-ethynylpyridine should be followed, which include avoiding inhalation and contact.[17]

Conclusion

The Sonogashira cross-coupling reaction provides a reliable and efficient pathway for the synthesis of this compound, a valuable building block for drug discovery and materials science. The two-step procedure, involving the coupling of 2-bromo-4-methylpyridine with trimethylsilylacetylene followed by deprotection, is a robust method amenable to laboratory-scale synthesis. Rigorous characterization using NMR, IR, and mass spectrometry is essential to confirm the structure and purity of the final compound, ensuring its suitability for subsequent applications.

References

Spectroscopic Data of 2-Ethynyl-4-methylpyridine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Ethynyl-4-methylpyridine, a substituted pyridine derivative, is a molecule of significant interest in medicinal chemistry and materials science. Its rigid, linear ethynyl group and the pyridine scaffold make it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals, functional polymers, and novel ligands for catalysis. The precise characterization of this compound is paramount for its effective utilization, ensuring the identity, purity, and structural integrity of the substance. This technical guide provides a comprehensive overview of the spectroscopic data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the spectral data are discussed in detail to provide a practical and in-depth resource for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 30413-54-8) possesses a molecular formula of C₈H₇N and a molecular weight of 117.15 g/mol .[1][2] The structure features a pyridine ring substituted at the 2-position with an ethynyl group (-C≡CH) and at the 4-position with a methyl group (-CH₃). This unique arrangement of functional groups gives rise to a distinct spectroscopic fingerprint, which is invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR are essential for unambiguous structure elucidation.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons on the pyridine ring, the acetylenic proton, and the methyl protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 16-32 (to ensure a good signal-to-noise ratio).

    • Relaxation delay: 1-2 seconds.

    • Pulse width: 90°.

    • Spectral width: 0-10 ppm.

  • Data Processing: Perform Fourier transformation, phasing, and baseline correction of the acquired Free Induction Decay (FID). Calibrate the spectrum using the residual solvent peak (for CDCl₃, δ = 7.26 ppm).

Data Interpretation and Key Insights

The ¹H NMR data for this compound is summarized in the table below.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-6~8.4d~5.0
H-5~7.2dd~5.0, 1.5
H-3~7.0s-
Acetylenic H~3.1s-
Methyl H (-CH₃)~2.4s-
  • Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons appear in the aromatic region (δ 7.0-8.5 ppm). The H-6 proton, being adjacent to the nitrogen atom, is the most deshielded and appears furthest downfield. It is observed as a doublet due to coupling with the H-5 proton. The H-5 proton appears as a doublet of doublets, being coupled to both H-6 and H-3 (long-range coupling). The H-3 proton is a singlet as it has no adjacent protons to couple with.

  • Acetylenic Proton: The proton of the terminal alkyne is typically found in the region of δ 2.5-3.5 ppm. Its singlet nature is due to the absence of neighboring protons.

  • Methyl Protons: The three protons of the methyl group at the 4-position are chemically equivalent and appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good spectrum in a shorter time.

  • Instrumentation: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

    • Acquisition mode: Proton-decoupled.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Calibrate the spectrum using the solvent peak (for CDCl₃, δ = 77.16 ppm).

Data Interpretation and Key Insights

The expected ¹³C NMR chemical shifts for this compound are presented below.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C-2~143
C-6~150
C-4~148
C-5~125
C-3~123
C≡CH~83
C≡C H~78
-CH₃~21
  • Pyridine Carbons (C-2, C-3, C-4, C-5, C-6): The carbons of the pyridine ring resonate in the aromatic region (δ 120-150 ppm). The carbons directly attached to the nitrogen (C-2 and C-6) are typically the most downfield.

  • Alkynyl Carbons (C≡CH): The two sp-hybridized carbons of the ethynyl group appear in the characteristic range of δ 70-90 ppm.

  • Methyl Carbon (-CH₃): The methyl carbon gives a signal in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The spectrum can be acquired from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Number of scans: 16-32.

    • Resolution: 4 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance vs. wavenumber).

Data Interpretation and Key Insights

The IR spectrum of this compound will show characteristic absorption bands for the alkyne and aromatic moieties.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
≡C-H stretch (alkyne)~3300Strong, sharp
C-H stretch (aromatic)3100-3000Medium
C≡C stretch (alkyne)~2100Medium, sharp
C=C and C=N stretch (aromatic ring)1600-1450Medium to strong
C-H bend (aromatic)900-690Medium to strong
  • Alkyne Vibrations: The most diagnostic peaks are the sharp C-H stretch of the terminal alkyne at approximately 3300 cm⁻¹ and the C≡C triple bond stretch around 2100 cm⁻¹. The presence of both peaks is strong evidence for a terminal alkyne.

  • Aromatic Vibrations: The C-H stretching vibrations of the pyridine ring are observed above 3000 cm⁻¹. The ring stretching vibrations (C=C and C=N) appear in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations in the fingerprint region (below 1000 cm⁻¹) can provide information about the substitution pattern of the ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

  • Acquisition Parameters:

    • Ionization mode: Positive ion mode is typically used for pyridinic compounds to observe the protonated molecule [M+H]⁺.

    • Mass range: Scan a range that includes the expected molecular weight (e.g., m/z 50-200).

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

Data Interpretation and Key Insights

The mass spectrum of this compound will provide key information for confirming its molecular formula.

m/z (mass-to-charge ratio) Assignment Interpretation
118.0651[M+H]⁺Protonated molecular ion. Confirms the molecular weight of 117.15.[2]
117.0578[M]⁺Molecular ion (observed in EI-MS).
91[M-C₂H₂]⁺Loss of acetylene from the molecular ion.
77[C₆H₅]⁺Phenyl cation fragment.
  • Molecular Ion: In ESI-MS, the base peak is often the protonated molecule [M+H]⁺ at m/z 118.[2] In EI-MS, the molecular ion peak [M]⁺ at m/z 117 would be observed.

  • Fragmentation Pattern: The fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for this molecule would include the loss of the acetylene group (26 Da) or cleavage of the pyridine ring.

Workflow and Logical Relationships

The comprehensive characterization of this compound follows a logical workflow where the data from each spectroscopic technique complements the others to provide a complete structural picture.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Structure Structure Confirmation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment Structure->Purity

References

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of 2-ethynyl-4-methylpyridine, a key heterocyclic building block in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering not just data interpretation but also the underlying scientific principles and practical experimental considerations.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring both a methyl group and a terminal alkyne. This unique combination of functional groups makes it a valuable synthon for creating complex molecular architectures through reactions such as Sonogashira coupling, click chemistry, and various metal-catalyzed transformations. Accurate and unambiguous characterization of this molecule is paramount for ensuring the integrity of subsequent research and development. This guide will delve into the intricacies of its ¹H NMR, ¹³C NMR, and IR spectra to provide a complete analytical portrait.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the precise connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical insights into its structure.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The chemical shifts are influenced by the electronic effects of the nitrogen atom in the pyridine ring and the electron-withdrawing nature of the ethynyl group.

Predicted ¹H NMR Spectral Data:

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6~8.4-8.6d~5.0
H-5~7.2-7.4d~5.0
H-3~7.0-7.2s-
Acetylenic H~3.0-3.2s-
Methyl (CH₃)~2.3-2.5s-

Interpretation of the ¹H NMR Spectrum:

  • Aromatic Protons (H-6, H-5, H-3): The pyridine ring protons appear in the aromatic region of the spectrum. The proton at the C-6 position (H-6), being adjacent to the electronegative nitrogen atom, is the most deshielded and thus appears at the lowest field (highest ppm value). It will appear as a doublet due to coupling with the proton at C-5. The proton at C-5 will also be a doublet, coupling with H-6. The proton at C-3 is expected to be a singlet as it lacks adjacent protons for coupling.

  • Acetylenic Proton: The terminal alkyne proton is typically found in the range of 2-3 ppm. Its chemical shift can be influenced by the electronic environment of the pyridine ring. It is expected to be a sharp singlet.

  • Methyl Protons: The protons of the methyl group at the C-4 position will appear as a singlet in the upfield region of the spectrum, typically around 2.3-2.5 ppm.

Logical Flow for ¹H NMR Peak Assignment:

Chemical properties and reactivity of 2-ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Ethynyl-4-methylpyridine

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry. Its unique structure, featuring a pyridine ring functionalized with both a nucleophilic nitrogen atom and a reactive terminal alkyne, offers a versatile platform for the synthesis of complex molecular architectures. The presence of the methyl group at the 4-position subtly modulates the electronic properties of the pyridine ring, influencing its reactivity and coordination behavior. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, and key reactivity patterns of this compound, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical and Structural Properties

Understanding the fundamental properties of a molecule is critical for its effective application in synthesis and material design. This compound is a compound whose handling, reactivity, and solubility are dictated by its distinct structural features.

The molecule consists of a pyridine core, which is an aromatic six-membered heterocycle containing one nitrogen atom. An ethynyl group (-C≡CH) is attached at the 2-position, adjacent to the nitrogen, and a methyl group (-CH₃) is at the 4-position. The nitrogen atom imparts basicity and coordinating properties, while the terminal alkyne is a high-energy functional group, primed for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₇N[1][2]
Molecular Weight 117.15 g/mol [1]
CAS Number 30413-54-8[1]
Predicted Density 1.00 ± 0.1 g/cm³N/A
Boiling Point 102-105 °C (at 26 Torr)N/A
Predicted pKa 2.93 ± 0.20N/A
SMILES CC1=CC(=NC=C1)C#C[2]
InChIKey CHNFBIGZXCEXGH-UHFFFAOYSA-N[2]
Storage Conditions Inert atmosphere, 2-8°C[1]

Note: Some physical properties are predicted values from chemical databases and should be treated as estimates.

Spectroscopic Analysis

While specific, experimentally verified spectra for this compound are not widely published, its spectroscopic signature can be reliably predicted based on the analysis of its constituent functional groups and comparison with closely related analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons on the pyridine ring, the single acetylenic proton, and the three protons of the methyl group.

  • Aromatic Protons (H3, H5, H6): These protons will appear in the aromatic region (δ 7.0-8.5 ppm). The H6 proton, being adjacent to the nitrogen, will be the most deshielded. The C4-methyl group is weakly electron-donating, which may cause a slight upfield shift for the ring protons compared to the parent 2-ethynylpyridine.

  • Acetylenic Proton (-C≡CH): This proton typically appears as a sharp singlet around δ 3.0-3.5 ppm.

  • Methyl Protons (-CH₃): The methyl group will present as a singlet around δ 2.3-2.5 ppm.

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each unique carbon atom.

  • Aromatic Carbons: The five carbons of the pyridine ring will resonate in the δ 120-155 ppm range. The C2 and C6 carbons, being closest to the electronegative nitrogen, will be the most downfield.[3][4]

  • Alkynyl Carbons (-C≡CH): The two sp-hybridized carbons of the alkyne group typically appear in the δ 70-90 ppm range.[5] The carbon attached to the pyridine ring (C≡C-Py) will be slightly more downfield than the terminal carbon (C≡CH).

  • Methyl Carbon (-CH₃): The methyl carbon signal is expected in the aliphatic region, around δ 20-25 ppm.[4]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the vibrational modes of the functional groups.

  • C-H Stretch (alkyne): A sharp, characteristic peak is expected around 3300 cm⁻¹ for the ≡C-H bond stretch. Its presence is a strong indicator of a terminal alkyne.

  • C≡C Stretch (alkyne): A weak but sharp absorption band should appear in the range of 2100-2140 cm⁻¹ , corresponding to the carbon-carbon triple bond stretch.[6]

  • C=C and C=N Stretches (aromatic): Multiple bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring vibrations.[7]

  • C-H Stretches (aromatic and methyl): Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹.

Reactivity and Synthetic Applications

The reactivity of this compound is dominated by its terminal alkyne group and the pyridine nitrogen. This dual functionality makes it a powerful synthon for creating diverse molecular structures.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp²)-C(sp) bond between an aryl/vinyl halide and a terminal alkyne.[8] this compound is an excellent substrate for this reaction, allowing for its direct linkage to various aromatic and heteroaromatic systems.

Mechanism Insight: The reaction proceeds via two interconnected catalytic cycles involving palladium and copper.[8] The palladium cycle involves oxidative addition of the Pd(0) catalyst to the aryl halide, followed by transmetalation with a copper(I) acetylide (formed from the alkyne and the Cu(I) co-catalyst) and reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Causality in Protocol Design: The choice of catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), copper co-catalyst (typically CuI), base (an amine like triethylamine or diisopropylamine), and solvent is crucial. The amine base serves both to neutralize the HX byproduct and to facilitate the formation of the copper acetylide. Anhydrous and anaerobic conditions are often required to prevent catalyst deactivation and side reactions, although modern catalysts can show tolerance to air and moisture.[9]

Representative Experimental Protocol: Sonogashira Coupling

This protocol is a generalized procedure for the coupling of an aryl bromide with an ethynylpyridine derivative and may require optimization.[10]

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and Copper(I) iodide (CuI) (0.06 mmol, 6 mol%).

  • Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) followed by an amine base such as triethylamine (3.0 mmol).

  • Substrate Addition: Add this compound (1.2 mmol) to the mixture via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 60-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the mixture to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Diagram: Generalized Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification A Dry Schlenk Flask (Inert Atmosphere) B Add Pd Catalyst, CuI, Aryl Halide A->B Charge C Add Solvent & Amine Base D Add This compound C->D E Stir / Heat (TLC Monitoring) D->E F Cool & Dilute E->F G Filter through Celite F->G H Aqueous Workup (Wash & Dry) G->H I Column Chromatography H->I J Pure Product I->J

Caption: A typical workflow for a Sonogashira coupling reaction.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," is a highly efficient and regioselective method for synthesizing 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides.[11][12] this compound is an ideal alkyne component for this transformation. The resulting triazole-pyridine conjugates are of immense interest in drug discovery as stable, aromatic linkers or pharmacophores.

Mechanism Insight: The reaction is catalyzed by a Cu(I) species, which forms a copper acetylide intermediate with the terminal alkyne. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing ring, which then collapses to the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst.[13]

Notably, studies have shown that 2-ethynylpyridine itself can act as a promoting ligand in CuAAC reactions, forming an active complex with the copper catalyst and accelerating the reaction rate, even in aqueous media.[14][15] This suggests that this compound may exhibit similar self-promoting behavior.

Diagram: Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism

CuAAC_Mechanism Alkyne R¹-C≡CH (this compound) Cu_Acetylide R¹-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) Azide R²-N₃ Six_Membered Six-membered Cu-containing intermediate Cu_I Cu(I) Cu_Acetylide->Six_Membered + R²-N₃ Product 1,4-disubstituted 1,2,3-Triazole Six_Membered->Product Ring Contraction Product->Cu_I Regenerates Catalyst

Caption: Simplified mechanism of the CuAAC click reaction.

Representative Experimental Protocol: CuAAC "Click" Reaction

This protocol uses in situ generation of Cu(I) from a Cu(II) salt and a reducing agent.

  • Setup: In a round-bottom flask, dissolve the organic azide (1.0 mmol) and this compound (1.0 mmol) in a suitable solvent system (e.g., a 1:1 mixture of t-BuOH and water, 10 mL).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol, 20 mol%) in water (1 mL). Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 5 mol%) in water (1 mL).

  • Reaction Initiation: Add the sodium ascorbate solution to the main reaction flask, followed by the copper sulfate solution. The mixture will often change color, indicating the formation of the active Cu(I) catalyst.

  • Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: If the product precipitates, it can be collected by filtration. Otherwise, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product can be purified by column chromatography or recrystallization.

Other Reactivity
  • Cycloaddition Reactions: Beyond the CuAAC reaction, the alkyne moiety can participate in other cycloadditions, such as [3+2] dipolar cycloadditions with nitrile oxides or nitrones, and Diels-Alder type reactions where it acts as the dienophile, although the latter often requires harsh conditions.[16][17][18]

  • Coordination Chemistry: The pyridine nitrogen is a Lewis base and can coordinate to a wide range of transition metals (e.g., Ruthenium, Iron, Cobalt, Tin), forming stable complexes.[19][20][21] The presence of the ethynyl group provides a secondary site for potential π-coordination or a handle for further functionalization within the coordination sphere, making this compound a valuable ligand in the design of functional metal-organic materials and catalysts.

Synthesis

While commercially available from various suppliers, understanding the synthesis of this compound is valuable. A common and robust laboratory-scale synthesis involves a Sonogashira coupling of a protected alkyne with a corresponding 2-halo-4-methylpyridine, followed by a deprotection step.

Plausible Synthetic Route:

  • Halogenation: Synthesis of 2-chloro- or 2-bromo-4-methylpyridine from 4-methylpyridine (4-picoline).

  • Sonogashira Coupling: Reaction of the 2-halo-4-methylpyridine with a protected alkyne such as trimethylsilylacetylene (TMSA) using standard palladium/copper catalysis.[22]

  • Deprotection: Removal of the trimethylsilyl (TMS) protecting group using a mild base (e.g., K₂CO₃ in methanol) or a fluoride source (e.g., TBAF) to yield the terminal alkyne, this compound.

Conclusion

This compound is a highly versatile and synthetically valuable building block. Its physicochemical properties are well-defined, and its reactivity is reliably governed by the interplay between the terminal alkyne and the pyridine nitrogen. The mastery of its application in robust and efficient transformations like the Sonogashira coupling and CuAAC click chemistry provides researchers with a powerful tool for the construction of complex molecules with applications spanning from pharmaceuticals to advanced materials. The insights and protocols provided in this guide serve as a foundational resource for harnessing the full synthetic potential of this important heterocyclic compound.

References

A Technical Guide to Quantum Chemical Calculations of 2-Ethynyl-4-methylpyridine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on 2-ethynyl-4-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry. Pyridine scaffolds are foundational in numerous approved therapeutics, and computational analysis offers a powerful, cost-effective strategy to elucidate molecular properties that govern bioactivity and synthetic feasibility.[1][2] This document, intended for researchers, computational chemists, and drug development professionals, details a robust computational workflow using Density Functional Theory (DFT). We will cover the theoretical basis for method selection, a step-by-step protocol for geometry optimization, frequency analysis, and electronic property calculation, and the interpretation of these results to inform Structure-Activity Relationship (SAR) studies and guide synthetic strategies.

Introduction

The Enduring Significance of Pyridine Scaffolds in Medicinal Chemistry The pyridine ring is a privileged scaffold in drug design, present in a remarkable number of FDA-approved pharmaceuticals.[1] Its unique physicochemical properties—including its ability to act as a hydrogen bond acceptor, its metabolic stability, and its capacity to modulate aqueous solubility—make it an invaluable component in molecules designed to interact with biological targets.[3][4] Drugs containing this heterocycle span a wide range of therapeutic areas, from oncology and infectious diseases to cardiovascular and central nervous system disorders, underscoring its versatility and importance.[1][5]

This compound: A Versatile Building Block this compound (CAS: 30413-54-8) is a particularly interesting derivative for drug discovery.[6] Its structure combines three key features:

  • A Pyridine Core: Provides the foundational pharmacophoric properties associated with this heterocycle.

  • A 4-methyl Group: An electron-donating group that can influence the electronic properties and steric profile of the ring.

  • A 2-ethynyl Group: A highly versatile and reactive functional group. The terminal alkyne serves as a critical handle for a variety of powerful carbon-carbon bond-forming reactions, such as Sonogashira coupling and "click chemistry," enabling the construction of complex molecular architectures.[6][7]

The Predictive Power of In Silico Analysis Before committing to resource-intensive synthesis and biological screening, in silico analysis via quantum chemical calculations provides profound insights into a molecule's intrinsic properties.[3] By solving approximations of the Schrödinger equation, we can accurately predict molecular geometry, vibrational spectra, and electronic characteristics. This information is critical for understanding reactivity, predicting potential metabolic liabilities, and rationally designing next-generation analogs with improved potency and selectivity.[3]

Part I: Theoretical Foundations and Method Selection

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method. For a molecule like this compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[8]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[3] Instead of calculating the complex wave function of all electrons, DFT focuses on the electron density, which simplifies the problem significantly while maintaining high accuracy. This efficiency makes it the method of choice for molecules of pharmaceutical interest.

Causality Behind Method Selection: Choosing the Right Functional and Basis Set The specific implementation of DFT requires two key choices: the functional and the basis set.

  • Functional (The "Physics"): The functional is the mathematical heart of DFT, approximating the exchange-correlation energy. For organic molecules, the B3LYP hybrid functional is a well-established and extensively validated choice.[8][9] It incorporates aspects of both Hartree-Fock theory and density functional approximations, providing a robust description of molecular geometries and electronic properties for a wide range of systems.

  • Basis Set (The "Resolution"): The basis set is a set of mathematical functions used to build the molecular orbitals. A good basis set must accurately represent the spatial distribution of electrons. For this compound, the 6-311+G(d,p) basis set is highly recommended.[10]

    • 6-311G: A "triple-zeta" basis set that provides high flexibility for valence electrons.

    • +: Diffuse functions are added, which are crucial for accurately describing the lone pair on the nitrogen atom and the delocalized π-electrons in the pyridine ring and ethynyl group.

    • (d,p): Polarization functions are added to non-hydrogen atoms (d) and hydrogen atoms (p). These are essential for describing the anisotropic (non-spherical) nature of chemical bonds, leading to more accurate geometries and energies.

Modeling the Biological Milieu: Incorporating Solvent Effects Reactions and biological interactions rarely occur in a vacuum. To better approximate physiological conditions, it is crucial to include the effect of a solvent, such as water. The Polarizable Continuum Model (PCM) , specifically the Integral Equation Formalism variant (IEFPCM), is an efficient and reliable method.[8] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of solvation on the molecule's structure and properties.

Part II: A Step-by-Step Computational Workflow

The following protocol outlines a self-validating system for the computational analysis of this compound. Each step builds upon the last to ensure the final results are derived from a physically meaningful molecular state.

Diagram: Computational Workflow

Computational Workflow Input Step 1: 3D Structure Input & Pre-optimization Opt Step 2: Geometry Optimization (DFT) Input->Opt Initial Geometry Freq Step 3: Vibrational Frequency Analysis Opt->Freq Optimized Structure Validation Validation Check: No Imaginary Frequencies? Freq->Validation Calculated Frequencies Validation->Opt No (Transition State) Re-optimize Properties Step 4: Electronic Property Calculations Validation->Properties Yes (True Minimum) Analysis Step 5: Data Analysis & Interpretation Properties->Analysis HOMO/LUMO, MEP, NBO Charges, etc.

Caption: A standard workflow for quantum chemical calculations.

Experimental Protocol: Detailed Methodology

1. Molecular Structure Preparation

  • Objective: To generate a reasonable initial 3D coordinate file for the molecule.

  • Procedure:

    • Using molecular modeling software (e.g., Avogadro, GaussView), build the structure of this compound.

    • Ensure standard bond lengths and angles are used.

    • Perform a preliminary, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to quickly clean up the initial structure.

    • Save the coordinates in a format compatible with the quantum chemistry software package (e.g., .xyz or .gjf).

2. Geometry Optimization

  • Objective: To find the lowest-energy (most stable) conformation of the molecule on the potential energy surface.

  • Procedure:

    • Set up the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA, Psi4).[11]

    • Specify the theoretical method: B3LYP/6-311+G(d,p).

    • If modeling in solution, include the solvent model: SCRF=(PCM, Solvent=Water).

    • Use the keyword for geometry optimization (e.g., Opt).

    • Employ tight convergence criteria to ensure a precise result.

    • Submit and run the calculation.

3. Vibrational Frequency Analysis

  • Objective: To confirm the optimized structure is a true energy minimum and to predict its infrared (IR) spectrum.

  • Procedure:

    • Using the optimized geometry from the previous step, set up a new calculation.

    • Use the same theoretical method: B3LYP/6-311+G(d,p) and solvent model.

    • Use the keyword for frequency calculation (e.g., Freq).

    • Trustworthiness Check: Upon completion, inspect the output. The structure is confirmed as a true minimum only if all calculated vibrational frequencies are positive (real). The presence of one or more negative (imaginary) frequencies indicates a transition state, requiring re-optimization.

4. Electronic Structure and Property Calculations

  • Objective: To compute the electronic properties that govern reactivity and intermolecular interactions.

  • Procedure:

    • This is typically performed as part of the frequency calculation. Ensure the appropriate keywords are included to save the necessary output.

    • Molecular Orbitals (HOMO/LUMO): Request that the molecular orbitals be saved to a checkpoint file for later visualization.

    • Molecular Electrostatic Potential (MEP): Use keywords to generate the MEP surface mapped onto the electron density.

    • Natural Bond Orbital (NBO) Analysis: Include the Pop=NBO keyword to perform NBO analysis for atomic charges and orbital interactions.

Part III: Analysis and Interpretation of Predicted Results

The output from these calculations provides a wealth of quantitative data. The following tables present expected values for this compound based on calculations of similar pyridine derivatives.[8][10]

Table 1: Predicted Optimized Geometrical Parameters

Parameter Bond/Angle Predicted Value
Bond Length C≡C ~1.21 Å
C-C (ring-ethynyl) ~1.44 Å
C-N (average) ~1.34 Å
C-C (methyl-ring) ~1.51 Å
Bond Angle C-C-N (at position 2) ~122°

| | C-N-C (at N) | ~117° |

  • Interpretation: The predicted bond lengths and angles align with established values for aromatic systems and triple bonds, providing confidence in the computational model.

Table 2: Predicted Key Vibrational Frequencies (IR Spectrum)

Frequency (cm⁻¹) Vibrational Mode Assignment
~3300 ≡C-H Stretch
~2150 C≡C Stretch
~1600 Pyridine Ring C=C/C=N Stretching

| ~1450 | CH₃ Asymmetric Bending |

  • Interpretation: These predicted frequencies serve as a guide for experimental characterization. The strong, sharp peaks for the alkyne C-H and C≡C stretches are particularly diagnostic.[12]

Table 3: Predicted Electronic Properties

Property Predicted Value (in Water)
HOMO Energy ~ -6.8 eV
LUMO Energy ~ -0.9 eV
HOMO-LUMO Gap ~ 5.9 eV

| Dipole Moment | ~ 2.5 Debye |

  • Interpretation:

    • HOMO/LUMO: The Highest Occupied Molecular Orbital (HOMO) is expected to be distributed over the pyridine ring and the ethynyl π-system, indicating these are the primary sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO) is likely centered on the pyridine ring, making it susceptible to nucleophilic attack. The large HOMO-LUMO gap suggests high kinetic stability.

    • Molecular Electrostatic Potential (MEP): The MEP map will visually confirm the most electron-rich region (negative potential) is localized around the nitrogen atom's lone pair, making it the primary site for hydrogen bonding and protonation. The ethynyl hydrogen will show a slightly positive potential.

    • NBO Charges: NBO analysis will quantify the charge distribution, confirming the high negative charge on the nitrogen atom (~ -0.5 to -0.6 e). This reinforces its role as the dominant nucleophilic and hydrogen-bonding center.[13]

Part IV: Implications for Drug Development

The true value of these calculations lies in their application to real-world drug design challenges.

  • Informing Structure-Activity Relationships (SAR): The MEP and orbital data provide a clear rationale for how the molecule might interact with a biological target. For instance, the nitrogen atom is a prime candidate for forming a key hydrogen bond with a protein residue. Computational analysis of new analogs (e.g., adding substituents to the ring) can predict how these changes will alter the MEP and orbital energies, allowing for the rational design of compounds with enhanced binding affinity.

  • Predicting Reactivity and Guiding Synthesis: The calculated properties confirm the nucleophilicity of the pyridine nitrogen and the reactivity of the ethynyl group. This knowledge helps chemists plan synthetic routes, anticipate potential side reactions, and choose appropriate coupling partners for reactions like the Sonogashira coupling to build more complex target molecules.[7]

  • Assessing Metabolic Stability: Regions of high electron density or specific orbital localizations (like the HOMO) can suggest sites that are susceptible to oxidative metabolism by cytochrome P450 enzymes. By identifying these potential metabolic "hotspots" in silico, chemists can proactively modify the molecule to block metabolism and improve its pharmacokinetic profile.

Conclusion

Quantum chemical calculations offer a robust, predictive, and indispensable tool in the modern drug discovery pipeline. For a versatile building block like this compound, a systematic computational analysis using DFT provides a deep understanding of its structural, spectroscopic, and electronic properties. This knowledge empowers researchers to make more informed decisions, accelerating the design-synthesis-testing cycle and ultimately contributing to the development of safer and more effective therapeutics.

References

2-Ethynyl-4-methylpyridine: A Versatile Alkyne Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of Pyridine Scaffolds in Chemical Sciences

The pyridine ring is a fundamental heterocyclic motif that occupies a privileged position in the landscape of organic chemistry, particularly in the realms of medicinal chemistry and materials science.[1] Its unique electronic properties, arising from the presence of a nitrogen atom within the aromatic system, impart distinct characteristics to molecules that contain this scaffold. The nitrogen atom can act as a hydrogen bond acceptor and a coordination site for metal ions, influencing the molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, pyridine derivatives are integral components of numerous approved pharmaceuticals, treating a wide array of conditions from tuberculosis to cancer.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's properties, making the development of novel pyridine-based building blocks a continuous and vital endeavor in synthetic chemistry.[2]

Among the diverse array of functionalized pyridines, those bearing an ethynyl group have emerged as particularly powerful and versatile intermediates. The terminal alkyne moiety serves as a reactive handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, enabling the construction of complex molecular architectures. This guide focuses on a specific, yet highly valuable, member of this class: 2-ethynyl-4-methylpyridine . The presence of the methyl group at the 4-position provides an additional point of modulation and can influence the steric and electronic environment of the pyridine ring, offering subtle yet significant control over its reactivity and the properties of the resulting products.

This technical guide will provide a comprehensive overview of this compound as a building block in organic synthesis. We will delve into its synthesis, explore its reactivity in key transformations such as cross-coupling and cycloaddition reactions, and highlight its applications in the synthesis of compounds with potential biological and material relevance. Through detailed explanations of reaction mechanisms, practical experimental protocols, and illustrative examples, this document aims to equip researchers with the knowledge and tools to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

Understanding the fundamental properties of a building block is crucial for its effective application in synthesis. This compound is a solid at room temperature with a molecular weight of 117.15 g/mol and a molecular formula of C₈H₇N.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 30413-54-8[5]
Molecular Formula C₈H₇N[3]
Molecular Weight 117.15 g/mol [3]
SMILES CC1=CC(C#C)=NC=C1[3]
InChIKey CHNFBIGZXCEXGH-UHFFFAOYSA-N[4]

Spectroscopic data is essential for the characterization and purity assessment of this compound. While a comprehensive set of spectra should be acquired for each synthesized batch, typical spectral features are summarized below.

Table 2: Typical Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR Signals corresponding to the pyridine ring protons, the methyl group protons, and the acetylenic proton. The chemical shifts and coupling constants are characteristic of the substitution pattern.
¹³C NMR Resonances for the eight distinct carbon atoms, including the two sp-hybridized carbons of the alkyne, the carbons of the pyridine ring, and the methyl carbon.
IR Spectroscopy A characteristic sharp absorption band for the C≡C-H stretch (typically around 3300 cm⁻¹) and a weaker band for the C≡C stretch (around 2100 cm⁻¹).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of this compound typically proceeds from a readily available precursor, 2-bromo-4-methylpyridine, via a Sonogashira cross-coupling reaction.[6] This powerful palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

A general and reliable method involves the coupling of 2-bromo-4-methylpyridine with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by in-situ or subsequent deprotection of the silyl group.[7]

Synthetic Workflow

Synthesis_Workflow cluster_start Starting Material cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_product Final Product 2_Bromo_4_methylpyridine 2-Bromo-4-methylpyridine Reaction_Step Pd(PPh₃)₄, CuI, Et₃N Trimethylsilylacetylene 2_Bromo_4_methylpyridine->Reaction_Step Intermediate_Product 2-((Trimethylsilyl)ethynyl)-4-methylpyridine Reaction_Step->Intermediate_Product Deprotection_Step K₂CO₃, MeOH or TBAF, THF Intermediate_Product->Deprotection_Step Final_Product This compound Deprotection_Step->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Bromo-4-methylpyridine[6][9]

  • Trimethylsilylacetylene (TMSA)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Toluene, anhydrous

  • Methanol (MeOH)

  • Potassium carbonate (K₂CO₃)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen/argon inlet, add 2-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and CuI (0.06 eq).

  • Solvent and Reagents: Add anhydrous toluene and freshly distilled triethylamine. The mixture is degassed by bubbling with argon for 15-20 minutes.

  • Addition of Alkyne: To the stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe at room temperature.

  • Reaction Conditions: The reaction mixture is then heated to 70-80 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Deprotection: The crude silylated product is dissolved in methanol. Potassium carbonate (2.0 eq) is added, and the mixture is stirred at room temperature. The deprotection is monitored by TLC.

  • Purification: Once the deprotection is complete, the solvent is removed, and the residue is partitioned between water and an organic solvent. The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Applications in Organic Synthesis

The utility of this compound as a building block stems from the reactivity of its terminal alkyne, which readily participates in a variety of powerful chemical transformations.

Sonogashira Cross-Coupling Reactions

The Sonogashira reaction is arguably one of the most important applications of terminal alkynes.[7][10] It allows for the facile construction of arylalkynes and conjugated enynes.[8] this compound can be coupled with a wide range of aryl and vinyl halides or triflates to generate more complex molecular structures. The pyridine nitrogen in the substrate can act as a ligand for the metal catalysts, sometimes influencing the reaction's outcome.

Sonogashira_Reaction 2_Ethynyl_4_methylpyridine This compound Catalyst Pd Catalyst, Cu(I) Cocatalyst, Base 2_Ethynyl_4_methylpyridine->Catalyst Aryl_Halide Aryl or Vinyl Halide/Triflate (R-X) Aryl_Halide->Catalyst Coupled_Product Coupled Product Catalyst->Coupled_Product

Caption: General scheme of a Sonogashira coupling reaction.

Causality in Experimental Choices:

  • Catalyst System: The choice of palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and copper cocatalyst (e.g., CuI) is critical. For sensitive substrates, copper-free Sonogashira protocols may be employed to avoid homocoupling of the alkyne.[10]

  • Base: An amine base, such as triethylamine or diisopropylethylamine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the deprotonation of the terminal alkyne.[10]

  • Solvent: The reaction is typically carried out in aprotic solvents like toluene, THF, or DMF. The choice of solvent can influence the solubility of the reactants and the reaction temperature.

The products of these coupling reactions, substituted 2-alkynyl-4-methylpyridines, are valuable intermediates for the synthesis of biologically active molecules and functional materials. For example, they can serve as precursors to kinase inhibitors or ligands for metal complexes.[6]

Cycloaddition Reactions

The carbon-carbon triple bond of this compound is an excellent dienophile or dipolarophile in cycloaddition reactions, providing a direct route to various carbocyclic and heterocyclic systems.[11][12]

[4+2] Cycloaddition (Diels-Alder Reaction):

This compound can react with a variety of dienes in a Diels-Alder reaction to form substituted bicyclic adducts.[13] The reaction can be promoted by thermal or Lewis acid catalysis. The regioselectivity and stereoselectivity of the reaction are governed by the electronic and steric properties of both the diene and the dienophile.

[3+2] Cycloaddition (Huisgen Cycloaddition):

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prominent example of "click chemistry," is a highly efficient method for the synthesis of 1,2,3-triazoles. This compound can react with organic azides to form 1,4-disubstituted 1,2,3-triazoles. These triazole-containing pyridine derivatives are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and their involvement in hydrogen bonding and coordination interactions.

Cycloaddition_Reactions cluster_start Reactant cluster_reactions Reaction Types cluster_products Products Alkyne This compound Diels_Alder [4+2] Cycloaddition (with Diene) Alkyne->Diels_Alder Huisgen [3+2] Cycloaddition (with Azide) Alkyne->Huisgen Bicyclic_Adduct Bicyclic Adduct Diels_Alder->Bicyclic_Adduct Triazole 1,2,3-Triazole Derivative Huisgen->Triazole

Caption: Cycloaddition reactions of this compound.

Other Important Transformations

Beyond these flagship reactions, the ethynyl group of this compound can undergo a variety of other useful transformations, including:

  • Hydration: Markovnikov or anti-Markovnikov addition of water to the alkyne to form methyl ketones or aldehydes, respectively.

  • Reduction: Partial reduction to the corresponding vinylpyridine or complete reduction to the ethylpyridine.

  • Carbometalation: Addition of organometallic reagents across the triple bond.

  • Polymerization: The monomer can be used in the synthesis of conjugated polymers with interesting electronic and optical properties.

Applications in Drug Discovery and Materials Science

The pyridine scaffold is a well-established pharmacophore, and the introduction of an ethynyl group opens up new avenues for molecular design in drug discovery.[1] The ability to use this compound in robust coupling and cycloaddition reactions allows for its incorporation into diverse molecular libraries for high-throughput screening. The resulting compounds, with their rigid alkynyl or triazolyl linkers, can be used to probe the binding pockets of biological targets such as kinases and other enzymes.[14]

In materials science, the rigid, linear nature of the ethynyl group makes this compound an attractive building block for the synthesis of organic electronic materials, such as conjugated polymers and molecular wires. The pyridine nitrogen can be used to coordinate to metal centers, leading to the formation of metal-organic frameworks (MOFs) or functional coordination polymers with potential applications in catalysis, gas storage, and sensing.

Conclusion

This compound has proven to be a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the exceptional reactivity of its terminal alkyne in a wide range of transformations, most notably Sonogashira cross-coupling and cycloaddition reactions, provide synthetic chemists with a powerful tool for the construction of complex molecules. The strategic placement of the methyl group and the inherent properties of the pyridine ring offer additional layers of control and functionality. As the demand for novel and diverse molecular architectures continues to grow in both pharmaceutical and materials research, the importance of well-designed building blocks like this compound is set to increase, paving the way for future innovations in these critical fields.

References

An In-depth Technical Guide to the Sonogashira Coupling Mechanism with 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2][3] This guide provides an in-depth exploration of the Sonogashira coupling mechanism, with a specific focus on the use of 2-ethynyl-4-methylpyridine as a substrate. Pyridine moieties are prevalent in pharmaceuticals, making this specific transformation highly relevant to drug development.[4] We will dissect the intricate catalytic cycles of both palladium and copper, explain the causality behind experimental choices, and provide actionable protocols for laboratory application.

Introduction: The Significance of Pyridine Alkynylation

The Sonogashira reaction, first reported in 1975, has become an indispensable tool for creating arylalkynes and conjugated enynes.[5][6] Its power lies in its mild reaction conditions and tolerance of a wide array of functional groups, making it suitable for the synthesis of complex molecules.[1][7] The incorporation of an alkynyl group into a pyridine ring, such as in the case of this compound, is of particular interest in medicinal chemistry. The resulting structures can serve as key intermediates in the synthesis of kinase inhibitors, highlighting the importance of mastering this reaction.[4]

This guide will move beyond a superficial overview, delving into the mechanistic nuances that govern the success of coupling reactions involving heteroaromatic substrates like this compound. Understanding these details is crucial for troubleshooting and optimizing synthetic routes.

The Core Mechanism: A Tale of Two Catalysts

The classical Sonogashira coupling operates through two interconnected, yet independent, catalytic cycles: a palladium cycle and a copper cycle.[5][8][9][10] While copper-free versions exist, the co-catalyzed reaction remains widely used for its efficiency.[1][9][11]

The Palladium Catalytic Cycle

The palladium cycle is the primary engine of the C(sp²)-C(sp) bond formation. It proceeds through a sequence of well-defined organometallic transformations.

  • Oxidative Addition: The cycle commences with the oxidative addition of an aryl or vinyl halide to a coordinatively unsaturated Pd(0) species.[5][12] This is often the rate-determining step of the overall reaction.[1] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[5] For substrates like 2-bromo-4-methylpyridine, this step results in the formation of a square planar Pd(II) complex.

  • Transmetalation: This crucial step involves the transfer of the alkynyl group from the copper acetylide (generated in the copper cycle) to the palladium center.[1][5] This displaces the halide and forms a new Pd(II)-alkynyl complex. The precise mechanism of this transfer is still a subject of research, but it is a key juncture where the two catalytic cycles intersect.[13]

  • Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the desired C-C bond of the product and regenerates the active Pd(0) catalyst.[14][15][16] This allows the catalytic cycle to continue.

The Copper Co-Catalytic Cycle

The role of the copper(I) co-catalyst is to activate the terminal alkyne, in this case, this compound.[17]

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates to the triple bond of the alkyne, forming a π-alkyne complex.[5][8]

  • Acidification and Deprotonation: This coordination increases the acidity of the terminal acetylenic proton.[5][8][17] An amine base, such as triethylamine or diisopropylethylamine, can then deprotonate the alkyne to form a copper(I) acetylide intermediate.[17]

  • Transmetalation Input: This copper acetylide is the species that participates in the transmetalation step with the palladium complex.[1][5]

Diagram of the Sonogashira Coupling Catalytic Cycles:

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_intermediate Ar-Pd(II)L₂-X pd0->pd_intermediate Ar-X pd_oxidative Oxidative Addition pd_alkynyl Ar-Pd(II)L₂(C≡CR) pd_intermediate->pd_alkynyl Cu-C≡CR pd_transmetalation Transmetalation product Ar-C≡CR pd_alkynyl->product pd_reductive Reductive Elimination product->pd0 cu_catalyst Cu(I)X cu_pi_complex π-Alkyne Complex [Cu(I)X(HC≡CR)] cu_catalyst->cu_pi_complex cu_acetylide Copper Acetylide Cu-C≡CR cu_pi_complex->cu_acetylide Base cu_acetylide->pd_intermediate Transmetalation cu_acetylide->pd_alkynyl alkyne HC≡CR alkyne->cu_pi_complex base Base base_h Base-H⁺

Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira coupling.

Experimental Considerations for this compound

When employing a substrate like this compound, several factors must be carefully considered to ensure a successful reaction. The pyridine nitrogen can potentially coordinate to the palladium catalyst, leading to catalyst inhibition.[18]

Catalyst and Ligand Selection
  • Palladium Precatalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For activating less reactive aryl chlorides, more active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often necessary.[5]

  • Ligands: The choice of ligand is critical. Triphenylphosphine (PPh₃) is a common choice. Bulky and electron-rich ligands can facilitate the oxidative addition and reductive elimination steps.[5][19] For challenging couplings, specialized ligands may be required.

Solvent and Base
  • Solvent: The reaction is typically carried out in solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile. The choice of solvent can influence the solubility of the reagents and the reaction rate.

  • Base: An amine base is essential for the deprotonation of the alkyne. Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are commonly used. The basicity and steric bulk of the amine can impact the reaction outcome.

Reaction Conditions
  • Inert Atmosphere: Sonogashira couplings are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling), an undesired side reaction.[1][6][18] Therefore, it is crucial to perform the reaction under an inert atmosphere of nitrogen or argon.

  • Temperature: While many Sonogashira reactions can be performed at room temperature, heating may be required for less reactive substrates.[5][6]

A Practical Workflow for Optimization

For researchers embarking on a Sonogashira coupling with a novel pyridine-containing substrate, a systematic approach to optimization is recommended.

Workflow for Sonogashira Coupling Optimization:

Optimization_Workflow start Define Substrates: Aryl Halide (e.g., 2-Bromo-4-methylpyridine) Terminal Alkyne initial_conditions Initial Screening: Pd(PPh₃)₄ / CuI Et₃N, THF, RT start->initial_conditions monitor Monitor Reaction (TLC, LC-MS) initial_conditions->monitor outcome Evaluate Outcome monitor->outcome success Successful Coupling: Proceed to Scale-up outcome->success High Yield troubleshoot Troubleshooting outcome->troubleshoot Low Yield or Side Reactions no_reaction Low/No Conversion troubleshoot->no_reaction side_products Side Products (e.g., Glaser Homocoupling) troubleshoot->side_products optimize_catalyst Optimize Catalyst/Ligand: Try PdCl₂(PPh₃)₂, Pd₂(dba)₃ Consider bulky ligands no_reaction->optimize_catalyst optimize_conditions Optimize Conditions: Increase Temperature Change Solvent/Base no_reaction->optimize_conditions copper_free Consider Copper-Free Conditions side_products->copper_free optimize_catalyst->monitor optimize_conditions->monitor copper_free->monitor

Caption: A decision-tree workflow for optimizing Sonogashira coupling reactions.

Experimental Protocol: Sonogashira Coupling of 2-Bromo-4-methylpyridine with a Terminal Alkyne

This protocol provides a general starting point for the coupling of 2-bromo-4-methylpyridine.

Materials:

  • 2-Bromo-4-methylpyridine

  • Terminal alkyne

  • Pd(PPh₃)₂Cl₂ (Palladium catalyst)

  • CuI (Copper(I) iodide)

  • Triethylamine (Et₃N)

  • Anhydrous and degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.[20]

  • Add anhydrous, degassed THF, followed by Et₃N (2.0 eq) and the terminal alkyne (1.2 eq).[20]

  • Stir the reaction mixture at room temperature or heat to 40-60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[20]

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[20]

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine.[20]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation: Key Reaction Parameters

For effective optimization and reporting, it is crucial to systematically record and present experimental data.

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-4-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)4Et₃NTHF251285
22-Chloro-4-methylpyridinePhenylacetylenePd₂(dba)₃/XPhos (2)4Cs₂CO₃Dioxane802470
32-Iodo-4-methylpyridine1-HexynePd(PPh₃)₄ (1)2DIPEADMF25692

Conclusion

The Sonogashira coupling is a powerful and versatile reaction for the synthesis of molecules containing the pyridine motif, which are of high value in drug discovery. A thorough understanding of the dual catalytic mechanism involving palladium and copper is paramount for successful application, particularly with potentially coordinating substrates like this compound. By carefully selecting catalysts, ligands, and reaction conditions, and by employing a systematic optimization workflow, researchers can effectively harness the power of this reaction to advance their synthetic goals.

References

An In-depth Technical Guide to the Physical Properties of 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectroscopic properties of 2-Ethynyl-4-methylpyridine, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document moves beyond a simple recitation of data, offering insights into the experimental context and practical implications of these properties for researchers in the field.

Introduction: The Significance of Substituted Pyridines in Modern Chemistry

Pyridine and its derivatives are fundamental scaffolds in the development of a vast array of functional molecules, from pharmaceuticals to agrochemicals.[1] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its biological activity, reactivity, and material characteristics. This compound, with its reactive ethynyl group and the modulating effect of the methyl substituent, represents a versatile intermediate for the synthesis of more complex molecular architectures.[2] Understanding its core physical properties is paramount for its effective utilization in research and development.

Core Physical Properties of this compound

A thorough understanding of a compound's physical properties is the bedrock of its application. These parameters dictate everything from appropriate storage and handling conditions to its behavior in reaction mixtures and biological systems.

Summary of Physicochemical Data

The following table summarizes the key known and predicted physical properties of this compound. It is important to note that while some experimental data is available for related compounds, specific experimental values for the melting and boiling points of this compound are not consistently reported in publicly available literature, highlighting an area for further experimental validation.

PropertyValueSource
Molecular Formula C₈H₇N[3][4]
Molecular Weight 117.15 g/mol [5]
CAS Number 30413-54-8[5]
Appearance White to off-white crystalline solid[6]
Density (Predicted) 1.00 ± 0.1 g/cm³[3]
logP (Predicted) 1.37132[5]
Topological Polar Surface Area (TPSA) 12.89 Ų[5]
Hydrogen Bond Acceptors 1[5]
Hydrogen Bond Donors 0[5]
Rotatable Bonds 0[5]

Expert Insight: The predicted logP value suggests that this compound possesses a moderate degree of lipophilicity. This is a crucial parameter in drug design, as it influences a compound's ability to cross cell membranes and interact with biological targets. The absence of hydrogen bond donors and the presence of a single acceptor (the pyridine nitrogen) will also dictate its interaction with biological macromolecules and its solubility in various solvents.

Solubility Profile

Expected Solubility:

  • Polar Organic Solvents: Due to the polar nature of the pyridine ring, good solubility is expected in polar organic solvents such as ethanol, methanol, acetone, and dimethylformamide (DMF).[6]

  • Water: The hydrochloride salt of similar compounds, like 4-ethynylpyridine, exhibits enhanced solubility in water.[6] The free base form of this compound is likely to have limited but some solubility in water due to the potential for hydrogen bonding with the pyridine nitrogen.

  • Non-polar Organic Solvents: Limited solubility is anticipated in very non-polar solvents like hexane.

Causality Behind Solubility: The solubility of pyridine derivatives is governed by the interplay between the polar pyridine ring and the nature of its substituents. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, promoting solubility in protic solvents. The overall polarity of the molecule, influenced by the ethynyl and methyl groups, will determine its miscibility with a range of organic solvents.

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic analysis provides an unambiguous identification of a molecule and offers profound insights into its electronic and structural features. While publicly accessible, detailed spectra for this compound are limited, the expected characteristic signals can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the acetylenic proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the nitrogen atom and the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will provide information on each unique carbon environment within the molecule. The carbons of the ethynyl group will appear in a characteristic region of the spectrum, and the chemical shifts of the pyridine ring carbons will be indicative of their position relative to the nitrogen atom and the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the presence of specific functional groups.

Expected Characteristic Absorptions:

  • C≡C Stretch: A weak to medium absorption band is expected in the region of 2100-2260 cm⁻¹ for the carbon-carbon triple bond.

  • ≡C-H Stretch: A sharp, characteristic absorption band should appear around 3300 cm⁻¹ for the acetylenic C-H bond.

  • C-H Aromatic Stretch: Absorption bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the pyridine ring.

  • C=C and C=N Aromatic Ring Stretches: A series of bands in the 1400-1600 cm⁻¹ region will be indicative of the pyridine ring.

  • C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region can provide information about the substitution pattern of the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Fragmentation:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight of the compound (117.15 g/mol ).

  • Fragmentation Pattern: Common fragmentation pathways for pyridine derivatives may involve the loss of the substituents or fragmentation of the pyridine ring itself. The presence of the ethynyl and methyl groups will lead to characteristic fragment ions.

Experimental Protocols: A Guide to Physical Property Determination

The following section outlines standardized, step-by-step methodologies for determining key physical properties of this compound. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated digital melting point apparatus is used.

  • Procedure: a. A rapid heating run is first performed to determine an approximate melting range. b. A second, fresh sample is then heated slowly (1-2 °C per minute) starting from a temperature approximately 20 °C below the approximate melting point. c. The temperature at which the first liquid appears and the temperature at which the last solid crystal melts are recorded as the melting point range.

  • Validation: The accuracy of the apparatus should be verified using certified melting point standards. A sharp melting range (typically ≤ 1 °C) is indicative of high purity.

Determination of Boiling Point (Micro Method)

For small quantities of a liquid or a low-melting solid, a micro boiling point determination is appropriate.

Methodology:

  • Sample Preparation: A small amount of the sample is placed in a small-diameter test tube. A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • Apparatus: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., a Thiele tube with mineral oil).

  • Procedure: a. The sample is heated until a rapid and continuous stream of bubbles emerges from the capillary tube. b. The heat source is then removed, and the apparatus is allowed to cool slowly. c. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.

  • Rationale: At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure. As the liquid cools, the point at which the external pressure overcomes the vapor pressure and forces the liquid back into the capillary corresponds to the boiling point.

Qualitative Solubility Testing

This systematic approach allows for the classification of the compound's solubility.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities should be used, including water, 5% aq. HCl, 5% aq. NaOH, and common organic solvents (e.g., ethanol, acetone, dichloromethane, hexane).

  • Procedure: a. Approximately 10-20 mg of the compound is placed in a small test tube. b. The solvent is added dropwise with agitation, up to a volume of 1 mL. c. The solubility is observed and recorded as soluble, partially soluble, or insoluble.

  • Interpretation: Solubility in acidic or basic aqueous solutions provides information about the compound's acidic or basic nature. Solubility in a range of organic solvents helps to establish a broader solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of a novel substituted pyridine like this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physical & Spectroscopic Characterization cluster_application Application & Further Studies Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification MP_BP Melting/Boiling Point Determination Purification->MP_BP Solubility Solubility Testing Purification->Solubility NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Reaction Use as Intermediate in Synthesis Solubility->Reaction NMR->Reaction IR->Reaction MS->Reaction Bioassay Biological Activity Screening Reaction->Bioassay

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion: A Versatile Building Block Awaiting Exploration

This compound presents itself as a valuable and versatile building block for synthetic and medicinal chemists. Its combination of a reactive ethynyl handle and a substituted pyridine core opens avenues for the creation of a diverse range of novel compounds. While a complete experimental dataset for its physical properties is still emerging, the information presented in this guide provides a solid foundation for its use in the laboratory. Further experimental characterization by the scientific community will undoubtedly solidify its position as a key intermediate in the pursuit of new medicines and materials.

References

Stability and storage conditions for 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 2-Ethynyl-4-methylpyridine

Introduction

This compound (CAS No. 30413-54-8) is a heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a terminal alkyne moiety on a pyridine scaffold, makes it a versatile synthon for introducing the pyridyl group into larger molecules through reactions such as Sonogashira coupling, click chemistry, and other metal-catalyzed transformations.[3][4] However, the very features that make this molecule synthetically valuable—the reactive terminal alkyne and the basic nitrogen of the pyridine ring—also render it susceptible to degradation if not stored and handled with meticulous care. This guide provides a comprehensive overview of the intrinsic reactivity, potential degradation pathways, and field-proven protocols for maintaining the stability and purity of this compound for research and development applications.

Chemical Profile and Intrinsic Reactivity

Understanding the stability of this compound begins with an analysis of its two key functional groups.

  • The Terminal Alkyne (C≡CH): The most significant feature dictating the compound's reactivity is the terminal alkyne. The hydrogen atom attached to the sp-hybridized carbon is notably acidic (pKa ≈ 25), far more so than hydrogens in alkanes or alkenes.[3] This acidity makes it susceptible to deprotonation by bases, forming an acetylide anion. While this is the basis for many useful synthetic reactions, it also presents a stability risk, as the acetylide can act as a nucleophile, potentially initiating oligomerization or reacting with atmospheric components like CO2. Furthermore, terminal alkynes can undergo hydration, oxidation, and metal-catalyzed coupling or dimerization, which can occur unintentionally under improper storage conditions.[3][5]

  • The Pyridine Ring: The pyridine ring is a relatively stable aromatic system.[6] The nitrogen atom imparts a basic character to the molecule, making it a potential nucleophile or ligand for metal ions. This can be a double-edged sword; while it facilitates certain catalytic cycles, trace metal contaminants in storage vessels or solvents could coordinate to the pyridine nitrogen, potentially catalyzing the degradation of the alkyne group.

The interplay between these two groups defines the molecule's reactivity profile and informs the necessary precautions for its storage.

Primary Degradation Pathways

While specific degradation studies on this compound are not extensively published, its instability can be predicted based on the known reactivity of its constituent functional groups. The primary pathways of concern are oxidation, hydration, and polymerization.

  • Oxidation: The ethynyl group can be susceptible to oxidation, especially in the presence of atmospheric oxygen, light, or trace metal impurities. This can lead to the cleavage of the triple bond or the formation of various oxygenated species, ultimately resulting in complex and often colored impurities. An analogous compound, 2-(Dichloromethyl)-4-methylpyridine, is known to be susceptible to oxidation of its side chain.[6]

  • Hydration: In the presence of moisture, particularly under acidic or metal-catalyzed conditions, the alkyne can undergo hydration. This reaction would convert the ethynyl group into an acetyl group, forming 1-(4-methylpyridin-2-yl)ethan-1-one, a ketonic impurity that is unreactive in typical alkyne coupling reactions.

  • Polymerization/Oligomerization: Terminal alkynes can undergo self-coupling or polymerization, often catalyzed by heat, light, or trace metals (especially copper). This process leads to the formation of dimers, trimers, and higher-order oligomers, reducing the purity and effective concentration of the desired monomer. This is a common failure mode for many terminal alkynes and is a primary justification for inert atmosphere storage.

G cluster_conditions A This compound (Pristine) B Oxidative Cleavage Products (e.g., Carboxylic Acids) A->B O₂ / Light / Metals C 1-(4-methylpyridin-2-yl)ethan-1-one (Hydration Product) A->C H₂O / Trace Acid D Oligomers/Polymers A->D Heat / Light / Metals E Acetylide Anion (Intermediate) A->E Trace Base E->D Self-Reaction / Metals cond1 Degradation Catalysts cond2 Initiators

Caption: Potential Degradation Pathways for this compound.

Recommended Storage and Handling Protocols

To mitigate the degradation pathways described above, a multi-faceted approach to storage and handling is mandatory. The following protocols are synthesized from supplier safety data sheets and best practices for handling reactive alkynes.[7][8][9]

Quantitative Storage Conditions Summary
ParameterRecommendationRationale
Temperature 2°C to 8°CReduces the kinetic rate of all degradation pathways, especially polymerization.[7][10]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation by displacing atmospheric oxygen and minimizes exposure to moisture.[6][7]
Light Amber Vial / Store in DarkPrevents photochemical degradation and light-catalyzed polymerization.[6]
Container Tightly Sealed, Clean Glass VialPrevents ingress of atmospheric moisture and oxygen and avoids contamination from plastics or metals.[8]
Step-by-Step Protocol for Aliquoting and Storage

This protocol is designed as a self-validating system to ensure compound integrity from initial receipt to long-term storage.

  • Preparation (Pre-Aliquot):

    • Work in a well-ventilated area, preferably under a chemical fume hood.[8]

    • Gather all necessary materials: the main container of this compound, new amber glass vials with PTFE-lined caps, pipettes or syringes with clean, dry needles, and a source of inert gas (Nitrogen or Argon).

    • Ensure all glassware is scrupulously clean and dry.

  • Inerting the Vials:

    • Purge the empty receiving vials with inert gas for 1-2 minutes to displace all air and moisture.

    • Cap the vials loosely while they are being purged.

  • Compound Transfer:

    • Allow the main container of this compound to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold compound.

    • Briefly flush the headspace of the main container with inert gas.

    • Quickly withdraw the desired amount of the compound using a clean, dry pipette or syringe.

    • Transfer the aliquot to the pre-inerted vial.

    • Flush the headspace of the newly filled aliquot vial with inert gas for 10-15 seconds.

  • Sealing and Storage:

    • Immediately and tightly seal the vial with the PTFE-lined cap.

    • Wrap the cap-vial interface with parafilm as an extra barrier against atmospheric exchange.

    • Label the vial clearly with the compound name, concentration (if in solution), date, and your initials.

    • Place the vial in a secondary container and store it in a refrigerator at 2-8°C.[7]

Assessing Compound Integrity: A Workflow for Purity Verification

Researchers should periodically assess the purity of their this compound stock, especially if it has been stored for an extended period or if unexpected experimental results are obtained.

Recommended Analytical Methods
  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for a quick integrity check. In a pristine sample, the acetylenic proton (–C≡CH ) should be visible as a sharp singlet, typically around δ 3.2 ppm (in CDCl₃). The disappearance or significant reduction of this peak's integration relative to the aromatic and methyl protons is a clear indicator of degradation at the alkyne terminus. The appearance of new signals, particularly in the δ 2.0-2.5 ppm range, could indicate the formation of the hydrated ketone product.

  • HPLC/LC-MS (High-Performance Liquid Chromatography / Mass Spectrometry): HPLC can provide a quantitative measure of purity by separating the main compound from its impurities. A reversed-phase method (e.g., C18 column) with a water/acetonitrile or water/methanol gradient is a good starting point. The appearance of new peaks, especially earlier-eluting (more polar) ones, can signal the presence of oxidative or hydration degradation products. LC-MS can further help in identifying these impurities by their mass-to-charge ratio.

G start Prepare Dilute Sample (e.g., in CDCl₃ or MeCN) nmr Acquire ¹H NMR Spectrum start->nmr hplc Run HPLC Analysis start->hplc check_nmr Check Acetylenic Proton Signal (δ ~3.2 ppm) nmr->check_nmr check_hplc Assess Purity (>97% Peak Area?) hplc->check_hplc pass Compound OK for Use check_nmr->pass Signal Present & Correct Integration fail Compound Degraded Purify or Discard check_nmr->fail Signal Absent or Diminished check_hplc->pass Yes check_hplc->fail No / Impurity Peaks

Caption: Workflow for Assessing this compound Purity.

Incompatible Materials

To prevent inadvertent reactions and degradation, avoid storing or handling this compound with the following materials:

  • Strong Oxidizing Agents: Can lead to violent reactions and degradation of the alkyne.[8]

  • Strong Acids and Acid Chlorides: Can react with the pyridine nitrogen and potentially catalyze alkyne hydration.[8]

  • Strong Bases: Can deprotonate the terminal alkyne, potentially initiating unwanted side reactions.[3]

  • Transition Metals: Particularly copper and palladium salts, which can catalyze alkyne coupling and polymerization.[3] Ensure all glassware and equipment are free from residual metal catalysts.

Conclusion

This compound is a valuable but sensitive reagent. Its long-term stability hinges on a rigorous protocol that protects it from its primary enemies: oxygen, moisture, heat, and light. By implementing the recommended storage conditions of refrigeration under an inert atmosphere and utilizing proper handling techniques, researchers can ensure the high purity and reactivity of this compound, leading to more reliable and reproducible scientific outcomes. Regular purity assessment via NMR or HPLC serves as a crucial validation step, safeguarding experiments against the use of degraded material.

References

Methodological & Application

Application Notes & Protocols: Strategic Implementation of Sonogashira Coupling with 2-Ethynyl-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Pyridine-Alkyne Scaffolds

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This powerful transformation, typically catalyzed by palladium and co-catalyzed by copper, proceeds under remarkably mild conditions, tolerating a wide array of functional groups.[1][2] Its utility has made it indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[4][5][6]

This guide focuses on a particularly valuable substrate: 2-ethynyl-4-methylpyridine. The pyridine motif is a privileged scaffold in medicinal chemistry, present in numerous approved drugs due to its ability to engage in hydrogen bonding and act as a bioisostere for other aromatic systems.[7] The incorporation of an alkyne handle via the Sonogashira reaction opens a gateway for further molecular diversification, making this building block highly sought after in drug discovery and development programs. These application notes provide a detailed examination of the reaction mechanism, key parameters, and robust, field-tested protocols for the successful implementation of Sonogashira couplings using this compound.

The Catalytic Engine: A Mechanistic Deep Dive

Understanding the underlying mechanism is critical for rational protocol design and troubleshooting. The classical Sonogashira reaction operates through two interconnected, synergistic catalytic cycles: a primary palladium cycle and a secondary copper cycle.[1][8][9]

  • The Palladium Cycle (The Bond Forger): This is where the C(sp²)-C(sp) bond is ultimately formed.

    • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the aryl-halide bond (Ar-X), forming a Pd(II) intermediate. The rate of this step is highly dependent on the halide (I > Br > Cl) and the electronic nature of the aryl group; electron-withdrawing groups accelerate the reaction.

    • Transmetalation: The organopalladium(II) complex receives the acetylide group from the activated copper(I) acetylide species generated in the copper cycle. This ligand exchange forms a new Pd(II) complex bearing both the aryl and acetylide fragments.

    • Reductive Elimination: This final, irreversible step forms the desired aryl-alkyne product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[3]

  • The Copper Cycle (The Alkyne Activator): This cycle's purpose is to prepare the alkyne for its role in the palladium cycle.

    • π-Alkyne Complex Formation: The copper(I) salt (typically CuI) coordinates with the terminal alkyne.

    • Deprotonation: In the presence of a base (e.g., an amine), the acidic terminal proton of the alkyne is removed, forming a highly nucleophilic copper(I) acetylide intermediate. This species is the key player that engages in transmetalation with the palladium center.[1]

While highly efficient, the copper co-catalyst can sometimes promote the undesirable homocoupling of the alkyne (Glaser coupling), especially in the presence of oxygen.[5] This has led to the development of copper-free Sonogashira protocols , which, while often requiring slightly harsher conditions or more sophisticated ligands, offer a cleaner reaction profile by eliminating this side reaction.[8][9][10]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation PdII_ArX->Transmetal PdII_ArAlk L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_ArAlk RedElim Reductive Elimination PdII_ArAlk->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide + Alkyne, Base Alkyne H-C≡CR Alkyne->CuAcetylide Base Base Base->CuAcetylide CuAcetylide->Transmetal Transfers Acetylide HX_Base Base-H⁺X⁻ ArX_input Ar-X ArX_input->OxAdd

Caption: The dual catalytic cycle of the Sonogashira coupling.

Optimizing for Success: A Guide to Key Reaction Parameters

The success of a Sonogashira coupling hinges on the careful selection of several key components. The pyridine nitrogen in this compound can act as a ligand, potentially influencing catalyst activity, which makes informed parameter selection even more crucial.

ParameterCommon ChoicesRationale & Causality
Palladium Precatalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂Pd(II) sources like PdCl₂(PPh₃)₂ are often more air-stable and are reduced in situ to the active Pd(0) species by amines or phosphines in the reaction mixture.[1][9] Catalyst loading is typically low (0.5 - 5 mol%).
Phosphine Ligand PPh₃, P(t-Bu)₃, XPhos, SPhosLigands stabilize the palladium catalyst. Bulky, electron-rich ligands like P(t-Bu)₃ accelerate both oxidative addition and reductive elimination, often allowing for lower catalyst loadings and the use of less reactive aryl chlorides.[9]
Copper(I) Co-catalyst CuIAs the most common choice, CuI facilitates the formation of the copper acetylide, enabling the reaction to proceed under milder conditions (often room temperature).[1][5] Typically used at 1-10 mol%.
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃An amine base is crucial for deprotonating the alkyne and neutralizing the H-X acid byproduct.[2] Et₃N or DIPA can often serve as both the base and a co-solvent. Inorganic bases are common in copper-free protocols.
Solvent THF, DMF, Acetonitrile, Toluene, Et₃N/DIPAThe choice of solvent depends on the solubility of the substrates and the reaction temperature. Crucially, the solvent must be rigorously degassed to prevent oxidative homocoupling of the alkyne.[2]
Aryl Halide (Ar-X) Aryl Iodides, Bromides, Triflates, ChloridesReactivity follows the order: I > OTf ≈ Br >> Cl. Electron-withdrawing groups on the aryl halide increase reactivity, while bulky ortho-substituents can hinder it.
Temperature Room Temperature to 100 °CCopper-catalyzed reactions with aryl iodides or bromides often proceed efficiently at room temperature.[5] Less reactive aryl chlorides or copper-free systems may require heating.[10][11]

Field-Tested Experimental Protocols

The following protocols are designed to be robust starting points for researchers. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Experimental_Workflow prep 1. Flask Preparation (Flame-dry, backfill with N₂/Ar) reagents 2. Add Solids (Aryl Halide, Pd Catalyst, CuI, Ligand) prep->reagents solvent 3. Add Degassed Solvents & Base reagents->solvent alkyne 4. Add this compound (via syringe) solvent->alkyne reaction 5. Reaction Monitoring (Stir at RT or heat, monitor by TLC/LC-MS) alkyne->reaction workup 6. Aqueous Workup (Quench, extract with organic solvent) reaction->workup purify 7. Purification (Dry, concentrate, column chromatography) workup->purify analysis 8. Characterization (NMR, MS) purify->analysis

Caption: General experimental workflow for Sonogashira coupling.

Protocol 1: Standard Pd/Cu Co-Catalyzed Coupling with an Aryl Bromide

This protocol is optimized for high efficiency under mild conditions.

Materials:

  • Aryl Bromide (e.g., 1-bromo-4-fluorobenzene)

  • This compound[12][13]

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Degassed Triethylamine (Et₃N)

  • Degassed Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl bromide (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Under a positive pressure of nitrogen or argon, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), CuI (0.04 mmol, 4 mol%), and PPh₃ (0.08 mmol, 8 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with nitrogen three times. Add degassed THF (5 mL) and degassed Et₃N (5 mL) via syringe.

  • Alkyne Addition: Add this compound (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-16 hours.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 15 mL) to remove the amine base and copper salts, followed by brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol 2: Robust Copper-Free Coupling with an Aryl Chloride

This protocol is designed for more challenging substrates where homocoupling is a concern.

Materials:

  • Aryl Chloride (e.g., 4-chlorobenzonitrile)

  • This compound

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Tri(tert-butyl)phosphine [P(t-Bu)₃] or a solution (e.g., 10 wt% in hexanes)

  • Potassium Carbonate (K₂CO₃), finely powdered and dried

  • Degassed 1,4-Dioxane

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv) and dried K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a separate vial under nitrogen, pre-mix Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(t-Bu)₃ (0.06 mmol, 6 mol%) in 1 mL of dioxane. Add this catalyst solution to the Schlenk tube.

  • Solvent and Alkyne Addition: Add degassed 1,4-dioxane (4 mL) followed by this compound (1.1 mmol, 1.1 equiv) via syringe.

  • Reaction: Seal the Schlenk tube and place it in a pre-heated oil bath at 80-100 °C. Stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (15 mL) and ethyl acetate (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents.Ensure reagents are pure and solvents are anhydrous/degassed. Increase temperature in 10-20 °C increments. For aryl bromides/chlorides, switch to a more active, bulky ligand (e.g., P(t-Bu)₃).
Alkyne Homocoupling Presence of oxygen in a copper-catalyzed reaction.Rigorously degas all solvents and maintain a positive inert gas pressure throughout. Alternatively, switch to a copper-free protocol.
Formation of Byproducts Catalyst decomposition; Reaction stalling.Check for catalyst deactivation (black precipitate of palladium). Consider a higher catalyst loading or adding a fresh portion of catalyst. Ensure the base is not being consumed by acidic impurities.
Difficulty with Purification Co-elution of product with phosphine oxides.During workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to protonate and remove residual amine base. Triphenylphosphine oxide can sometimes be removed by precipitation from a nonpolar solvent like hexanes.

Conclusion

The Sonogashira coupling is a highly reliable and versatile method for the synthesis of 2-aryl/vinyl-4-methylpyridine derivatives. By understanding the core mechanism and the critical role of each reaction component, researchers can rationally design and execute protocols tailored to their specific substrates. The detailed procedures provided herein for both classical copper-co-catalyzed and modern copper-free systems serve as a validated foundation for scientists and drug development professionals to construct complex molecular architectures from the valuable this compound building block.

References

Application Notes and Protocols for 2-Ethynyl-4-Methylpyridine in Click Chemistry Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 2-Ethynyl-4-Methylpyridine in "Click" Chemistry

The advent of "click chemistry" has transformed the landscape of chemical synthesis, offering a suite of reactions that are rapid, efficient, and biocompatible.[1] At the forefront of this chemical revolution is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that forges a stable 1,2,3-triazole linkage from a terminal alkyne and an azide.[] This powerful ligation tool has found extensive applications in drug discovery, bioconjugation, and materials science.[3]

Within the diverse toolkit of terminal alkynes, this compound emerges as a particularly valuable building block. Its structure uniquely combines the reactive ethynyl group, essential for the click reaction, with a pyridine core. The pyridine moiety, a common motif in pharmaceuticals, offers several advantages.[4][5] It can enhance the solubility and pharmacokinetic properties of the resulting triazole conjugate and provides a site for potential coordination with the copper catalyst, which can influence the reaction kinetics.[6] The methyl group at the 4-position can also subtly modulate the electronic properties and steric environment of the pyridine ring.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound in CuAAC reactions. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for its synthesis and application in click chemistry, and explore its potential in creating novel molecular architectures for various scientific endeavors, including the development of targeted therapeutics.[7][8]

Scientific Principles and Mechanistic Considerations

The CuAAC reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate. The reaction is prized for its high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[3] The presence of the pyridine nitrogen in this compound introduces an interesting dynamic. As a Lewis base, the pyridine nitrogen has the potential to coordinate with the copper(I) catalyst.[9] This interaction can modulate the catalyst's activity and, consequently, the reaction rate. While strong coordination could potentially inhibit the reaction by occupying coordination sites on the copper, moderate interaction might stabilize the catalytically active Cu(I) species and accelerate the reaction.[10]

Diagram of the CuAAC Catalytic Cycle

CuAAC_Mechanism cluster_0 Cu(I) Catalytic Cycle CuI Cu(I) Alkyne R-C≡CH (this compound) Cu_Acetylide R-C≡C-Cu(I) Alkyne->Cu_Acetylide + Cu(I) - H⁺ Azide R'-N₃ Intermediate Six-membered Cu-containing intermediate Cu_Acetylide->Intermediate + R'-N₃ Triazole_Cu Triazolyl-Cu(I) Intermediate->Triazole_Cu Triazole_Cu->CuI - Product Product 1,4-Disubstituted Triazole Triazole_Cu->Product + H⁺

Caption: The catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Sonogashira coupling of a suitable halo-pyridine with a protected acetylene, followed by deprotection.[11][12]

Protocol 1: Two-Step Synthesis of this compound

Step 1: Sonogashira Coupling of 2-Bromo-4-methylpyridine with Trimethylsilylacetylene

  • Reagent Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 2-bromo-4-methylpyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Solvent and Base Addition: Add degassed triethylamine (TEA) or a mixture of toluene and TEA (2:1 v/v).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or gentle heat (40-50 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst. Wash the organic layer with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

  • Dissolution: Dissolve the TMS-protected this compound (1.0 eq) in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Deprotection Reagent: Add a mild base such as potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).[13] A simple and effective method also involves using sodium ascorbate and copper sulfate.[14]

  • Reaction: Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Work-up: Neutralize the reaction with a mild acid if necessary. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or distillation to yield this compound.

Protocols for CuAAC Reactions with this compound

The following are generalized protocols for performing CuAAC reactions with this compound. Optimization of reaction conditions, including solvent, catalyst, ligand, and temperature, may be necessary for specific substrates.

Protocol 2: General Procedure for Small Molecule Synthesis
  • Reaction Setup: To a vial, add this compound (1.0 eq) and the desired organic azide (1.0-1.1 eq).

  • Solvent: Add a suitable solvent or solvent mixture, such as a 1:1 mixture of t-BuOH and water, or DMF.

  • Copper Source: Add a solution of copper(II) sulfate (CuSO₄) (0.01-0.05 eq).

  • Reducing Agent: Add a freshly prepared solution of sodium ascorbate (0.1-0.2 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-24 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude triazole product can be purified by flash column chromatography.[15]

Protocol 3: Bioconjugation in Aqueous Media

For bioconjugation applications, it is crucial to use conditions that preserve the integrity of the biomolecule. The use of a copper-stabilizing ligand is highly recommended to prevent copper-mediated damage and enhance reaction efficiency.[10]

  • Stock Solutions:

    • Azide-modified biomolecule in an appropriate aqueous buffer (e.g., PBS).

    • This compound in a water-miscible solvent like DMSO.

    • Copper(II) sulfate (CuSO₄) in water.

    • Sodium ascorbate in water (prepare fresh).

    • A water-soluble ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA in water.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-modified biomolecule with the this compound solution.

  • Catalyst Premix: In a separate tube, premix the CuSO₄ solution with the ligand solution.

  • Reaction Initiation: Add the copper/ligand premix to the biomolecule/alkyne mixture, followed by the freshly prepared sodium ascorbate solution.

  • Incubation: Gently mix and incubate the reaction at room temperature or 37 °C for 1-4 hours.

  • Purification: The resulting bioconjugate can be purified using methods appropriate for the biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification, to remove excess reagents and the catalyst.

Data Presentation: Typical Reaction Parameters
ParameterSmall Molecule SynthesisBioconjugation
Alkyne This compound (1.0 eq)This compound (10-50 eq)
Azide Organic Azide (1.0-1.1 eq)Azide-modified Biomolecule (1.0 eq)
Copper Source CuSO₄ (1-5 mol%)CuSO₄ (50-250 µM)
Reducing Agent Sodium Ascorbate (10-20 mol%)Sodium Ascorbate (1-5 mM)
Ligand Optional (e.g., TBTA)THPTA or BTTAA (5:1 ratio to Cu)
Solvent t-BuOH/H₂O, DMF, DMSOAqueous Buffer (e.g., PBS)
Temperature Room TemperatureRoom Temperature or 37 °C
Time 1-24 hours1-4 hours

Experimental Workflow Diagram

CuAAC_Workflow cluster_synthesis Small Molecule Synthesis cluster_bioconjugation Bioconjugation A Combine Alkyne and Azide B Add Solvent A->B C Add CuSO₄ and Na-Ascorbate B->C D Stir at RT C->D E Work-up and Purification D->E F Combine Biomolecule-N₃ and Alkyne H Add Premix and Na-Ascorbate F->H G Prepare Cu/Ligand Premix G->H I Incubate H->I J Purify Bioconjugate I->J

Caption: General experimental workflows for CuAAC reactions.

Applications in Research and Drug Development

The triazole linkage formed via click chemistry is not merely a linker but can also act as a pharmacophore, participating in biological interactions.[16][17] The incorporation of the this compound moiety into molecules through click chemistry opens up numerous possibilities:

  • Targeted Drug Delivery: The resulting pyridine-containing triazole can be conjugated to targeting ligands such as antibodies or peptides to deliver cytotoxic agents specifically to cancer cells, thereby enhancing efficacy and reducing off-target toxicity.[1][18]

  • Medicinal Chemistry: The pyridine-triazole scaffold is a privileged structure in medicinal chemistry.[19][20] By clicking this compound to various azide-containing fragments, vast libraries of novel compounds can be rapidly synthesized and screened for therapeutic activity against a range of diseases.

  • Bioconjugation and Imaging: This alkyne can be used to label biomolecules with reporter tags such as fluorophores or biotin for imaging and detection applications in complex biological systems.[7]

Conclusion

This compound is a versatile and valuable building block for click chemistry applications. Its unique structure, combining a reactive alkyne with a pharmaceutically relevant pyridine core, makes it an attractive tool for researchers in drug discovery, chemical biology, and materials science. The protocols outlined in these application notes provide a solid foundation for the successful implementation of this reagent in CuAAC reactions, enabling the efficient construction of complex molecular architectures with diverse functionalities.

References

Application Notes and Protocols: 2-Ethynyl-4-methylpyridine in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Ethynyl-4-methylpyridine in Advanced Polymer Design

In the landscape of functional polymers, the thoughtful selection of monomers is paramount to achieving desired material properties and functionalities. This compound emerges as a monomer of significant interest, strategically combining the rigid, conjugated backbone potential of a polyacetylene with the versatile coordination chemistry and pH-responsiveness of a pyridine moiety. The presence of the terminal alkyne (ethynyl) group is a key feature, serving dual roles: as a polymerizable unit and as a reactive handle for post-polymerization modification via highly efficient "click" chemistry reactions.

This guide provides a comprehensive overview of the utility of this compound in polymer synthesis. We will explore its polymerization through transition metal catalysis, with a focus on rhodium-based systems that offer control over polymer architecture. Furthermore, we will delve into the protocols for leveraging the pendant pyridine and ethynyl groups for the synthesis of advanced functional materials, catering to researchers in materials science, drug development, and catalysis.

PART 1: Polymerization of this compound

The polymerization of monosubstituted acetylenes, such as this compound, is most effectively achieved through transition metal catalysis. Early transition metals have been used, but late transition metals, particularly rhodium complexes, have proven superior in affording living polymerization characteristics. This allows for precise control over molecular weight and low polydispersity, and can result in stereoregular polymers with helical structures.[1]

Proposed Polymerization Mechanism: Rh-Catalyzed Living Polymerization

The living polymerization of substituted acetylenes using a Rh(I) catalyst, such as [Rh(nbd)Cl]₂ (nbd = norbornadiene) in the presence of a suitable cocatalyst, proceeds via an insertion mechanism. The active rhodium species coordinates with the alkyne monomer, which then inserts into the Rh-carbon bond of the growing polymer chain. This process repeats, allowing for the controlled growth of the polymer. The living nature of this polymerization means that the active chain end remains intact until intentionally terminated, enabling the synthesis of block copolymers.

PolymerizationWorkflow Monomer This compound Initiation Initiation: Formation of Active Rh-Polymer Species Monomer->Initiation Catalyst [Rh(nbd)Cl]₂ / Cocatalyst Catalyst->Initiation Propagation Propagation: Monomer Insertion Initiation->Propagation Active Chain End Propagation->Propagation Termination Termination (Optional): Quenching Agent Propagation->Termination Polymer Poly(this compound) Propagation->Polymer Living Polymer Termination->Polymer ClickChemistry Polymer Poly(this compound) (Alkyne Backbone) Reaction CuAAC Reaction (Click Chemistry) Polymer->Reaction Azide Azide-Functionalized Molecule (R-N₃) Azide->Reaction Catalyst Cu(I) Catalyst (e.g., CuBr/PMDETA) Catalyst->Reaction FunctionalPolymer Functionalized Polymer (Triazole Linkages) Reaction->FunctionalPolymer

References

Application Notes & Protocols: The Strategic Use of 2-Ethynyl-4-Methylpyridine in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Alkyne Handle in Precision Oncology

Protein kinases, numbering over 500 in the human kinome, are central regulators of cellular signaling.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery.[2] The development of small molecule kinase inhibitors has revolutionized cancer therapy, with dozens of drugs approved by the FDA.[2][3]

Within the medicinal chemist's toolkit, certain structural motifs, or "privileged scaffolds," appear with high frequency due to their favorable biological and physicochemical properties. The pyridine ring is one such scaffold, prized for its ability to form key hydrogen bonds with the kinase hinge region, enhance solubility, and provide metabolic stability.[4] When functionalized with an ethynyl (acetylene) group, as in 2-ethynyl-4-methylpyridine , this scaffold becomes a powerful and versatile building block for constructing highly potent and selective kinase inhibitors.

This guide provides an in-depth exploration of the strategic application of this compound and related ethynyl-heterocycle building blocks in the synthesis of kinase inhibitors. We will delve into the medicinal chemistry rationale for its use, focusing on its role in achieving high-affinity binding, and provide detailed, field-proven synthetic protocols exemplified by the synthesis of a clinically important drug.

Part 1: Medicinal Chemistry Rationale

The Strategic Importance of the Ethynyl Linker

The ethynyl group is far more than a simple spacer. Its rigid, linear geometry is crucial for orienting other parts of the inhibitor molecule within the ATP-binding pocket of a kinase. This structural rigidity minimizes the entropic penalty upon binding, contributing to higher affinity. It allows for the precise positioning of terminal moieties to engage with specific amino acid residues, often deep within the binding site, which is key to achieving target selectivity.[5]

Targeting the Inactive Kinase Conformation: The Role in Type II Inhibition

Many kinase inhibitors are classified as "Type I," binding to the active "DFG-in" conformation of the kinase. However, a highly successful class of inhibitors, known as "Type II," binds to and stabilizes an inactive "DFG-out" conformation.[6][7] This mode of inhibition often leads to greater selectivity, as the targeted inactive state presents a unique hydrophobic pocket adjacent to the ATP-binding site that is not present in the active form.[8]

The ethynylpyridine scaffold is exceptionally well-suited for designing Type II inhibitors. The rigid linker can project a distal part of the molecule into this allosteric "back pocket," forming favorable hydrophobic interactions and locking the kinase in its inactive state.[8] Ponatinib, a potent pan-BCR-ABL inhibitor, is a classic example of a Type II inhibitor whose core structure relies on an ethynyl linker to achieve this binding mode.[7][9]

G cluster_0 Kinase ATP Binding Site cluster_1 Inhibitor Binding Modes atp_pocket Hinge Region ATP Binding Pocket DFG Motif back_pocket Allosteric Back Pocket type1 Type I Inhibitor type1->atp_pocket:hinge Binds to 'DFG-in' (Active State) type2 Type II Inhibitor type2->atp_pocket:hinge type2->back_pocket Extends into Back Pocket (Stabilizes 'DFG-out') G start Reactant Preparation setup Assemble Reaction Under Inert Atmosphere (N2 or Ar) start->setup reagents Add Solvent, Base (e.g., Et3N), and Aryl Halide (Ar-X) setup->reagents alkyne Add this compound reagents->alkyne catalyst Add Pd Catalyst (e.g., Pd(PPh3)4) and Cu(I) Co-catalyst (e.g., CuI) alkyne->catalyst reaction Stir at Specified Temperature & Monitor Progress (TLC, LC-MS) catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purify Purification (e.g., Column Chromatography) workup->purify product Final Product purify->product

References

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Ethynyl-4-methylpyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The 2-ethynyl-4-methylpyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, offering a versatile platform for the construction of complex molecular architectures. The terminal alkyne serves as a highly functional handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions. This guide provides an in-depth exploration of the primary synthetic route to this valuable building block—the Sonogashira cross-coupling reaction. We present detailed, field-proven protocols for the synthesis of the requisite precursors and the core molecule, and further demonstrate its utility in the generation of diverse derivatives. The underlying mechanistic principles are elucidated to provide a causal understanding of the experimental choices, ensuring both reproducibility and adaptability for the researcher.

Core Synthetic Strategy: The Sonogashira Cross-Coupling

The most reliable and widely adopted method for forming the C(sp²)-C(sp) bond between the pyridine ring and the ethynyl group is the Sonogashira cross-coupling reaction. This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[1][2] The general approach involves coupling a 2-halo-4-methylpyridine with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection to yield the terminal alkyne.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Core Synthesis cluster_2 Part 3: Derivatization start 2-Amino-4-methylpyridine precursor 2-Bromo-4-methylpyridine start->precursor Sandmeyer Reaction coupling Sonogashira Coupling precursor->coupling alkyne Trimethylsilylacetylene (TMSA) alkyne->coupling protected_product 2-((Trimethylsilyl)ethynyl) -4-methylpyridine coupling->protected_product final_product This compound protected_product->final_product Deprotection derivatization Second Sonogashira Coupling final_product->derivatization derivative Substituted Derivative derivatization->derivative aryl_halide Aryl/Vinyl Halide (R-X) aryl_halide->derivatization

Caption: General workflow for the synthesis of this compound derivatives.

Part 1: Synthesis of Halopyridine Precursor

The reactivity of the halide in the Sonogashira coupling follows the trend I > Br > Cl >> F.[3] For reliability and commercial availability of starting materials, 2-bromo-4-methylpyridine is an excellent choice as the electrophilic partner.

Protocol 1: Synthesis of 2-Bromo-4-methylpyridine via Sandmeyer Reaction

This protocol details the diazotization of 2-amino-4-methylpyridine followed by displacement with bromide.[4]

Materials:

  • 2-Amino-4-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • 50% Sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ice-salt bath

Procedure:

  • Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 2-amino-4-methylpyridine (1.0 eq) in 48% HBr. Cool the resulting slurry to -5 °C using an ice-salt bath.

  • Bromination: While maintaining the temperature below 0 °C, slowly add bromine (1.5 eq) dropwise with vigorous stirring.

  • Diazotization: Prepare a solution of sodium nitrite (1.2 eq) in deionized water. Add this solution dropwise to the reaction mixture over 1-1.5 hours, ensuring the internal temperature does not exceed 0 °C.

    • Expert Insight: This slow, cold addition is critical to prevent the premature decomposition of the diazonium salt intermediate and minimize the formation of phenolic byproducts.[4]

  • Reaction Completion: After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0 °C.

  • Work-up: Remove the cooling bath and allow the reaction to slowly warm to room temperature (~20 °C). Carefully neutralize the mixture by adding 50% NaOH solution dropwise, keeping the temperature below 20 °C, until the pH reaches ~9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure 2-bromo-4-methylpyridine.

Part 2: Core Synthesis via Sonogashira Coupling

This section provides the protocol for the coupling of 2-bromo-4-methylpyridine with trimethylsilylacetylene (TMSA), followed by the removal of the silyl protecting group.

Protocol 2: Synthesis of this compound

Materials:

  • 2-Bromo-4-methylpyridine (1.0 eq)

  • Trimethylsilylacetylene (TMSA, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2-3 mol%)

  • Copper(I) iodide (CuI, 4-5 mol%)

  • Triphenylphosphine (PPh₃, 4-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), anhydrous

  • Tetrahydrofuran (THF) or Toluene, anhydrous

  • Tetrabutylammonium fluoride (TBAF) or Potassium carbonate (K₂CO₃) in methanol

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

  • Reagent Addition: Add anhydrous THF or toluene, followed by anhydrous triethylamine (2.0 eq). Stir the mixture for 10 minutes. Add 2-bromo-4-methylpyridine (1.0 eq) followed by TMSA (1.2 eq) via syringe.

    • Expert Insight: The reaction must be performed under strictly anaerobic and anhydrous conditions to prevent catalyst deactivation and unwanted alkyne homocoupling (Glaser coupling).[1]

  • Reaction: Heat the mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or GC-MS, typically 4-12 hours).

  • Work-up (Protected Product): Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The residue contains the silyl-protected product, 2-((trimethylsilyl)ethynyl)-4-methylpyridine.

  • Deprotection: Dissolve the crude residue in THF. Add a 1M solution of TBAF in THF (1.1 eq) and stir at room temperature for 1 hour. Alternatively, dissolve the residue in methanol and add K₂CO₃ (2.0 eq), stirring for 2-4 hours.

  • Final Purification: Quench the deprotection reaction with saturated aqueous NH₄Cl. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield pure this compound.

Mechanistic Insights: The Palladium and Copper Catalytic Cycles

The efficiency of the Sonogashira reaction relies on the synergistic action of two interconnected catalytic cycles.

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition with the 2-bromo-4-methylpyridine.

  • The Copper Cycle: Concurrently, copper(I) reacts with the terminal alkyne and the amine base to form a highly reactive copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers its alkynyl group to the palladium complex.

  • Reductive Elimination: The palladium complex undergoes reductive elimination, releasing the final coupled product and regenerating the active Pd(0) catalyst.[3][5]

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex L₂Pd(II)(Ar)X Pd0->Pd_Complex Oxidative Addition (Ar-X) Pd_Alkyne L₂Pd(II)(Ar)(C≡CR) Pd_Complex->Pd_Alkyne Transmetalation Pd_Alkyne->Pd0 Reductive Elimination Product_out Ar-C≡C-R Pd_Alkyne->Product_out CuX CuX Cu_Alkyne Cu-C≡C-R CuX->Cu_Alkyne Deprotonation Cu_Alkyne->Pd_Complex Alkyne H-C≡C-R Alkyne->Cu_Alkyne Base Base Base->Cu_Alkyne ArX_in 2-Halo-4-methylpyridine (Ar-X) ArX_in->Pd0 Alkyne_in Terminal Alkyne (H-C≡C-R) Alkyne_in->Alkyne

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Part 3: Synthesis of this compound Derivatives

With the core molecule in hand, a diverse library of derivatives can be synthesized by employing it as the terminal alkyne in a second Sonogashira coupling with various aryl or vinyl halides.

Protocol 3: General Procedure for Derivatization

Procedure:

  • Reaction Setup: Following the same anaerobic and anhydrous setup as Protocol 2, charge a Schlenk flask with PdCl₂(PPh₃)₂ (0.02 eq), CuI (0.04 eq), and PPh₃ (0.04 eq).

  • Reagent Addition: Add anhydrous solvent (e.g., DMF or THF) and base (e.g., Et₃N). Add the desired aryl or vinyl halide (R-X, 1.0 eq), followed by a solution of this compound (1.1 eq) in the reaction solvent.

  • Reaction & Work-up: Heat the reaction (typically 80-100 °C in DMF) and monitor for completion.[6] Upon consumption of the aryl halide, cool the reaction, filter through Celite, and perform an aqueous work-up followed by extraction.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired derivative.

Data Presentation: Representative Syntheses

The following table summarizes yields for the Sonogashira coupling of substituted pyridines and various alkynes, demonstrating the versatility of the method.

EntryPyridine SubstrateAlkyne PartnerCatalyst System (mol%)Base / SolventTemp (°C)Time (h)Yield (%)
12-Bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃N / DMF100396
22-Amino-3-bromopyridine4-MethoxyphenylacetylenePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃N / DMF100394
32-Amino-3-bromo-5-methylpyridine4-TolylacetylenePd(CF₃COO)₂(2.5)/PPh₃(5)/CuI(5)Et₃N / DMF100387
42-ChloroquinolinePhenylacetylenePd(OAc)₂(5)/XPhos(10)/CuI(10)K₂CO₃ / DMF1001290
51-Bromo-2,4,6-triethylbenzenePhenylacetyleneNa₂PdCl₄(0.25)/t-BuPCy₂(0.5)/CuI(0.19)HN-i-Pr₂801669

Data adapted from references[6] and representative of typical Sonogashira couplings.

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The formation of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the most powerful methodologies for this purpose are palladium-catalyzed cross-coupling reactions. The Sonogashira coupling, which forges a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, has become an indispensable tool in both academic and industrial laboratories.[1][2][3] This reaction is prized for its operational simplicity, mild conditions, and broad functional group tolerance.

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds.[4][5][6] Its unique electronic properties and ability to engage in hydrogen bonding make it a critical pharmacophore for modulating drug-target interactions.[7][8] Consequently, methods for the efficient functionalization of pyridine rings are of paramount importance to drug development professionals.

This document provides a detailed technical guide for the application of 2-ethynyl-4-methylpyridine[9], a versatile building block, in palladium-catalyzed Sonogashira cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, provide step-by-step experimental protocols for both traditional and copper-free conditions, and offer insights into reaction optimization and troubleshooting.

Mechanistic Principles of the Sonogashira Reaction

The efficacy of the Sonogashira coupling stems from a synergistic interplay between two distinct catalytic cycles: one mediated by palladium and the other by a copper(I) co-catalyst.[10][11] While copper-free variants exist, the classical mechanism provides a fundamental understanding of the key transformations.

The Dual Catalytic Cycle

  • Palladium Cycle :

    • Reductive Elimination (A→B): The cycle begins with the active Pd(0) species, typically generated in situ from a Pd(II) precatalyst.

    • Oxidative Addition (B→C): The aryl or vinyl halide (Ar-X) undergoes oxidative addition to the Pd(0) center, forming a Pd(II)-aryl complex. This is often the rate-determining step, and its efficiency follows the reactivity trend I > Br > OTf > Cl.[1]

    • Transmetalation (C→D): The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II)-aryl complex. This step regenerates the copper(I) catalyst.

    • Reductive Elimination (D→A): The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, thus closing the cycle.[12]

  • Copper Cycle :

    • π-Alkyne Complex Formation (E→F): The terminal alkyne coordinates to the copper(I) salt.

    • Deprotonation (F→G): In the presence of a base (typically an amine), the acidic terminal proton of the alkyne is removed, forming a copper(I) acetylide intermediate. This species is the key nucleophile for the transmetalation step.[1][2][11]

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_ArX Ar-Pd(II)L₂-X Pd0->Pd_ArX Oxidative Addition Pd_Ar_Alkyne Ar-Pd(II)L₂-C≡CR Pd_ArX->Pd_Ar_Alkyne Transmetalation Pd_Ar_Alkyne->Pd0 Reductive Elimination ArAlkyne Ar-C≡CR Pd_Ar_Alkyne->ArAlkyne ArX Ar-X ArX->Pd_ArX CuX Cu(I)X Cu_pi [R-C≡C-H • Cu(I)]⁺ CuX->Cu_pi π-Complexation Cu_acetylide Cu(I)-C≡CR Cu_pi->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_ArX Transfers Acetylide Cu_acetylide->CuX Regeneration Alkyne H-C≡CR Alkyne->Cu_pi

Caption: The dual catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocols

Safety Precautions: These protocols involve flammable solvents, potentially toxic reagents, and reactions under an inert atmosphere. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol details a representative coupling between this compound and 1-iodo-4-methylbenzene.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥97%ChemScene (CS-0433810)
1-Iodo-4-methylbenzene≥98%Sigma-Aldrich
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]99%Strem Chemicals
Copper(I) Iodide (CuI)99.99% trace metals basisSigma-Aldrich
Triethylamine (Et₃N)≥99.5%, anhydrousAcros Organics
TolueneAnhydrous, ≥99.8%Sigma-Aldrich
Schlenk flask / round-bottom flask with septum-Standard lab supplier
Magnetic stirrer and stir bar-Standard lab supplier
Inert gas line (Argon or Nitrogen)High purity-

Step-by-Step Procedure:

  • Vessel Preparation: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-iodo-4-methylbenzene (218 mg, 1.0 mmol, 1.0 eq).

  • Catalyst Loading: In a glovebox or under a positive flow of argon, add tetrakis(triphenylphosphine)palladium(0) (23 mg, 0.02 mmol, 2 mol%) and copper(I) iodide (3.8 mg, 0.02 mmol, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent and Reagent Addition: Using syringes, add anhydrous toluene (10 mL) and anhydrous triethylamine (279 µL, 2.0 mmol, 2.0 eq). Stir the mixture to dissolve the solids.

  • Substrate Addition: Add this compound (129 mg, 1.1 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Stir the reaction mixture at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter it through a short plug of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (2 x 15 mL) to remove the amine base, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-methyl-2-((4-methylphenyl)ethynyl)pyridine.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when dealing with substrates prone to alkyne homocoupling (Glaser coupling) or when copper contamination is a concern.[1] It typically requires a more active palladium catalyst system and a stronger base.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
This compound≥97%ChemScene (CS-0433810)
4-Bromoanisole≥99%Sigma-Aldrich
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]98%Strem Chemicals
Cesium Carbonate (Cs₂CO₃)≥99.9%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Sigma-Aldrich
Schlenk flask / round-bottom flask with septum-Standard lab supplier
Magnetic stirrer and stir bar-Standard lab supplier
Inert gas line (Argon or Nitrogen)High purity-

Step-by-Step Procedure:

  • Vessel Preparation: To a 50 mL oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol, 3 mol%), and cesium carbonate (652 mg, 2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon three times.

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) (5 mL) via syringe.

  • Substrate Addition: Add this compound (141 mg, 1.2 mmol, 1.2 eq) via syringe.

  • Reaction: Heat the reaction mixture to 80 °C in a pre-heated oil bath. Monitor progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Workup: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL).

  • Extraction: Transfer to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (3 x 20 mL) to remove residual DMF. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure 2-((4-methoxyphenyl)ethynyl)-4-methylpyridine.

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep Oven-dry glassware reagents Weigh Ar-X & Catalysts (Pd, CuI if applicable, Base) prep->reagents inert Evacuate & Backfill with Inert Gas (3x) reagents->inert add_solvents Add Anhydrous Solvent & Amine Base (if liquid) inert->add_solvents add_alkyne Add this compound add_solvents->add_alkyne react Stir at specified Temperature add_alkyne->react monitor Monitor by TLC / LC-MS react->monitor quench Cool to RT & Quench/ Filter through Celite monitor->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Column Chromatography concentrate->purify

Caption: General experimental workflow for Sonogashira coupling.

Reaction Optimization & Troubleshooting

The success of a Sonogashira coupling often depends on the careful selection of reaction parameters. The table below summarizes key variables and their typical effects.

ParameterOptionsRationale & Considerations
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂, Pd₂(dba)₃Pd(0) sources like Pd(PPh₃)₄ can be used directly. Pd(II) sources require in situ reduction, often by phosphine ligands or amines.[1] The choice of ligand is critical.
Ligand PPh₃, P(t-Bu)₃, Xantphos, N-Heterocyclic Carbenes (NHCs)Electron-rich and bulky ligands (e.g., P(t-Bu)₃) can facilitate the oxidative addition of less reactive aryl chlorides and improve catalyst turnover.[12][13]
Cu(I) Salt CuI, CuBr, CuTCCuI is the most common and effective co-catalyst. Its presence dramatically accelerates the reaction, allowing for milder conditions.[2][14]
Base Et₃N, DIPEA, DBU, K₂CO₃, Cs₂CO₃An amine base like Et₃N or DIPEA often serves as both the base and a solvent.[15] Inorganic bases are typically used in copper-free systems with polar aprotic solvents like DMF.
Solvent Toluene, THF, DMF, Dioxane, AcetonitrileThe choice depends on substrate solubility and reaction temperature. Amine bases can sometimes be used as the solvent.[16] DMF is common for higher-temperature, copper-free reactions.
Temperature Room Temp to 120 °CCouplings with aryl iodides often proceed at room temperature.[17] Less reactive aryl bromides and chlorides typically require heating.

Common Issues and Solutions:

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield Inactive catalyst; Insufficiently pure reagents/solvents; Low reactivity of aryl halide.Use a fresh bottle of catalyst. Ensure solvents are anhydrous. Switch to a more reactive halide (e.g., Br to I) or use a more active catalyst system (e.g., a bulky phosphine ligand). Increase temperature.
Alkyne Homocoupling (Glaser Product) Presence of oxygen; High copper concentration.Ensure the reaction is thoroughly degassed and maintained under a positive pressure of inert gas. Reduce the amount of CuI or switch to a copper-free protocol.[1]
Dehalogenation of Aryl Halide Side reaction, can be promoted by impurities or excess base/phosphine.Decrease reaction temperature or time. Screen different bases or reduce the amount of phosphine ligand.
Stalled Reaction Catalyst decomposition.Add a fresh portion of the palladium catalyst. Use a more robust ligand to stabilize the catalyst.

References

Application Notes and Protocols for the Polymerization of 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of Poly(2-ethynyl-4-methylpyridine) in Advanced Materials

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and chemical properties. The incorporation of functional moieties, such as the pyridine ring, into the polymer backbone can impart additional functionalities, including metal coordination sites, pH responsiveness, and catalytic activity. This compound is a promising monomer for the synthesis of novel functional polymers. The resulting polymer, poly(this compound), is anticipated to possess a conjugated polyene backbone with pendant 4-methylpyridine units, making it a candidate for applications in catalysis, drug delivery, and materials science.

This comprehensive guide provides detailed application notes and protocols for the polymerization of this compound. As a Senior Application Scientist, this document is structured to not only provide step-by-step instructions but also to offer insights into the rationale behind the experimental choices, ensuring both scientific integrity and practical applicability for researchers, scientists, and drug development professionals. While direct literature on the polymerization of this specific monomer is nascent, the protocols herein are built upon established and robust methodologies for the polymerization of substituted acetylenes and vinylpyridines.

PART 1: Polymerization Methodologies and Mechanistic Considerations

The polymerization of ethynyl-substituted aromatic compounds can be achieved through various mechanisms, including transition metal-catalyzed coordination polymerization, radical polymerization, and anionic polymerization. The choice of method will significantly influence the polymer's structure, molecular weight, and properties.

Transition Metal-Catalyzed Polymerization

Transition metal catalysts, particularly those based on rhodium, palladium, and nickel, are highly effective for the controlled polymerization of substituted acetylenes. These systems can lead to polymers with high molecular weights and well-defined structures. For this compound, a rhodium-based catalyst is a promising starting point due to its known efficacy with similar monomers.

Causality Behind Experimental Choices:

  • Catalyst: Rhodium complexes, such as [Rh(nbd)Cl]2 (norbornadiene rhodium(I) chloride dimer), are often used as they are effective for the polymerization of monosubstituted acetylenes. The catalyst facilitates a coordination-insertion mechanism, leading to a stereoregular polymer.

  • Cocatalyst/Ligand: A tertiary amine, like triethylamine (Et3N), is often employed as a cocatalyst. It can act as a base to deprotonate the terminal alkyne and also as a ligand to stabilize the active rhodium species.

  • Solvent: A non-polar, aprotic solvent like toluene is chosen to ensure the solubility of the monomer, catalyst, and the growing polymer chain, while minimizing interference with the catalytic cycle.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reactive intermediates.

Diagram of Proposed Catalytic Cycle:

G Monomer Monomer Coordination Monomer Coordination Monomer->Coordination 1. Coordination Catalyst_Active [Rh]-H Catalyst_Active->Coordination Insertion Migratory Insertion Coordination->Insertion 2. Insertion Polymer_Chain Growing Polymer [Rh]-(CH=C(Py))n-H Insertion->Polymer_Chain 3. Polymer Formation Chain_Propagation Chain Propagation Polymer_Chain->Chain_Propagation 4. Further Monomer Addition Chain_Propagation->Coordination caption Proposed Rh-catalyzed polymerization workflow.

Caption: Proposed Rh-catalyzed polymerization workflow.

Metal-Free Polymerization Approaches

Recent advancements have focused on metal-free polymerization techniques to avoid potential contamination of the final polymer with metal residues, which is crucial for biomedical applications.[1] Organobase-catalyzed and Lewis acid-catalyzed polymerizations are viable alternatives.[1]

Organobase-Catalyzed Polymerization: Strong organic bases can initiate the polymerization of alkynes. This approach is attractive due to the low cost and ready availability of organobases.[1]

Lewis Acid-Catalyzed Polymerization: Lewis acids can also promote the polymerization of alkyne monomers.[1]

PART 2: Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and rationale.

Protocol 1: Rhodium-Catalyzed Polymerization of this compound

Objective: To synthesize poly(this compound) with a controlled molecular weight and narrow polydispersity.

Materials:

  • This compound (monomer)[2]

  • [Rh(nbd)Cl]₂ (catalyst)

  • Triethylamine (Et₃N) (cocatalyst)

  • Toluene (anhydrous)

  • Methanol (for precipitation)

  • Argon or Nitrogen gas (high purity)

  • Schlenk line and glassware

Experimental Workflow Diagram:

G start Start setup Assemble and dry Schlenk flask under vacuum and purge with Argon start->setup reagents Add monomer, toluene, and Et3N to the flask via syringe setup->reagents catalyst Prepare catalyst solution in toluene and add to the reaction mixture reagents->catalyst reaction Stir at room temperature for 24 hours under Argon catalyst->reaction precipitation Precipitate the polymer by pouring the reaction mixture into methanol reaction->precipitation filtration Filter the polymer and wash with fresh methanol precipitation->filtration drying Dry the polymer in a vacuum oven at 40°C filtration->drying characterization Characterize the polymer (GPC, NMR, FTIR) drying->characterization end End characterization->end caption Workflow for Rh-catalyzed polymerization.

Caption: Workflow for Rh-catalyzed polymerization.

Step-by-Step Procedure:

  • Glassware Preparation: A 100 mL Schlenk flask equipped with a magnetic stir bar is assembled, flame-dried under vacuum, and backfilled with high-purity argon. This process is repeated three times to ensure an inert atmosphere.

  • Reagent Addition: In the Schlenk flask, dissolve this compound (e.g., 1.17 g, 10 mmol) in anhydrous toluene (40 mL). Add triethylamine (e.g., 0.28 mL, 2 mmol) to the solution via syringe.

  • Catalyst Introduction: In a separate glovebox or under a stream of argon, prepare a stock solution of [Rh(nbd)Cl]₂ in toluene. Add the required amount of the catalyst solution (e.g., to achieve a monomer-to-catalyst ratio of 100:1) to the monomer solution via syringe.

  • Polymerization: Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30°C) for 24 hours under a positive pressure of argon. The progress of the polymerization can be monitored by observing an increase in the viscosity of the solution.

  • Polymer Isolation: After the reaction is complete, pour the viscous solution into a beaker containing a large excess of methanol (e.g., 400 mL) with vigorous stirring. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with fresh methanol to remove any unreacted monomer and catalyst residues, and then dry it in a vacuum oven at 40°C to a constant weight.

Data Presentation: Expected Outcomes

ParameterExpected ValueRationale
Yield > 80%Rhodium catalysts are generally efficient for alkyne polymerization.
Molecular Weight (Mw) 10,000 - 100,000 g/mol Controllable by adjusting the monomer-to-catalyst ratio.
Polydispersity Index (PDI) 1.5 - 2.5Typical for this type of coordination polymerization.
Appearance Yellow to brown powderConjugated polyene backbone leads to colored material.

PART 3: Characterization of Poly(this compound)

Thorough characterization is essential to confirm the structure, molecular weight, and properties of the synthesized polymer.

Spectroscopic Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Expected Peaks: Disappearance of the ≡C-H stretching vibration (around 3300 cm⁻¹) and the C≡C stretching vibration (around 2100 cm⁻¹) of the monomer. Appearance of a broad C=C stretching vibration (around 1600-1650 cm⁻¹) from the polyene backbone. The characteristic peaks of the 4-methylpyridine ring should remain.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: Disappearance of the acetylenic proton signal. Appearance of broad signals in the vinylic region (5.5-7.5 ppm) corresponding to the protons on the polyene backbone. The signals for the methyl and pyridine ring protons should be present, likely broadened due to the polymeric nature.

    • ¹³C NMR: Disappearance of the acetylenic carbon signals. Appearance of new signals corresponding to the sp² carbons of the polymer backbone.

Molecular Weight Determination
  • Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. A suitable solvent system (e.g., THF with a small amount of a salt like LiBr to suppress aggregation) and calibration standards (e.g., polystyrene) are required.

Thermal Properties
  • Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the polymer by measuring its weight loss as a function of temperature. This is crucial for determining the processing window and potential high-temperature applications.

  • Differential Scanning Calorimetry (DSC): DSC can be used to identify thermal transitions such as the glass transition temperature (Tg), which provides information about the polymer's amorphous or semi-crystalline nature.

Conclusion and Future Perspectives

The protocols and characterization methods outlined in this guide provide a robust framework for the synthesis and analysis of poly(this compound). The successful synthesis of this novel polymer will open avenues for its exploration in various fields. Future work should focus on fine-tuning the polymerization conditions to achieve better control over the polymer architecture, exploring different catalytic systems, and investigating the properties and potential applications of this promising functional material. The pyridine moiety offers a versatile handle for post-polymerization modification, further expanding the scope of materials that can be derived from this monomer.

References

The Versatile Role of 2-Ethynyl-4-Methylpyridine in Advanced Materials Science: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Building Block

In the dynamic landscape of materials science, the quest for novel molecular building blocks with tailored functionalities is paramount. 2-Ethynyl-4-methylpyridine emerges as a molecule of significant interest, possessing a unique combination of a nucleophilic pyridine ring and a reactive terminal alkyne group. This bifunctionality paves the way for its application in a diverse array of materials, including functional polymers, metal-organic frameworks (MOFs), and smart coatings. The pyridine moiety offers coordination sites for metal ions, catalytic activity, and corrosion-inhibiting properties, while the ethynyl group serves as a versatile handle for polymerization and "click" chemistry reactions. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols to facilitate its use by researchers, scientists, and professionals in drug development and materials science.

I. Functional Polymers via Sonogashira Polycondensation

The presence of the terminal alkyne group makes this compound an excellent monomer for the synthesis of conjugated polymers through Sonogashira cross-coupling reactions.[1][2] These polymers, featuring a backbone of alternating pyridine and alkyne units, are expected to exhibit interesting photophysical and electronic properties, making them suitable for applications in sensors, organic electronics, and catalysis.

Causality Behind Experimental Choices

The Sonogashira coupling is a robust and versatile method for the formation of carbon-carbon bonds between sp- and sp2-hybridized carbon atoms.[3] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. The choice of a dihalo-aromatic or heteroaromatic compound as a co-monomer is crucial for the polymerization to proceed. For this protocol, we will use a diiodobenzene derivative as the co-monomer due to the higher reactivity of the C-I bond compared to C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.[4] The base, typically an amine, is required to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper(I) acetylide intermediate.[2]

Experimental Workflow: Sonogashira Polycondensation

Sonogashira_Polymerization cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up & Purification A Degas solvent (e.g., Toluene/Triethylamine) B Add monomers: This compound & dihalo-comonomer A->B C Add catalysts: Pd(PPh3)2Cl2 & CuI B->C D Heat under inert atmosphere (e.g., N2) C->D E Monitor reaction (e.g., by GPC or NMR) D->E F Cool to room temp. E->F G Precipitate polymer in a non-solvent (e.g., Methanol) F->G H Filter and wash G->H I Dry under vacuum H->I

Caption: Workflow for the synthesis of poly(this compound) via Sonogashira polycondensation.

Detailed Protocol: Synthesis of Poly(2,5-diiodo-p-xylene-alt-2-ethynyl-4-methylpyridine)

Materials:

  • This compound (1.0 mmol)

  • 2,5-Diiodo-p-xylene (1.0 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Toluene (10 mL, anhydrous)

  • Triethylamine (5 mL, anhydrous)

  • Methanol (for precipitation)

Procedure:

  • To a dry Schlenk flask, add this compound, 2,5-diiodo-p-xylene, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene and triethylamine via syringe.

  • Stir the reaction mixture at 80 °C for 48 hours under an inert atmosphere.

  • After cooling to room temperature, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

  • Filter the polymer and wash it with methanol to remove any unreacted monomers and catalyst residues.

  • Dry the polymer under vacuum at 40 °C overnight.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) to determine its molecular weight and polydispersity index (PDI). Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the polymer structure, and Fourier-Transform Infrared (FTIR) spectroscopy will show the disappearance of the terminal alkyne C-H stretch.

Parameter Expected Value/Observation
Molecular Weight (Mn)5,000 - 20,000 g/mol (dependent on reaction conditions)
Polydispersity Index (PDI)1.5 - 2.5
FTIR (cm⁻¹)Disappearance of ≡C-H stretch (around 3300 cm⁻¹)
¹H NMRBroadening of aromatic and methyl proton signals

II. Metal-Organic Frameworks (MOFs) with Pyridyl and Alkynyl Functionalities

The dual functionality of this compound makes it an intriguing ligand for the construction of novel Metal-Organic Frameworks (MOFs).[5] The pyridine nitrogen can coordinate to metal centers, while the alkyne group can either remain as a functional pendant group within the pores of the MOF or participate in post-synthetic modification reactions.[6][7] The presence of the alkyne functionality opens up possibilities for creating MOFs with tunable properties for applications in gas storage, catalysis, and sensing.

Causality Behind Experimental Choices

Solvothermal synthesis is a widely used method for the preparation of MOFs, as it allows for the crystallization of the framework under elevated temperature and pressure.[8] The choice of metal salt is critical and will dictate the geometry of the coordination node. For this protocol, we will use a zinc salt, as Zn(II) ions often form well-defined secondary building units (SBUs) with pyridyl-containing ligands.[8] The solvent system, typically a high-boiling point polar aprotic solvent like N,N-dimethylformamide (DMF), is chosen to dissolve the ligand and the metal salt and to act as a template for the formation of the porous structure.

Experimental Workflow: Solvothermal MOF Synthesis

MOF_Synthesis cluster_prep Reaction Setup cluster_reaction Solvothermal Reaction cluster_workup Isolation & Activation A Dissolve ligand (this compound) in solvent (e.g., DMF) C Combine solutions in a Teflon-lined autoclave A->C B Dissolve metal salt (e.g., Zn(NO3)2·6H2O) in solvent B->C D Heat in an oven (e.g., 100-150 °C) C->D E Hold for 24-72 hours D->E F Cool to room temp. E->F G Isolate crystals (filtration or decantation) F->G H Wash with fresh solvent G->H I Activate by solvent exchange and heating under vacuum H->I

Caption: General workflow for the solvothermal synthesis of a MOF using this compound as a ligand.

Detailed Protocol: Solvothermal Synthesis of a Zn-based MOF

Materials:

  • This compound (0.5 mmol)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (0.5 mmol)

  • N,N-Dimethylformamide (DMF) (10 mL)

  • Ethanol (for washing)

Procedure:

  • In a 20 mL scintillation vial, dissolve this compound in 5 mL of DMF.

  • In a separate vial, dissolve zinc nitrate hexahydrate in 5 mL of DMF.

  • Combine the two solutions in a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in an oven at 120 °C for 48 hours.

  • After cooling to room temperature, decant the mother liquor and wash the resulting crystals with fresh DMF and then with ethanol.

  • To activate the MOF, immerse the crystals in fresh ethanol for 24 hours, replacing the ethanol every 8 hours.

  • Decant the ethanol and dry the MOF under vacuum at 150 °C for 12 hours.

Characterization: The crystalline structure of the MOF can be determined by single-crystal or powder X-ray diffraction (XRD). Thermogravimetric analysis (TGA) will provide information about the thermal stability and the removal of solvent molecules. The porosity of the activated MOF can be assessed by gas adsorption measurements (e.g., N₂ at 77 K).

Technique Purpose
Powder X-ray Diffraction (PXRD)Confirm crystallinity and phase purity
Thermogravimetric Analysis (TGA)Determine thermal stability and solvent content
Gas Adsorption (e.g., N₂)Measure surface area and pore volume
FTIR SpectroscopyConfirm the presence of the ligand within the framework

III. Corrosion Inhibition on Mild Steel

Pyridine and its derivatives are well-known corrosion inhibitors for various metals and alloys in acidic media.[9][10] The lone pair of electrons on the nitrogen atom and the π-electrons of the aromatic ring facilitate the adsorption of these molecules onto the metal surface, forming a protective barrier against corrosive agents.[11] this compound, with its pyridine ring and the additional π-system of the alkyne group, is expected to be an effective corrosion inhibitor.

Causality Behind Experimental Choices

Electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) are powerful tools for evaluating the performance of corrosion inhibitors.[12] Potentiodynamic polarization provides information about the kinetics of the anodic and cathodic reactions and can indicate whether the inhibitor acts as an anodic, cathodic, or mixed-type inhibitor.[13] EIS is used to study the properties of the inhibitor film and the charge transfer resistance at the metal-solution interface.[14] A common corrosive environment for testing inhibitors for mild steel is a hydrochloric acid solution, which is relevant to many industrial processes.[15]

Experimental Workflow: Electrochemical Corrosion Inhibition Testing

Corrosion_Testing cluster_prep Preparation cluster_testing Electrochemical Measurements cluster_analysis Data Analysis A Prepare mild steel working electrode C Setup three-electrode cell (WE, RE, CE) A->C B Prepare corrosive medium (e.g., 1 M HCl) with varying inhibitor concentrations B->C D Open Circuit Potential (OCP) measurement C->D E Electrochemical Impedance Spectroscopy (EIS) D->E F Potentiodynamic Polarization E->F I Model EIS data with equivalent circuits E->I G Calculate Inhibition Efficiency (η%) F->G H Determine inhibitor type (anodic, cathodic, mixed) F->H I->G

Caption: Workflow for evaluating the corrosion inhibition performance of this compound.

Detailed Protocol: Electrochemical Evaluation of Corrosion Inhibition

Materials and Equipment:

  • Mild steel coupons (working electrode)

  • 1 M Hydrochloric acid (HCl) solution

  • This compound (inhibitor)

  • Potentiostat/Galvanostat with EIS capability

  • Three-electrode electrochemical cell (working electrode, saturated calomel reference electrode (SCE), platinum counter electrode)

Procedure:

  • Electrode Preparation: Polish the mild steel coupons with successively finer grades of emery paper, rinse with deionized water and acetone, and dry.

  • Inhibitor Solutions: Prepare a series of 1 M HCl solutions containing different concentrations of this compound (e.g., 0, 50, 100, 200, 500 ppm).

  • Electrochemical Measurements:

    • Assemble the three-electrode cell with the mild steel coupon as the working electrode, SCE as the reference electrode, and a platinum wire as the counter electrode.

    • Immerse the electrodes in the test solution and allow the system to stabilize by measuring the open-circuit potential (OCP) for 60 minutes.

    • Perform EIS measurements at the OCP over a frequency range of 100 kHz to 0.01 Hz.

    • Conduct potentiodynamic polarization scans from -250 mV to +250 mV versus OCP at a scan rate of 1 mV/s.

Data Analysis:

  • Inhibition Efficiency (η%) from Potentiodynamic Polarization:

    • η% = [(i₀ - i) / i₀] × 100

    • where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Inhibition Efficiency (η%) from EIS:

    • η% = [(Rct - Rct₀) / Rct] × 100

    • where Rct₀ and Rct are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Parameter Measurement Interpretation
Corrosion Current Density (icorr)Potentiodynamic PolarizationLower icorr indicates better inhibition
Charge Transfer Resistance (Rct)Electrochemical Impedance SpectroscopyHigher Rct indicates better inhibition
Double Layer Capacitance (Cdl)Electrochemical Impedance SpectroscopyDecrease in Cdl suggests inhibitor adsorption

Conclusion and Future Outlook

This compound stands out as a promising and versatile building block in materials science. Its unique molecular architecture allows for the rational design and synthesis of a wide range of functional materials. The protocols detailed in this guide provide a starting point for researchers to explore the potential of this compound in creating novel polymers with tailored electronic properties, functional MOFs for advanced applications, and effective corrosion inhibitors for the protection of metallic infrastructure. Further research into the derivatization of the pyridine ring or the alkyne group can lead to even more sophisticated materials with enhanced functionalities, opening up new frontiers in materials design and engineering.

References

Troubleshooting & Optimization

Sonogashira Coupling of 2-Ethynyl-4-Methylpyridine: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support center for optimizing the Sonogashira coupling of 2-ethynyl-4-methylpyridine. This guide is tailored for researchers, scientists, and drug development professionals who are leveraging this powerful cross-coupling reaction and may be encountering challenges in achieving desired yields and purity. The Sonogashira reaction, a cornerstone in the synthesis of complex molecules, facilitates the formation of a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] However, the introduction of a pyridine moiety, as in this compound, presents unique challenges, primarily due to the coordinating nature of the nitrogen atom which can interfere with the catalytic cycle. This guide offers a structured, in-depth approach to troubleshooting and enhancing the efficiency of your reactions.

Frequently Asked Questions (FAQs)

This section addresses common initial queries and issues encountered during the Sonogashira coupling of this compound.

Q1: Why is my yield consistently low when coupling this compound?

Low yields in this specific Sonogashira coupling can stem from several factors. The nitrogen atom in the pyridine ring is a known inhibitor of palladium catalysts, as it can coordinate to the metal center and disrupt the catalytic cycle.[4] A significant side reaction is the homo-coupling of this compound, often referred to as Glaser coupling, which consumes your starting material.[5][6][7] Furthermore, the selection of the palladium catalyst, supporting ligands, base, and solvent system is critical and often requires careful optimization for heterocyclic substrates.

Q2: I'm observing a significant amount of a byproduct that appears to be a dimer of my alkyne. How can I minimize this?

The formation of an alkyne dimer is a result of the Glaser-Hay homo-coupling reaction.[5][7] This undesired pathway is primarily promoted by the presence of oxygen and the copper(I) co-catalyst.[5][7][8][9] To effectively suppress this side reaction, it is imperative to maintain a strictly inert atmosphere throughout the reaction using gases like nitrogen or argon.[7] Additionally, consider exploring "copper-free" Sonogashira conditions. While this may necessitate a higher palladium catalyst loading or a more reactive ligand system, it directly eliminates a key component of the homo-coupling pathway.[3][5][6]

Q3: My reaction mixture turns black, and the reaction stalls. What is happening?

The appearance of a black precipitate, commonly known as "palladium black," signifies the decomposition and precipitation of the palladium catalyst. This deactivation halts the catalytic cycle and brings your reaction to a premature stop. Common causes include impurities in reagents or solvents, the use of a suboptimal ligand that fails to stabilize the palladium center, or excessively high reaction temperatures.[10]

Q4: What is the best base for this reaction, and can I use alternatives to common amine bases?

The choice of base is a critical parameter. Organic amines such as triethylamine (TEA) and diisopropylethylamine (DIPEA) are frequently used, but their basicity and coordinating properties can influence the reaction's success. For sensitive substrates like this compound, a bulkier, less coordinating base may be advantageous. Inorganic bases, including potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), can also be effective, particularly when paired with polar aprotic solvents. The optimal base is often substrate-specific and may require experimental screening.

In-Depth Troubleshooting Guides

Issue 1: Low Conversion of Starting Materials

When faced with significant unreacted starting materials, a systematic approach to optimizing your reaction conditions is necessary.

1.1. Catalyst and Ligand System Evaluation

The heart of the Sonogashira coupling lies in the palladium catalyst and its associated ligands.

  • Palladium Pre-catalyst: While traditional catalysts like Pd(PPh₃)₄ are widely used, they may not be the most effective for this particular substrate.[1] Consider more modern, air-stable pre-catalysts that feature bulky, electron-rich phosphine ligands.

  • Ligand Selection: For challenging heteroaromatic substrates, ligands such as XPhos or SPhos have demonstrated superior performance.[5] These ligands promote the rate-limiting reductive elimination step and provide enhanced stability to the active Pd(0) species, preventing decomposition.[1]

Table 1: Recommended Palladium/Ligand Systems for Heterocyclic Sonogashira Couplings

Palladium SourceLigandTypical Loading (mol%)Key Advantages
Pd(PPh₃)₄(Included)2-5Readily available, but can be less active for challenging substrates.
PdCl₂(PPh₃)₂(Included)2-5Air-stable, requires in-situ reduction.
Pd₂(dba)₃XPhos or SPhos1-3High activity and stability, excellent for heteroaromatics.[5]
[DTBNpP]Pd(crotyl)Cl(Included)1-2Air-stable, monoligated precatalyst for room-temperature couplings.[11]

1.2. Solvent and Base Synergy

The interplay between the solvent and base can profoundly impact reaction rates and yields.

  • Solvent Choice: Aprotic solvents like THF, dioxane, and toluene are common starting points. For more polar substrates, DMF or acetonitrile may be beneficial, but exercise caution as they can promote side reactions at elevated temperatures.[12][13]

  • Base Optimization: Ensure any amine base is freshly distilled and thoroughly deoxygenated. The pKa of the base influences the deprotonation of the terminal alkyne, a key step in the catalytic cycle.[1]

1.3. Temperature and Reaction Time

Sonogashira couplings are typically conducted between room temperature and 100 °C.[14]

  • Temperature Screening: If conversion is low at room temperature, a gradual increase in temperature can be beneficial. However, be mindful that higher temperatures can accelerate catalyst decomposition.[15]

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like TLC or LC-MS to determine the optimal reaction time and avoid prolonged heating that can lead to byproduct formation.

Issue 2: Managing Prevalent Side Reactions

Improving your yield often comes down to effectively minimizing side reactions.

2.1. Suppressing Glaser-Hay Homo-coupling

As highlighted in the FAQs, this is a common pitfall.

  • Inert Atmosphere: The rigorous exclusion of oxygen is the most critical factor in preventing homo-coupling. Employing Schlenk techniques or working in a glovebox is highly recommended.[7][8][9]

  • Copper-Free Protocols: If homo-coupling persists, transitioning to a copper-free Sonogashira protocol is a logical next step.[3][5][6] This often requires a more active palladium/ligand system but directly addresses the root cause of this side reaction.

Experimental Protocols

Protocol 1: Standard Sonogashira Coupling of this compound

This protocol serves as a baseline for your experiments.

Materials:

  • This compound

  • Aryl halide (e.g., 4-iodoanisole)

  • Pd(PPh₃)₄

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), freshly distilled and deoxygenated

  • Toluene, anhydrous and deoxygenated

Procedure:

  • In a dry Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous, deoxygenated toluene (5 mL) followed by freshly distilled, deoxygenated TEA (2.0 mmol).

  • Stir the resulting mixture at room temperature for 15 minutes.

  • Slowly add this compound (1.2 mmol) via syringe.

  • Stir the reaction at room temperature, monitoring its progress by TLC.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble materials.

  • Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel.

Visualizing the Chemistry and Workflow

Diagram 1: The Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Transmetal Transmetalation OxAdd->Transmetal Cu-C≡CR' RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Ar-C≡CR' CuI CuI CuAcetylide Cu-C≡CR' CuI->CuAcetylide CuAcetylide->Transmetal Base Base Base->CuAcetylide Alkyne R'-C≡CH Alkyne->CuAcetylide caption Interdependent catalytic cycles in the Sonogashira coupling.

Caption: Interdependent catalytic cycles in the Sonogashira coupling.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Atmosphere Verify Inert Atmosphere (Degas Solvents, Ar/N₂ Purge) Start->Check_Atmosphere Check_Reagents Confirm Reagent Purity (Fresh Base, Pure Alkyne) Check_Atmosphere->Check_Reagents Atmosphere OK Optimize_Catalyst Screen Pd Catalyst/Ligand (e.g., XPhos, SPhos) Check_Reagents->Optimize_Catalyst Reagents Pure Optimize_Base Screen Bases (e.g., DIPEA, K₂CO₃) Optimize_Catalyst->Optimize_Base Optimize_Solvent Screen Solvents (e.g., THF, Dioxane, DMF) Optimize_Base->Optimize_Solvent Optimize_Temp Optimize Temperature Optimize_Solvent->Optimize_Temp Success Improved Yield Optimize_Temp->Success

References

Technical Support Center: A Troubleshooting Guide for Sonogashira Reactions Involving Pyridyl Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for scientists and researchers navigating the intricacies of Sonogashira cross-coupling reactions with pyridyl alkynes. The unique electronic properties of the pyridine ring, while valuable in the final product, introduce specific challenges during synthesis. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Sonogashira reaction with a pyridyl alkyne is showing low to no conversion. What is the most likely cause?

A1: The most common culprit is catalyst inhibition or "poisoning" by the nitrogen atom of the pyridine ring. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, competing with the desired catalytic cycle intermediates and effectively deactivating the catalyst.[1] This is particularly problematic with 2-substituted pyridines where the nitrogen is in close proximity to the reaction site.[2]

Troubleshooting Steps:

  • Ligand Selection is Critical: Standard phosphine ligands like triphenylphosphine (PPh₃) may not be sufficient. Switch to bulkier, more electron-rich phosphine ligands such as XPhos, SPhos, or P(t-Bu)₃.[3][4] These ligands can promote the desired reductive elimination step and sterically hinder the pyridine nitrogen from coordinating to the palladium center.

  • Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are strong σ-donors and can form very stable complexes with palladium, making the catalyst less susceptible to inhibition by the pyridine substrate.[5]

  • Increase Catalyst Loading: As a straightforward, albeit less elegant, approach, increasing the palladium catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial catalyst deactivation.

  • Copper-Free Conditions: The pyridine nitrogen can also complex with the copper(I) co-catalyst.[2] Attempting the reaction under copper-free conditions can sometimes mitigate this issue, although this may require a more active palladium catalyst system.[6][7]

Q2: I'm observing significant formation of a byproduct that appears to be a dimer of my pyridyl alkyne. What is this, and how can I prevent it?

A2: You are likely observing Glaser-Hay homocoupling, a common side reaction in Sonogashira couplings that produces a symmetrical diyne.[6][8] This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.

Troubleshooting Protocol: Minimizing Glaser Homocoupling

  • Ensure a Strictly Inert Atmosphere: This is the most critical factor. Oxygen is a key component in the Glaser coupling mechanism.

    • Degassing: Thoroughly degas your solvent(s) and amine base before use. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging with an inert gas (argon or nitrogen) for 30-60 minutes can be sufficient.[9]

    • Reaction Setup: Assemble your glassware hot from the oven to remove adsorbed moisture and flush thoroughly with an inert gas. Maintain a positive pressure of nitrogen or argon throughout the reaction using a balloon or a bubbler.[8]

  • Switch to Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to remove the copper co-catalyst.[6][10] Copper-free Sonogashira reactions are well-established and often provide cleaner results, though they may require more specialized ligands or higher temperatures to proceed efficiently.[11][12]

  • Use a Co-solvent: Instead of using an amine as the sole solvent, use it as a reagent (2-3 equivalents) in a non-amine solvent like DMF, NMP, or toluene.[13] This can reduce the rate of homocoupling.

Q3: My reaction is sluggish and requires high temperatures, leading to decomposition of my starting materials. How can I improve the reaction rate under milder conditions?

A3: Sluggish reactions are often due to a suboptimal choice of catalyst, base, or solvent for your specific pyridyl substrate. The reactivity of the halide partner is also a major factor.

Optimization Strategy:

  • Halide Reactivity: The reactivity order for the aryl/heteroaryl halide is I > Br > OTf >> Cl.[8][10] If you are using a pyridyl chloride, the reaction will inherently be more difficult. If possible, synthesize the corresponding pyridyl bromide or iodide, which will react under much milder conditions, often at or slightly above room temperature.[8][14]

  • Base Selection: While amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common, they are not always the most effective for pyridyl substrates.[15][16] Inorganic bases can be superior in certain cases.

    • Consider stronger, non-coordinating inorganic bases like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃), especially in copper-free systems.[11]

  • Solvent Effects: The choice of solvent can significantly impact reaction rates. For pyridyl substrates, polar aprotic solvents are often superior.

    • Recommended Solvents: N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (DMSO) can accelerate the reaction and improve the solubility of the reagents.[13][15]

ParameterRecommendation for Pyridyl SubstratesRationale
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd₂(dba)₃Common and effective starting points.
Ligand P(t-Bu)₃, XPhos, cataCXium A (for chlorides)Bulky, electron-rich ligands prevent catalyst poisoning.[3][11]
Copper Co-catalyst CuI (0.5 - 5 mol%)Use if necessary, but be wary of homocoupling.
Base Et₃N, DIPEA, or Cs₂CO₃ (especially for Cu-free)Amine bases act as both base and solvent; inorganic bases can be more effective.[11][15][16]
Solvent DMF, NMP, DioxanePolar aprotic solvents often enhance reaction rates.[13][15][16]
Temperature 25 - 100 °CDependent on halide reactivity (I < Br < Cl).[8][15]

Visualizing the Problem: Catalytic Cycles and Pyridine Inhibition

To better understand the challenges, let's visualize the standard Sonogashira catalytic cycle and the proposed mechanism for catalyst inhibition by pyridine.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle cluster_inhibit Inhibition Pathway Pd0 Pd(0)L₂ PdII_A Ar-Pd(II)(L)₂-X Pd0->PdII_A Oxidative Addition (Ar-X) PdII_B Ar-Pd(II)(L)₂-C≡CR' PdII_A->PdII_B Transmetalation Inhibited_Complex Py-Pd(II)(L)₂-X PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_B->Product Alkyne H-C≡CR' Cu_Acetylide Cu-C≡CR' Alkyne->Cu_Acetylide Deprotonation (CuI, Base) Cu_Acetylide->PdII_A Base Base Pyridine Pyridyl Substrate (Py) Pyridine->Inhibited_Complex Catalyst Poisoning Troubleshooting_Workflow Start Reaction Failure (Low/No Yield) Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Inert->Start No (Fix Setup) Check_Reagents Check Reagent Quality & Purity Check_Inert->Check_Reagents Yes Check_Reagents->Start Impure (Purify) Check_Homocoupling Homocoupling Observed? Check_Reagents->Check_Homocoupling OK Optimize_Ligand Change Ligand (Bulky/Electron-Rich) Check_Homocoupling->Optimize_Ligand No Cu_Free Switch to Copper-Free Conditions Check_Homocoupling->Cu_Free Yes Optimize_Base Change Base (e.g., Cs₂CO₃) Optimize_Ligand->Optimize_Base Optimize_Solvent Change Solvent (e.g., DMF, NMP) Optimize_Base->Optimize_Solvent Success Reaction Successful Optimize_Solvent->Success Cu_Free->Success

References

Technical Support Center: Optimizing Catalyst Loading for 2-Ethynyl-4-Methylpyridine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-ethynyl-4-methylpyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing these sensitive yet powerful transformations. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve robust, reproducible results. The primary focus will be on the Sonogashira coupling, the most prevalent method for this class of reaction.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the coupling of this compound.

Q1: What is a reliable starting catalyst loading for a Sonogashira coupling with this compound?

A1: For a typical Sonogashira coupling of an aryl halide with this compound, a good starting point is 1-2 mol% of a palladium(0) source and 2-4 mol% of a copper(I) co-catalyst , such as copper(I) iodide (CuI).[1] Common palladium pre-catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[2] While some reactions can be achieved with catalyst loadings as low as 0.02 mol%, the pyridine nitrogen in your substrate can act as a ligand, potentially interfering with the catalytic cycle.[2] Therefore, starting with a slightly more robust loading is advisable before further optimization.

Q2: My reaction is sluggish or has stalled completely. What is the most likely cause?

A2: A stalled reaction is often due to catalyst deactivation. The Pd(0) active species is sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[3] Another common issue, particularly with pyridine-containing substrates, is the coordination of the pyridine nitrogen to the palladium center, which can inhibit substrate association and slow down the catalytic cycle. Ensure your solvents and reagents are rigorously deoxygenated and consider using a ligand that can mitigate this inhibition.

Q3: I'm observing a significant amount of a side product that appears to be a dimer of my alkyne. What is this and how can I prevent it?

A3: This side product is the result of alkyne homocoupling, also known as Glaser-Hay coupling.[4][5] This is a very common issue in Sonogashira reactions and is primarily mediated by the copper(I) co-catalyst in the presence of oxygen.[4][6] To minimize homocoupling:

  • Ensure strictly anaerobic conditions: Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[4][7]

  • Reduce Copper Loading: Lowering the concentration of the Cu(I) co-catalyst can sometimes help, though it may also slow the desired reaction.[1]

  • Consider "Copper-Free" Sonogashira: Numerous protocols exist that eliminate the copper co-catalyst entirely, which circumvents the primary pathway for homocoupling.[8][9] These often require a different choice of base or ligand.

Q4: Which palladium pre-catalyst and ligand combination is best for this specific substrate?

A4: The choice is highly substrate-dependent, but for heteroaromatic systems like this compound, a combination of a palladium source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand is often a successful strategy.[2] Ligands like XPhos, SPhos, or P(t-Bu)₃ can promote the crucial oxidative addition step and their steric bulk can help prevent the pyridine nitrogen from blocking the palladium's coordination sites.[10][11] N-Heterocyclic Carbene (NHC) palladium complexes have also emerged as powerful alternatives to phosphine ligands.[2][6]

In-Depth Troubleshooting Guides

Guide 1: Low or No Product Yield

Low conversion is a multifaceted problem. Use the following workflow to diagnose the issue systematically.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex1 R¹-Pd(II)L₂-X Pd0->Pd_Complex1 Oxidative Addition (R¹-X) Pd_Complex2 R¹-Pd(II)L₂-C≡CR² Pd_Complex1->Pd_Complex2 Transmetalation Cu_Alkyne Cu(I)-C≡CR² Pd_Complex2->Pd0 Product R¹-C≡CR² Pd_Complex2->Product Reductive Elimination CuX Cu(I)X CuX->Cu_Alkyne + Alkyne, - HX Cu_Alkyne->Pd_Complex1 Alkyne H-C≡CR²

References

Technical Support Center: Sonogashira Coupling of 2-Ethynyl-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers utilizing 2-ethynyl-4-methylpyridine in palladium-catalyzed cross-coupling reactions. This guide is designed to provide field-proven insights and actionable troubleshooting strategies to overcome one of the most persistent challenges in this chemistry: the undesired homocoupling of the alkyne substrate. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the homocoupling of this compound.

Q1: What is alkyne homocoupling, and why is it such a problem in my Sonogashira reaction?

A1: Alkyne homocoupling, also known as Glaser or Hay coupling, is an oxidative dimerization of your terminal alkyne (this compound) to form a symmetrical 1,3-diyne byproduct.[1][2][3] This side reaction is highly problematic because it consumes your valuable alkyne starting material, reducing the yield of your desired cross-coupled product and complicating purification due to the similar conjugated nature of the byproduct.

Q2: What is the primary cause of this unwanted homocoupling?

A2: The primary catalyst for this side reaction is the copper(I) co-catalyst (typically CuI) used in the standard Sonogashira protocol.[4][5] In the presence of an oxidant, most commonly molecular oxygen, the copper acetylide intermediate—formed from your this compound—can undergo oxidative dimerization instead of participating in the desired palladium catalytic cycle.[1][6][7]

Q3: What is the single most effective strategy to prevent the homocoupling of this compound?

A3: The most robust and definitive method is to switch to a copper-free Sonogashira protocol .[4][6][7] By completely removing the copper(I) co-catalyst, you eliminate the primary mechanistic pathway for the Glaser coupling side reaction.[4][8]

Q4: How can I quickly determine if homocoupling is the main issue in my reaction?

A4: The homocoupling product, 1,4-bis(4-methylpyridin-2-yl)buta-1,3-diyne, has a distinct molecular weight that can be easily identified by mass spectrometry (LC-MS or GC-MS) of your crude reaction mixture. On a Thin Layer Chromatography (TLC) plate, it will often appear as a new, less polar spot compared to the starting alkyne. Its symmetrical nature also gives it a characteristic NMR spectrum.

Part 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures with detailed mechanistic explanations and validated protocols to guide you toward a successful outcome.

Issue: My reaction produces a major byproduct that I've identified as the homocoupled diyne, leading to low yields of my target molecule. What is happening at the molecular level?

This is the classic sign of competing Glaser coupling. The Sonogashira reaction relies on two interconnected catalytic cycles: a palladium cycle and a copper cycle.[9] While the palladium cycle orchestrates the C-C bond formation with the aryl halide, the copper cycle's role is to activate the alkyne.[4][10] However, the copper acetylide intermediate is a critical branch point. In an oxygen-free environment, it waits for transmetalation to the palladium center. But if oxygen is present, it can trigger the oxidative homocoupling pathway, which often has fast kinetics.

The pyridine nitrogen in your substrate, this compound, can also coordinate with the copper center, potentially influencing the relative rates of these competing pathways.

Caption: Competing pathways: Sonogashira vs. Glaser Coupling.

Issue: I want to stick with my standard copper-catalyzed protocol for now. How can I modify it to suppress homocoupling?

If switching to a copper-free system is not immediately feasible, you can significantly improve your results by rigorously optimizing your existing protocol.

Strategy 1: Implement a Scrupulously Inert Atmosphere The Glaser coupling is an oxidative process; therefore, oxygen is a key reactant.[6][7] Its exclusion is the most critical parameter to control.

  • Protocol: Solvent Degassing

    • Place your reaction solvent(s) in a Schlenk flask equipped with a stir bar.

    • Perform at least three freeze-pump-thaw cycles:

      • Freeze the solvent using liquid nitrogen.

      • Once fully frozen, open the flask to a high-vacuum line for 5-10 minutes.

      • Close the flask to the vacuum and thaw the solvent in a water bath, allowing dissolved gases to bubble out.

    • After the final thaw, backfill the flask with a high-purity inert gas (Argon is preferred over Nitrogen for its higher density).

    • Use this degassed solvent immediately for your reaction, maintaining a positive pressure of inert gas throughout the setup, reaction, and workup.[11]

Strategy 2: Control Alkyne Concentration via Slow Addition Homocoupling is a second-order reaction with respect to the alkyne. By keeping the instantaneous concentration of your this compound low, you can kinetically disfavor the dimerization reaction relative to the desired cross-coupling.[11][12]

  • Protocol: Syringe Pump Addition

    • Set up your reaction with the aryl halide, palladium catalyst, CuI, and base in the degassed solvent under an inert atmosphere.

    • Dissolve the this compound in a small amount of degassed solvent in a separate gas-tight syringe.

    • Place the syringe on a syringe pump and add the alkyne solution to the reaction mixture over several hours (e.g., 2-4 hours).

Strategy 3: Optimize Catalyst Loadings & Temperature

  • Reduce Copper: While CuI is necessary to catalyze the reaction, excess amounts can accelerate homocoupling.[7][11] Try reducing the CuI loading from a typical 5-10 mol% down to 1-2 mol%.

  • Temperature Control: Elevated temperatures can increase the rate of all reactions, including undesired ones.[7] If you are using a highly reactive coupling partner like an aryl iodide, the reaction may proceed efficiently at room temperature, which will help suppress homocoupling.[4] For less reactive aryl bromides that require heat, increase the temperature cautiously while monitoring the reaction closely by TLC or LC-MS.[13]

Strategy 4: Employ a Reducing Atmosphere A more advanced technique involves introducing a non-reactive reducing agent into the reaction atmosphere to actively scavenge any trace oxygen that may be present.

  • Protocol: Hydrogen Gas Dilution

    • A study by Ho et al. demonstrated that performing the reaction under an atmosphere of dilute hydrogen gas (e.g., a commercially available 5% H₂ in N₂ or Ar mix) can reduce homocoupling to as low as 2%.[14][15] The hydrogen may reduce residual oxygen in the presence of the palladium catalyst.[14] Caution: Hydrogen gas is flammable; ensure proper safety protocols are followed.

Issue: I've tried optimizing my copper-catalyzed reaction, but homocoupling is still significant. What is the definitive solution?

The most effective and increasingly standard method to eliminate Glaser coupling is to adopt a copper-free Sonogashira protocol .[4][16][17] These methods rely on the palladium catalyst alone to facilitate the deprotonation and coupling of the alkyne, often requiring a stronger base and sometimes different ligands to achieve high efficiency.[8][18]

Table 1: Comparison of Typical Sonogashira Reaction Conditions

ParameterStandard Cu-Catalyzed ProtocolCopper-Free ProtocolRationale for Change
Cu Co-catalyst 1-10 mol% CuINone Eliminates the primary catalyst for homocoupling.[4][7]
Pd Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂Pd(OAc)₂, Pd₂(dba)₃Often uses more robust Pd(0) or Pd(II) pre-catalysts.
Ligand PPh₃ (often part of catalyst)Bulky, electron-rich phosphines (e.g., P(t-Bu)₃, SPhos) or N-heterocyclic carbenes (NHCs).[9][19]More effective at stabilizing the Pd(0) center and facilitating the catalytic cycle without copper.
Base Amine (Et₃N, DIPEA) as base and solventStronger, non-coordinating bases (e.g., Cs₂CO₃, K₂CO₃) or bulky amines.A stronger base is needed to deprotonate the alkyne without the assistance of copper.[9]
Solvent THF, Toluene, DMFAprotic polar solvents (e.g., Dioxane, DMF, Acetonitrile).Solvent choice is critical for catalyst stability and reactant solubility.[20]
Temperature Room Temp to 80 °COften requires moderate heating (40-100 °C).The uncatalyzed (by copper) alkyne activation step may have a higher energy barrier.

Protocol: General Procedure for Copper-Free Sonogashira Coupling

  • Setup: To a dry Schlenk flask under Argon, add the aryl halide (1.0 equiv), palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%), and ligand (e.g., SPhos, 4 mol%).

  • Reagents: Add the base (e.g., Cs₂CO₃, 2.0 equiv).

  • Solvent: Add degassed solvent (e.g., Dioxane) via cannula.

  • Degassing: Stir the mixture and bubble Argon through it for 15-20 minutes.

  • Addition: Add the this compound (1.2-1.5 equiv).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water or brine. The organic layer is then dried, filtered, and concentrated. The crude product is purified by column chromatography.

G cluster_optimize Optimization of Cu-Catalyzed Protocol cluster_cu_free Definitive Solution start Problem Identified: Significant Homocoupling of This compound q1 Is switching protocol feasible? start->q1 opt1 1. Rigorous Degassing (Freeze-Pump-Thaw) q1->opt1 No, optimize current method cu_free Implement Copper-Free Sonogashira Protocol q1->cu_free Yes, adopt robust method opt2 2. Slow Alkyne Addition (Syringe Pump) opt1->opt2 opt3 3. Reduce [CuI] to 1-2 mol% opt2->opt3 opt4 4. Lower Reaction Temperature opt3->opt4 opt_check Homocoupling Suppressed? opt4->opt_check opt_check->cu_free No, problem persists end_ok Success: High Yield of Desired Product opt_check->end_ok Yes cu_free_details Select appropriate: - Pd Catalyst / Ligand - Stronger Base - Solvent & Temperature cu_free->cu_free_details cu_free_details->end_ok

Caption: Troubleshooting workflow for homocoupling.

References

Technical Support Center: Troubleshooting Palladium Catalyst Removal from 2-Ethynyl-4-Methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to synthesize 2-ethynyl-4-methylpyridine and its derivatives. The removal of residual palladium is a critical downstream processing step to ensure product purity, prevent interference in subsequent reactions, and meet stringent regulatory standards for active pharmaceutical ingredients (APIs). This document provides in-depth troubleshooting strategies and detailed protocols to address common challenges in palladium removal.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from reactions involving this compound so challenging?

The primary difficulty stems from the Lewis basic nitrogen atom within the pyridine ring. This nitrogen atom can strongly coordinate to the palladium catalyst, forming stable, soluble complexes. This process, known as chelation, effectively keeps the palladium species dissolved in the organic phase, making its separation from the desired product exceptionally difficult using standard methods like simple filtration.

Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

Regulatory bodies, including the International Council for Harmonisation (ICH), have established strict guidelines for elemental impurities in drug products under the Q3D guidance.[1][2] For palladium, which is classified as a Class 2B element, the permitted daily exposure (PDE) for oral administration is 100 µ g/day .[3][4] For a typical maximum daily drug dose of 10 grams, this translates to a concentration limit of 10 parts per million (ppm).[5][6]

Q3: What are the primary methods for palladium removal?

The most common and effective strategies involve adsorption, crystallization, and chromatography.[7] Adsorption onto solid-supported materials is widely used and includes palladium scavengers and activated carbon.[8] Crystallization can isolate the product, leaving impurities in the mother liquor, while chromatography separates components based on their affinity for a stationary phase.[9]

Q4: How do palladium scavengers work?

Palladium scavengers are typically solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups exhibiting a high affinity for palladium.[10] These functional groups, most commonly sulfur-based moieties like thiols and thioureas, act as strong ligands that chemisorb the palladium from the solution.[8] The resulting scavenger-palladium complex is a solid that can be easily removed from the reaction mixture by filtration.[11]

Q5: How can I measure the amount of residual palladium in my sample?

The industry-standard method for accurately quantifying trace levels of elemental impurities is Inductively Coupled Plasma Mass Spectrometry (ICP-MS).[12][13][14] This technique offers the high sensitivity required to detect palladium at the low ppm or even parts per billion (ppb) levels mandated by regulatory agencies.[15] For in-process screening and optimization of removal methods, rapid techniques like fluorescent detection kits can also be employed, though ICP-MS is required for final validation.[12]

Section 2: Troubleshooting Guide: Common Issues & Solutions

Issue 1: High Levels of Residual Palladium (>10 ppm) After Initial Purification

This is the most frequent challenge, often detected by ICP-MS analysis of the isolated product.

  • Possible Cause A: Strong Palladium-Pyridine Chelation The coordination of the palladium to the this compound product is preventing the scavenger or purification media from effectively capturing the metal.

    • Solution 1.1: Employ a High-Affinity Scavenger Standard purification methods may be insufficient. Utilize a scavenger specifically designed for robust palladium removal. Thiol-functionalized silica (e.g., SiliaMetS Thiol) and macroporous polystyrene-bound trimercaptotriazine (MP-TMT) are highly effective due to the strong affinity of sulfur for palladium.[10][16] These scavengers can outperform less selective options like activated carbon.[10]

    • Solution 1.2: Optimize Scavenging Conditions The efficiency of scavenging is dependent on kinetics and equilibrium. Experiment with the scavenger amount (start with 4-8 equivalents relative to the palladium catalyst), temperature, and stirring time.[17] Increasing the temperature (e.g., to 40-60 °C) and extending the stirring time (e.g., 2-16 hours) can significantly improve palladium removal rates.[8][17]

    • Solution 1.3: Use a Sequential Treatment Approach A multi-step approach is often more effective than a single method.[18] Combining different techniques targets various forms of palladium (particulate vs. soluble). A highly effective sequence involves initial filtration through a filter aid, followed by treatment with a high-affinity scavenger, and potentially a final polishing step with activated carbon or recrystallization.

  • Possible Cause B: Inefficient Removal of Particulate Palladium If the palladium has crashed out of solution as fine black particles (palladium black), these can pass through standard filter paper.

    • Solution 2.1: Filtration through a Celite® Pad Before attempting to remove soluble palladium, filter the entire crude reaction mixture through a thick (1-2 cm) pad of Celite®.[9][19] This will effectively trap finely dispersed palladium particles and prevent them from contaminating the final product.

Issue 2: Significant Product Loss During Palladium Removal

Yield erosion is a common side effect of purification, particularly when using non-specific adsorbents.

  • Possible Cause A: Non-Specific Adsorption to Purification Media Porous materials like activated carbon have large surface areas that can adsorb the desired product in addition to the palladium catalyst, leading to a lower isolated yield.[6][8]

    • Solution 3.1: Reduce the Amount of Adsorbent Use the minimum amount of adsorbent necessary for effective palladium removal. For activated carbon, start with a lower loading (e.g., 5 wt% relative to the crude product) and increase only if necessary.

    • Solution 3.2: Thoroughly Wash the Adsorbent After filtration, wash the collected scavenger or activated carbon cake with several portions of fresh solvent. This helps to recover any adsorbed product. Combine the washings with the main filtrate before solvent removal.

    • Solution 3.3: Screen for More Selective Scavengers Functionalized silica scavengers are generally more selective for the metal catalyst compared to activated carbon and often result in higher product recovery.[20] If product loss is a major issue with carbon, switching to a scavenger like Si-Thiol is recommended.

Section 3: Comparative Data & Protocols

Table 1: Comparison of Palladium Scavenging Efficiency

The choice of scavenger can dramatically impact the final palladium concentration. The following table summarizes representative data comparing different scavenger types.

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)EfficacyKey ConsiderationsSource(s)
Thiol-Functionalized Silica 2400≤ 16Very HighHighly selective, good for API purification.[10]
Thiourea-Functionalized Silica 2400≤ 16Very HighVersatile for various palladium forms.[10]
Activated Carbon (Darco) 2400> 16 (less effective)ModerateCost-effective, but non-selective and may cause product loss.[8][10]
MP-TMT Resin 33,000< 200Very HighEffective in a range of solvents.
N-Acetyl Cysteine Wash 8,600975HighAqueous wash, effective at reducing high initial loads.[4]
Protocol 1: General Procedure for Palladium Removal Using a Thiol-Functionalized Silica Scavenger
  • Dissolve Crude Product: After the initial reaction work-up, dissolve the crude this compound product in a suitable organic solvent (e.g., THF, Ethyl Acetate, Toluene) to a moderate concentration.

  • Add Scavenger: Add the thiol-functionalized silica scavenger (e.g., SiliaMetS Thiol) to the solution. A typical starting point is 4-8 molar equivalents relative to the initial amount of palladium catalyst used in the reaction.[17] No pre-wetting is generally required.

  • Stir Mixture: Stir the resulting slurry at room temperature or elevate to 40-50 °C for 2-16 hours. The optimal time and temperature should be determined experimentally for the specific substrate.

  • Filter: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the solid scavenger with the bound palladium.

  • Wash: Wash the filter cake with additional fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analyze: Submit a sample of the purified product for residual palladium analysis by ICP-MS to confirm that the level is below the target threshold (e.g., <10 ppm).[12]

Protocol 2: General Procedure for Palladium Removal Using Activated Carbon
  • Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.

  • Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.

  • Filter through Celite®: Prepare a thick pad of Celite® in a Büchner funnel. Filter the mixture through the pad to remove the activated carbon. Ensure the pad is sufficient to prevent fine carbon particles from passing through.

  • Wash Carbon: Thoroughly wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure.

  • Analyze: Determine the final palladium concentration using ICP-MS.

Section 4: Visual Guides

G cluster_0 Sequential Palladium Removal Workflow A Crude Reaction Mixture (Soluble & Particulate Pd) B Filter through Celite® Pad A->B C Filtrate (Mainly Soluble Pd) B->C I Particulate Pd (Removed on Celite®) B->I D Treat with High-Affinity Scavenger (e.g., Si-Thiol) C->D E Filter to Remove Scavenger-Pd Complex D->E F Purified Product Solution E->F G Solvent Removal F->G H Final Product (<10 ppm Pd) G->H G cluster_1 Decision Tree for Optimizing Product Recovery action_node action_node Start Significant Product Loss Observed? Cause Using Activated Carbon? Start->Cause Yes Action1 Reduce wt% of Carbon & Wash Thoroughly Cause->Action1 Yes End Optimized Process (High Recovery) Cause->End No (Investigate other losses) Check1 Product Loss Still High? Action1->Check1 Action2 Switch to Selective Scavenger (e.g., Si-Thiol, MP-TMT) Check1->Action2 Yes Check1->End No Action2->End

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 2-Ethynyl-4-Methylpyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous characterization of novel chemical entities is paramount. 2-Ethynyl-4-methylpyridine and its derivatives are a class of compounds of growing interest, serving as versatile building blocks in medicinal chemistry and materials science. Their rigid structure, provided by the pyridine ring and the ethynyl group, makes them valuable synthons for creating complex molecular architectures. A thorough understanding of their structural and electronic properties is crucial, and this is achieved through a multi-faceted spectroscopic approach.

This guide provides an in-depth comparison of the essential spectroscopic techniques used to analyze these derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring a robust and self-validating characterization workflow.

The Analytical Strategy: A Holistic Approach

No single technique can fully define a molecule. Instead, we rely on the synergy of multiple spectroscopic methods. Nuclear Magnetic Resonance (NMR) provides the skeletal framework, Infrared (IR) spectroscopy identifies key functional groups, UV-Visible (UV-Vis) spectroscopy probes the electronic system, and Mass Spectrometry (MS) confirms the molecular weight and formula. This integrated approach ensures the highest degree of confidence in the structural assignment.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis Workflow cluster_validation Final Validation New_Derivative Novel 2-Ethynyl-4- Methylpyridine Derivative MS Mass Spectrometry (MS) Confirm Molecular Weight New_Derivative->MS Is the mass correct? IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR Does it have an alkyne? Structure_Confirmed Structure Confirmed & Data Correlated MS->Structure_Confirmed NMR NMR Spectroscopy (¹H, ¹³C) Elucidate Core Structure IR->NMR What is the connectivity? IR->Structure_Confirmed UV_Vis UV-Vis Spectroscopy Analyze π-Conjugated System NMR->UV_Vis What are the electronic properties? NMR->Structure_Confirmed UV_Vis->Structure_Confirmed

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the cornerstone of molecular structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound derivatives, both ¹H and ¹³C NMR are indispensable.

Expertise & Experience: Why NMR is the First Step

We start with NMR because it provides the most comprehensive structural data. The chemical shifts (δ) and coupling constants (J) of the pyridine ring protons are highly sensitive to the substitution pattern, allowing for unambiguous assignment. The presence of the ethynyl group introduces characteristic signals that are easy to identify and confirm the success of a synthetic step.

¹H NMR Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for each proton type:

  • Pyridine Protons: The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton adjacent to the nitrogen (at C6) is usually the most downfield due to the deshielding effect of the heteroatom.[1]

  • Methyl Protons: The methyl group at the C4 position will appear as a singlet at approximately δ 2.4 ppm.[2]

  • Ethynyl Proton: The terminal alkyne proton (≡C-H) is expected to appear as a singlet around δ 3.0-3.5 ppm. Its relatively upfield position compared to aromatic protons is due to the magnetic anisotropy of the triple bond.

¹³C NMR Analysis

The ¹³C NMR spectrum provides complementary information about the carbon skeleton:

  • Pyridine Carbons: These will resonate in the δ 120-150 ppm range.

  • Methyl Carbon: A characteristic upfield signal around δ 20 ppm.

  • Alkyne Carbons: The two sp-hybridized carbons of the ethynyl group are expected in the δ 75-95 ppm range. The carbon attached to the pyridine ring (C≡C-Py) will be slightly more downfield than the terminal carbon (≡C-H).

Comparative Data

To understand the influence of the ethynyl group, we can compare the expected shifts for this compound with the simpler 4-methylpyridine (4-picoline).

Assignment 4-Methylpyridine (Approx. δ) This compound (Approx. δ) Rationale for Change
¹H NMR
H2 / H68.5 ppm (d)H6: ~8.6 ppm (d), H3/H5: ~7.2 ppmThe electron-withdrawing ethynyl group at C2 deshields H6 and shields H3/H5.
H3 / H57.2 ppm (d)
-CH₃2.4 ppm (s)~2.4 ppm (s)Minimal change expected.
≡C-HN/A~3.2 ppm (s)Diagnostic signal for the terminal alkyne.
¹³C NMR
C2 / C6150 ppmC2: ~143 ppm, C6: ~151 ppmThe sp-hybridized C2 is distinct. C6 remains highly deshielded.
C4148 ppm~149 ppmMinor change.
C3 / C5125 ppm~126 ppmMinor change.
-CH₃21 ppm~21 ppmMinimal change expected.
C≡CHN/A~83 ppmDiagnostic alkyne carbon signals.
C≡CHN/A~78 ppm
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as the internal standard (δ 0.00 ppm), although modern spectrometers can reference the residual solvent peak.

  • Acquisition: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D correlation spectra (like COSY and HSQC) on a 400 MHz or higher field spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the presence or absence of specific functional groups. For this compound derivatives, it provides definitive evidence of the crucial ethynyl moiety.

Expertise & Experience: The Diagnostic Power of IR

While NMR maps the skeleton, IR acts as a functional group checklist. The C≡C triple bond and the ≡C-H bond have highly characteristic vibrational frequencies that appear in relatively "clean" regions of the spectrum. Their presence is a quick and reliable confirmation of the molecule's identity. The C-H stretching vibrations of the pyridine ring can also be observed.[3][4]

Key Vibrational Modes
  • ≡C-H Stretch: A sharp, strong band appearing around 3300 cm⁻¹. This is one of the most diagnostic peaks for a terminal alkyne.

  • C≡C Stretch: A sharp band of weak to medium intensity appearing between 2100-2140 cm⁻¹. Its intensity is weaker than the ≡C-H stretch due to the smaller change in dipole moment during the vibration.

  • Aromatic C-H Stretch: Bands appearing just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

  • Pyridine Ring Vibrations (C=C, C=N stretches): A series of bands in the 1400-1600 cm⁻¹ region.

  • Aliphatic C-H Stretch: Bands for the methyl group appearing just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Significance
≡C-H stretch~3300Strong, SharpConfirms terminal alkyne
Aromatic C-H stretch3010 - 3100MediumConfirms pyridine ring
Aliphatic C-H stretch2850 - 2960MediumConfirms methyl group
C≡C stretch2100 - 2140Weak-Medium, SharpConfirms alkyne presence
C=N, C=C stretches1400 - 1600Medium-StrongConfirms pyridine ring structure
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.

  • Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

  • Pressure Application: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal after analysis.

UV-Visible Spectroscopy: Probing the Electronic Landscape

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons. The conjugated system of the pyridine ring extended by the ethynyl group gives rise to characteristic absorptions.

Expertise & Experience: Understanding Conjugation

The value of UV-Vis lies in its ability to probe the π-system. Pyridine itself shows characteristic absorptions.[5][6] Adding a C≡C bond in conjugation with the ring is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) and an increase in the molar absorptivity (ε). This technique is also highly sensitive to the solvent environment and pH, which can be used to study the molecule's electronic behavior under different conditions.[7][8]

Expected Absorptions
  • π → π* transitions: These are high-intensity absorptions characteristic of the conjugated aromatic system. For pyridine, these occur around 250-260 nm.[6] For this compound, this band is expected to shift to a longer wavelength (e.g., 270-290 nm) due to the extended conjugation.

  • n → π* transitions: A weaker absorption band resulting from the promotion of a non-bonding electron (from the nitrogen lone pair) to an anti-bonding π* orbital. This is often observed as a shoulder on the main π → π* band.

Compound Typical λ_max (nm) Transition Type
Pyridine~254π → π
This compound~270-290 (Predicted)π → π (Extended Conjugation)
Experimental Protocol: UV-Vis Analysis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile, or cyclohexane).

  • Sample Preparation: Prepare a dilute stock solution of the compound with a known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range (0.2 - 1.0 AU).

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).

  • Measurement: Replace the blank with the sample cuvette and scan the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry: Confirming Molecular Identity

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition, confirming the molecular formula with high accuracy.

Expertise & Experience: Beyond Molecular Weight

MS provides more than just the mass. The choice of ionization technique (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is critical. ESI is a soft technique ideal for obtaining the protonated molecular ion [M+H]⁺, which directly gives the molecular weight.[9] EI is a higher-energy technique that causes fragmentation, providing a "fingerprint" pattern that can offer clues about the molecule's structure.

Expected Data
  • Molecular Formula: C₈H₇N[9][10]

  • Monoisotopic Mass: 117.0578 Da[9]

  • [M+H]⁺ Ion (ESI): The expected peak would be at m/z 118.0651.[9]

  • Molecular Ion (EI): A peak at m/z 117, corresponding to the radical cation [M]⁺•.

  • Fragmentation: Potential fragmentation could involve the loss of the ethynyl group or cleavage of the pyridine ring.

G cluster_structure Structural Features cluster_signals Expected Spectroscopic Signals Structure This compound Pyridine Ring Methyl Group (-CH₃) Ethynyl Group (-C≡CH) NMR_Signal {NMR |  ¹H: δ 7.2-8.6 (ring), 2.4 (Me), 3.2 (≡CH) |  ¹³C: δ 120-151 (ring), 21 (Me), 78-83 (C≡C)} Structure:f1->NMR_Signal:f0 Structure:f2->NMR_Signal:f1 Structure:f3->NMR_Signal:f1 IR_Signal {IR (cm⁻¹) |  ~3300 (≡C-H) |  ~2120 (C≡C) |  ~1600 (C=N/C=C)} Structure:f3->IR_Signal:f0 Structure:f3->IR_Signal:f1 Structure:f1->IR_Signal:f2 UV_Signal {UV-Vis (nm) |  λ_max ~270-290 |  π → π* transition} Structure:f1->UV_Signal:f1 Structure:f3->UV_Signal:f1 MS_Signal {MS (m/z) |  [M+H]⁺ = 118.0651 |  [M]⁺• = 117.0578} Structure:f0->MS_Signal:f0 Structure:f0->MS_Signal:f1

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the mass spectrometer's source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode to generate the [M+H]⁺ ion. Typical source parameters include a capillary voltage of 3-4 kV and a source temperature of 100-150 °C.

  • Mass Analysis: Scan a mass range that includes the expected m/z value (e.g., m/z 50-300). For HRMS, use a TOF (Time-of-Flight) or Orbitrap analyzer.

  • Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and, if using HRMS, use the instrument's software to calculate the elemental composition based on the accurate mass.

Conclusion

The spectroscopic analysis of this compound derivatives is a systematic process that relies on the complementary nature of NMR, IR, UV-Vis, and Mass Spectrometry. By integrating the data from these techniques, researchers can achieve an unambiguous and robust characterization of these valuable chemical entities. This guide provides the foundational knowledge and practical protocols to empower scientists to confidently analyze these compounds, ensuring data integrity and accelerating the pace of research and development.

References

A Comparative Guide to the Biological Activity of 2-Ethynyl-4-Methylpyridine Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of novel 2-ethynyl-4-methylpyridine analogs. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents, with a particular focus on kinase inhibitors. This document delves into the rationale behind the molecular design, detailed synthetic protocols, and robust methodologies for evaluating and comparing the biological efficacy of these compounds.

Introduction: The Promise of the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and other key interactions with biological targets makes it an attractive starting point for drug design. The incorporation of an ethynyl group at the 2-position introduces conformational rigidity and a linear vector for probing deep into active sites, a feature often exploited in the design of potent enzyme inhibitors.[2] The 4-methyl group can provide a valuable anchor point and influence the electronic properties of the pyridine ring.

This guide focuses on the this compound core as a promising scaffold for the development of novel kinase inhibitors. Kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[3] The ATP-binding site of kinases presents a druggable pocket, and small molecules that can effectively compete with ATP are of significant therapeutic interest.[4]

Herein, we will explore a hypothetical series of analogs based on the this compound scaffold, detailing their synthesis and proposing a framework for the comparative evaluation of their biological activity as kinase inhibitors.

Synthesis of this compound and its Analogs

The synthesis of the core scaffold and its derivatives can be achieved through established organic chemistry reactions. A general and robust method for the synthesis of the parent compound, this compound, is the Sonogashira coupling of a halo-pyridine with a terminal alkyne.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of the parent compound, which can then be further modified to generate a library of analogs.

Materials:

  • 2-Bromo-4-methylpyridine

  • Ethynyltrimethylsilane

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Sonogashira Coupling: To a solution of 2-bromo-4-methylpyridine (1.0 eq) in a mixture of toluene and triethylamine (2:1 v/v), add ethynyltrimethylsilane (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.05 eq), and copper(I) iodide (0.1 eq).

  • The reaction mixture is heated to 70°C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Desilylation: Dissolve the crude product in methanol and add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Work-up and Purification: Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Analogs

To generate a library of analogs for comparative analysis, modifications can be introduced at various positions of the this compound scaffold. For instance:

  • Modification of the 4-methyl group: The methyl group can be replaced with other alkyl groups, halogens, or electron-withdrawing/donating groups to probe the effect of steric and electronic properties at this position.

  • Substitution on the pyridine ring: Additional substituents can be introduced at the 3-, 5-, or 6-positions of the pyridine ring to explore the structure-activity relationship (SAR).

  • Modification of the ethynyl group: The terminal hydrogen of the alkyne can be replaced with various aryl or alkyl groups to extend into different regions of the kinase active site.

Synthesis_Workflow Start 2-Bromo-4-methylpyridine + Ethynyltrimethylsilane Coupling Sonogashira Coupling (Pd(PPh₃)₂Cl₂, CuI, TEA) Start->Coupling Desilylation Desilylation (K₂CO₃, MeOH) Coupling->Desilylation Workup Work-up & Purification Desilylation->Workup Product This compound Workup->Product Analogs Analog Synthesis (Further Modifications) Product->Analogs

Comparative Biological Evaluation: A Focus on Kinase Inhibition

The primary biological activity of interest for this class of compounds is their ability to inhibit protein kinases. A systematic evaluation of a series of analogs allows for the elucidation of a structure-activity relationship (SAR), providing valuable insights for the design of more potent and selective inhibitors.

Hypothetical Structure-Activity Relationship (SAR) of this compound Analogs as Kinase Inhibitors

Based on established principles of kinase inhibitor design, we can hypothesize the following SAR for our analog series. These hypotheses must be validated through experimental testing.

  • The 2-ethynyl group: This group is predicted to be a key pharmacophore, extending into the ATP-binding pocket and potentially forming interactions with the hinge region of the kinase.

  • The 4-methyl group: This group may occupy a hydrophobic pocket. Varying its size and electronics can probe the limits of this pocket and influence binding affinity.

  • Substituents on the pyridine ring:

    • Position 3: Introduction of a small hydrogen bond donor or acceptor could enhance binding affinity by interacting with solvent or nearby residues.

    • Position 5: This position is often solvent-exposed, and introducing polar groups could improve solubility and pharmacokinetic properties.

    • Position 6: Substituents at this position can have a significant impact on selectivity, as they may clash with residues in some kinases while being accommodated by others.

SAR_Hypothesis Scaffold Scaffold Ethynyl Ethynyl Methyl Methyl Pos3 Pos3 Pos5 Pos5 Pos6 Pos6

Experimental Protocols for Biological Evaluation

A tiered approach is recommended for the biological evaluation of the synthesized analogs, starting with in vitro biochemical assays and progressing to cell-based and more complex studies for promising candidates.

This assay is a luminescent-based method to measure kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a robust and high-throughput method for determining the IC₅₀ values of inhibitors.[2]

Materials:

  • Purified recombinant target kinase (e.g., a panel of cancer-relevant kinases)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound analogs (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Prepare Kinase Reaction (Kinase, Substrate, Inhibitor) Add_ATP Initiate Reaction (Add ATP) Start->Add_ATP Incubate_1 Incubate (60 min) Add_ATP->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate (40 min) Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate (30 min) Add_Detection->Incubate_3 Measure Measure Luminescence Incubate_3->Measure Analyze Calculate IC₅₀ Measure->Analyze

This colorimetric assay measures the metabolic activity of cells and is widely used to assess the cytotoxic or cytostatic effects of compounds on cancer cell lines.[5]

Materials:

  • Cancer cell lines (selected based on the target kinase profile)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of viability) value from the dose-response curve.

Data Presentation and Comparison

The biological data obtained for the series of this compound analogs should be presented in a clear and comparative manner to facilitate the analysis of structure-activity relationships.

Table 1: Illustrative Comparative Biological Data for this compound Analogs
Compound IDR¹ (at C4)R² (at C5)Target Kinase IC₅₀ (nM)Cancer Cell Line GI₅₀ (µM)
Parent -CH₃-H1502.5
Analog 1 -CF₃-H751.2
Analog 2 -CH₃-Cl2003.1
Analog 3 -CH₃-OCH₃1802.8
Analog 4 -CH₂CH₃-H2504.0
Reference Staurosporine-100.05

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results will vary.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Through systematic analog synthesis and a tiered biological evaluation approach, a comprehensive understanding of the structure-activity relationship can be established. This guide provides the necessary framework, from synthetic protocols to detailed biological assays, to enable researchers to effectively explore the therapeutic potential of this exciting class of compounds. The insights gained from such comparative studies will be instrumental in the rational design of next-generation kinase inhibitors with improved potency, selectivity, and drug-like properties.

References

A Researcher's Guide to Bridging Theory and Experiment: The Case of 2-ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical research, particularly in drug discovery and materials science, the synergy between computational modeling and experimental validation is paramount. Computational chemistry offers a powerful lens to predict molecular properties, saving invaluable time and resources. However, these theoretical models are only as reliable as their grounding in empirical data. This guide provides a comprehensive framework for this validation process, using the novel compound 2-ethynyl-4-methylpyridine as a central example.

For a molecule like this compound, understanding its electronic structure, vibrational modes, and magnetic environment is key to predicting its reactivity, intermolecular interactions, and potential applications. While specific experimental data for this exact molecule is not yet widely published, we can establish a robust protocol for its characterization. This guide will walk through the necessary experimental techniques and computational methods, using data from the closely related and well-characterized molecule, 4-methylpyridine, to illustrate the comparative analysis.

The Experimental Benchmark: Acquiring Empirical Data

The foundation of any computational study lies in high-quality experimental data. For a small organic molecule, a standard suite of spectroscopic and analytical techniques is employed to elucidate its structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei, providing detailed information about the structure and chemical environment of atoms within a molecule. For organic molecules, ¹H and ¹³C NMR are fundamental for mapping the carbon and proton framework.

Experimental Protocol: ¹H and ¹³C NMR of a Pyridine Derivative

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample (e.g., 4-methylpyridine) in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The deuterated solvent is essential to avoid large solvent signals in the ¹H NMR spectrum.

  • Internal Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS is chemically inert and its protons resonate at a defined 0 ppm, providing a reference point for all other chemical shifts.

  • Data Acquisition: Transfer the solution to an NMR tube. Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically used, with adjustments to the number of scans to achieve a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and calibrated to the TMS signal.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (e.g., stretching, bending). The frequencies of absorbed radiation are characteristic of the specific chemical bonds and functional groups present.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Spectrum: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to eliminate contributions from the atmosphere (e.g., CO₂, water vapor).

  • Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring good contact.

  • Data Acquisition: Acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify characteristic peaks corresponding to functional groups. For this compound, key vibrations would include the C≡C stretch of the ethynyl group, C-H stretches (aromatic and methyl), and pyridine ring vibrations.

UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly useful for identifying conjugated systems.

Experimental Protocol: UV-Vis Absorption Spectrum

  • Solvent Selection: Choose a solvent that dissolves the sample but does not absorb in the spectral region of interest (e.g., ethanol, hexane).

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted so that the maximum absorbance falls within the optimal range of the spectrophotometer (typically 0.2-1.0).

  • Baseline Correction: Record a baseline spectrum using a cuvette filled only with the solvent.

  • Data Acquisition: Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm for a pyridine derivative).

  • Data Analysis: Identify the wavelength of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε), which are characteristic of the molecule's electronic structure.

The Theoretical Framework: Computational Modeling

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its balance of accuracy and computational cost, making it ideal for studying molecules like this compound.[1]

Computational Workflow

The following workflow outlines the steps for a comprehensive computational analysis of a pyridine derivative.

G cluster_0 Computational Workflow cluster_1 Experimental Validation Build Structure Build Structure Geometry Optimization Geometry Optimization Build Structure->Geometry Optimization Initial Guess Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Optimized Geometry Property Calculations Property Calculations Frequency Calculation->Property Calculations Verified Minimum Data Analysis Data Analysis Property Calculations->Data Analysis Predicted Data Comparison Comparison Data Analysis->Comparison Theoretical Values Experimental Data Experimental Data Experimental Data->Comparison Empirical Values

Caption: A typical workflow for comparing computational and experimental data.

Step-by-Step Computational Protocol

  • Structure Building: Construct an initial 3D model of this compound using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A widely used and effective method is the B3LYP functional with a Pople-style basis set such as 6-311G(d,p).[2] This step provides key geometric parameters like bond lengths and angles.

  • Vibrational Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory. This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It predicts the IR spectrum, providing vibrational frequencies and intensities that can be directly compared to experimental IR data.

  • NMR Chemical Shift Calculation: Using the optimized geometry, the nuclear magnetic shielding tensors can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[3] The calculated shielding values are then converted to chemical shifts (ppm) by referencing them against the calculated shielding of TMS at the same level of theory.

  • Electronic Transition Calculation: To predict the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed.[4] This method provides the energies of electronic excitations and their corresponding oscillator strengths, which correlate with the λ_max and intensity of absorption bands.

Bridging the Gap: A Comparative Analysis

Due to the limited availability of published data for this compound, we will use experimental data for 4-methylpyridine as an illustrative example to compare with expected computational outcomes. This approach demonstrates the validation process that would be applied to the target molecule.

NMR Spectra Comparison
Proton Experimental ¹H Chemical Shift (ppm) for 4-Methylpyridine Expected Computational ¹H Chemical Shift (ppm) Carbon Experimental ¹³C Chemical Shift (ppm) for 4-Methylpyridine Expected Computational ¹³C Chemical Shift (ppm)
H-2, H-68.46~8.5C-2, C-6149.8~150
H-3, H-57.10~7.1C-3, C-5124.7~125
Methyl2.35~2.4C-4147.5~148
Methyl21.2~21

Note: Experimental values are approximate and taken from various sources for 4-methylpyridine in CDCl₃.[5][6] Computational values are estimations based on typical DFT (B3LYP/6-311G(d,p)) accuracy.

Discussion: DFT calculations, when performed with appropriate methods, can reproduce experimental chemical shifts with high accuracy.[3] Discrepancies often arise from solvent effects, which can be modeled computationally using methods like the Polarizable Continuum Model (PCM), or from minor conformational differences. For this compound, we would expect the ethynyl group to induce significant shifts, particularly for the adjacent ring protons and carbons, providing a key point of comparison.

IR Spectra Comparison
Vibrational Mode Experimental IR Frequency (cm⁻¹) for 4-Methylpyridine *Expected Computational IR Frequency (cm⁻¹)
Aromatic C-H Stretch~3030Scaled: ~3050
Methyl C-H Stretch~2950Scaled: ~2960
C=C/C=N Ring Stretch~1605, 1558Scaled: ~1610, 1560
C-H In-plane Bend~1225Scaled: ~1230

Note: Experimental values are from the NIST Chemistry WebBook for 4-methylpyridine.[7] Computational frequencies are typically scaled by a factor (~0.96-0.98 for B3LYP functionals) to account for anharmonicity and basis set limitations.

Discussion: A direct comparison of raw calculated and experimental IR frequencies will show systematic overestimation by the computational method due to the harmonic oscillator approximation. Applying a standard scaling factor brings the theoretical values into excellent agreement with the experiment.[8] For this compound, the most telling comparison would be the C≡C and ≡C-H stretching frequencies, which are highly characteristic.

UV-Vis Spectra Comparison
Parameter Experimental UV-Vis Data for 4-Methylpyridine Expected Computational (TD-DFT) Data
λ_max (π → π)~255 nm~250-260 nm

Note: Experimental data from the NIST Chemistry WebBook.[9] Computational results can vary based on the functional and solvent model used.

Discussion: TD-DFT is a powerful tool for predicting electronic spectra, though the accuracy can be sensitive to the choice of functional.[10] For 4-methylpyridine, the main absorption corresponds to a π → π* transition within the aromatic ring. The introduction of the ethynyl group in this compound would extend the conjugated system, leading to a predicted bathochromic (red) shift in the λ_max, a key hypothesis to be tested experimentally.

Conclusion

The validation of computational data with experimental results is a cyclical and self-correcting process that is fundamental to modern chemical research. By establishing robust experimental protocols for techniques like NMR, IR, and UV-Vis spectroscopy, we create the necessary benchmarks to assess and refine our theoretical models. While we have used 4-methylpyridine as a proxy, this guide lays out the comprehensive methodology that researchers in drug development and materials science would apply to a novel compound like this compound. This integrated approach, leveraging the predictive power of methods like DFT and the empirical certainty of experimentation, accelerates the discovery and development of new molecules with tailored functionalities.

References

A Senior Application Scientist's Guide to the Comparative Reactivity of Ethynylpyridines in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in medicinal chemistry and materials science, ethynylpyridines are invaluable building blocks. The pyridine moiety offers a basic nitrogen handle for tuning solubility and creating coordination complexes, while the terminal alkyne is a gateway to a vast array of transformations, most notably palladium-catalyzed cross-coupling reactions. However, not all ethynylpyridine isomers are created equal. The position of the nitrogen atom (2, 3, or 4) profoundly impacts the electronic and steric environment of the alkyne, leading to dramatic differences in reactivity.

This guide provides an in-depth comparison of the reactivity of 2-, 3-, and 4-ethynylpyridine in the context of the Sonogashira cross-coupling reaction. We will explore the underlying principles governing these differences, present comparative data, and offer a detailed, field-proven protocol to help you navigate the challenges and opportunities presented by these versatile substrates.

The Decisive Influence of the Nitrogen Atom: Steric and Electronic Effects

The reactivity of an ethynylpyridine in a cross-coupling reaction is a delicate interplay between the electronic properties of the pyridine ring and the steric environment around the reactive C-C triple bond. The position of the ring nitrogen is the single most important factor controlling these properties.

  • Electronic Effects : The nitrogen atom is more electronegative than carbon, making the pyridine ring electron-deficient compared to benzene. This electron-withdrawing inductive effect influences the acidity of the terminal alkyne's proton (C-H). A more acidic proton facilitates the formation of the copper(I) acetylide intermediate, a key step in the Sonogashira catalytic cycle.[1] The strength of this effect is position-dependent:

    • 4-Ethynylpyridine : The nitrogen is in a para position relative to the alkyne. It exerts the strongest electron-withdrawing effect through resonance and induction, making the acetylenic proton the most acidic among the three isomers. This generally leads to the highest reactivity.

    • 3-Ethynylpyridine : With the nitrogen in the meta position, the electron-withdrawing effect is primarily inductive and weaker than in the 4-isomer. This results in intermediate reactivity.

    • 2-Ethynylpyridine : The nitrogen is in the ortho position. While it exerts an inductive pull, its proximity to the reaction site introduces more complex and often overriding factors.

  • Steric Hindrance & Catalyst Coordination : The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, coordinating to the palladium catalyst center.[2][3] This coordination can be problematic, leading to catalyst inhibition or poisoning, especially when the nitrogen is close to the coupling site.

    • 2-Ethynylpyridine : This isomer is the most notorious offender. The proximity of the nitrogen atom allows it to act as a chelating ligand, binding strongly to the palladium center.[2][4] This can form stable, inactive complexes that halt the catalytic cycle, a challenge often dubbed the "2-pyridyl problem."[4] Furthermore, the nitrogen atom creates significant steric bulk directly adjacent to the alkyne, hindering the approach of the bulky palladium catalyst complex.[5][6]

    • 3- and 4-Ethynylpyridine : The nitrogen atom is sufficiently remote from the alkyne, minimizing both steric hindrance and the potential for catalyst-poisoning chelation.[2]

Comparative Reactivity in Sonogashira Coupling: A Quantitative Look

To illustrate these effects, let's consider a standard Sonogashira coupling of the three ethynylpyridine isomers with 4-iodotoluene. The data below, based on typical outcomes reported in the literature, highlights the stark differences in performance.[7][8]

IsomerCatalyst Loading (mol%)Reaction Time (h)Yield (%)Key Observations
4-Ethynylpyridine 1.02>95%Rapid conversion, clean reaction profile. The high acidity of the C-H bond and lack of steric hindrance allow for efficient catalysis.
3-Ethynylpyridine 1.56~85%Slower reaction rate compared to the 4-isomer. Requires slightly higher catalyst loading or longer time for full conversion.
2-Ethynylpyridine 3.0 - 5.024<50%Significantly inhibited reaction. Requires higher catalyst loading, elevated temperatures, and often specialized, bulky phosphine ligands (e.g., XPhos, SPhos) to mitigate catalyst poisoning.[2] Competing side reactions like alkyne homocoupling (Glaser coupling) are common.[7]

This trend clearly demonstrates a reactivity order of 4-ethynylpyridine > 3-ethynylpyridine >> 2-ethynylpyridine .

Visualizing the Mechanism: The Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles involving palladium and a copper(I) co-catalyst. Understanding this mechanism is key to troubleshooting and optimizing reactions.[9][10]

Sonogashira_Cycle Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper(I) Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_ox Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pd_ox Oxidative Addition pd_trans Ar-Pd(II)-C≡CR'(L)₂ pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination Product Ar-C≡CR' pd_trans->Product cu_x Cu(I)X cu_alkyne Cu(I)-C≡CR' cu_x->cu_alkyne Alkyne Activation + Base cu_alkyne->pd_trans Supplies Acetylide cu_alkyne->cu_x BaseH Base-H⁺X⁻ ArX Ar-X ArX->pd_ox Alkyne H-C≡CR' Alkyne->cu_alkyne

Caption: The interconnected Palladium and Copper(I) catalytic cycles in the Sonogashira cross-coupling reaction.

Experimental Protocol: Sonogashira Coupling of 4-Ethynylpyridine with 4-Iodotoluene

This protocol details a reliable method for coupling the most reactive isomer, 4-ethynylpyridine. The principles outlined here serve as a baseline for optimizing reactions with the more challenging 3- and 2-isomers.

Reagents & Equipment
  • Reactants : 4-Iodotoluene, 4-Ethynylpyridine

  • Catalysts : Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂], Copper(I) Iodide (CuI)

  • Base : Triethylamine (Et₃N)

  • Solvent : Tetrahydrofuran (THF), anhydrous

  • Equipment : Schlenk flask, magnetic stirrer, heating mantle, nitrogen/argon line, TLC plates, standard glassware for workup and column chromatography.

Step-by-Step Methodology
  • Reaction Setup :

    • To a flame-dried 50 mL Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-iodotoluene (1.0 mmol, 218 mg), PdCl₂(PPh₃)₂ (0.015 mmol, 10.5 mg), and CuI (0.02 mmol, 3.8 mg).

    • Application Scientist's Note: An inert atmosphere is critical. Oxygen can induce the oxidative homocoupling of the alkyne (Glaser coupling) and can also lead to the oxidation and deactivation of the Pd(0) active catalyst.[7] Flame-drying the glassware removes adsorbed water, which can interfere with the reaction.

  • Solvent and Reagent Addition :

    • Add anhydrous THF (10 mL) and anhydrous Et₃N (5 mL) to the flask via syringe. Stir the mixture to dissolve the solids.

    • Add 4-ethynylpyridine (1.2 mmol, 124 mg, 122 µL) dropwise to the stirring solution at room temperature.

    • Application Scientist's Note: Triethylamine serves a dual purpose: it acts as the base to deprotonate the terminal alkyne (forming the acetylide) and as a solvent. Using an excess ensures the reaction equilibrium favors the formation of the reactive copper acetylide.[9]

  • Reaction Monitoring :

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the 4-iodotoluene spot indicates reaction completion.

  • Workup and Isolation :

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF and Et₃N.

    • Redissolve the residue in ethyl acetate (25 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo.

    • Application Scientist's Note: The ammonium chloride wash is an effective way to quench the reaction and remove the copper co-catalyst, which can sometimes complicate purification.

  • Purification :

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to afford the pure 4-(p-tolylethynyl)pyridine.

Visualizing the Workflow

A streamlined experimental workflow is essential for reproducibility and success.

Workflow start Start: Assemble Flame-Dried Glassware under Inert Gas setup Add Solids: Ar-I, PdCl₂(PPh₃)₂, CuI start->setup add_solvents Add Anhydrous Solvents: THF and Et₃N setup->add_solvents add_alkyne Add 4-Ethynylpyridine (Dropwise at RT) add_solvents->add_alkyne react Stir at Room Temperature (2-4 hours) add_alkyne->react monitor Monitor by TLC react->monitor monitor->react Incomplete workup Aqueous Workup: Remove Solvent, Add EtOAc, Wash with NH₄Cl & Brine monitor->workup Complete purify Purification: Dry, Concentrate, and Column Chromatography workup->purify end End: Characterize Pure Product purify->end

Caption: A standard laboratory workflow for the Sonogashira cross-coupling reaction.

Conclusion and Outlook

The reactivity of ethynylpyridines in cross-coupling reactions is a clear and instructive example of how subtle changes in substrate structure can have major consequences for a reaction's outcome. The position of the ring nitrogen dictates a predictable trend in reactivity: 4-ethynylpyridine (most reactive) > 3-ethynylpyridine > 2-ethynylpyridine (least reactive) . This is governed by a combination of the nitrogen's electron-withdrawing ability, which enhances alkyne C-H acidity, and its capacity for steric hindrance and catalyst inhibition when in the ortho position.

For researchers designing synthetic routes, 4-ethynylpyridine is the ideal choice for rapid and high-yielding couplings. When the 3- or 2-isomers are required, one must be prepared to employ more forcing conditions, higher catalyst loadings, and specialized ligands to overcome their inherent challenges. By understanding the fundamental principles outlined in this guide, scientists can make more informed decisions, saving time and resources in the pursuit of novel molecules for drug discovery and materials science.

References

A Comparative Guide to the HPLC and GC-MS Analysis of 2-ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the rigorous analysis of novel compounds is paramount to ensuring safety, efficacy, and quality. 2-ethynyl-4-methylpyridine, a pyridine derivative with potential applications as a building block in medicinal chemistry, requires robust analytical methodologies for its characterization and quantification. This guide, authored from the perspective of a Senior Application Scientist, provides an in-depth comparison of two cornerstone analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound. We will delve into the theoretical underpinnings, practical considerations, and data-driven comparisons to empower researchers in selecting the optimal analytical strategy.

The Analytical Challenge: Understanding this compound

High-Performance Liquid Chromatography (HPLC): A Versatile Approach

HPLC is a powerful technique for the separation of non-volatile and thermally sensitive compounds, making it an excellent starting point for the analysis of many pharmaceutical intermediates.[5][6]

The Rationale Behind HPLC Method Development

Given the polar and basic nature of this compound, a reversed-phase HPLC (RP-HPLC) method is a logical choice.[2] The selection of the stationary phase is critical to mitigate undesirable peak tailing. A C18 column is a common first choice, but for basic compounds, columns with end-capping or polar-embedded phases can offer superior peak symmetry by shielding residual silanol groups.[7] The mobile phase composition, particularly its pH, plays a pivotal role. Maintaining the mobile phase pH at least two units away from the analyte's pKa is a general guideline to ensure consistent ionization and retention. For pyridine derivatives, which are basic, a slightly acidic mobile phase can improve peak shape.[8][9]

Experimental Protocol: RP-HPLC

This protocol outlines a robust starting point for the HPLC analysis of this compound.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 270 nm (based on the aromatic nature of the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s_prep Dissolve Sample in Diluent autosampler Autosampler Injection s_prep->autosampler Inject column HPLC Column (Separation) autosampler->column pump Pump (Mobile Phase Delivery) pump->column detector UV Detector (Detection) column->detector data_acq Data Acquisition (Chromatogram) detector->data_acq Signal quant Quantification & Reporting data_acq->quant GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis s_prep Dissolve Sample in Volatile Solvent injector GC Injector (Vaporization) s_prep->injector Inject column GC Column (Separation) injector->column ms Mass Spectrometer (Detection & Identification) column->ms data_acq Data Acquisition (TIC & Mass Spectra) ms->data_acq Data ident Compound Identification & Quantification data_acq->ident

References

A Comparative Guide to the Characterization of Impurities in the Synthesis of 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their synthetic intermediates is not merely a quality metric; it is a cornerstone of drug safety and efficacy. 2-Ethynyl-4-methylpyridine is a valuable heterocyclic building block, integral to the synthesis of a variety of pharmacologically active molecules. Its rigid, linear ethynyl group and substituted pyridine core make it a versatile scaffold in medicinal chemistry. However, like any multi-step chemical synthesis, the production of this compound is susceptible to the formation of impurities. These unintended chemical entities can arise from starting materials, side reactions, or degradation and can have a profound impact on the final drug product's stability, bioactivity, and safety profile.

This guide provides an in-depth technical comparison of analytical methodologies for the characterization of impurities generated during a common and efficient synthetic route to this compound. We will explore the mechanistic origins of these impurities, offering a rationale for their formation that is grounded in the principles of organic chemistry. By presenting detailed experimental protocols and objectively comparing the performance of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—this document aims to equip researchers, scientists, and drug development professionals with the expertise to design robust, self-validating systems for impurity profiling.

Synthetic Pathway and the Genesis of Impurities

A prevalent and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[1][2] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. A typical sequence involves the coupling of a 2-halo-4-methylpyridine (e.g., 2-bromo- or 2-chloro-4-methylpyridine) with a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step to yield the terminal alkyne.[3]

Step 1: Sonogashira Coupling 2-Bromo-4-methylpyridine is reacted with trimethylsilylacetylene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (CuI), and a base (e.g., triethylamine, Et₃N).

Step 2: Deprotection The resulting 2-((trimethylsilyl)ethynyl)-4-methylpyridine is then treated with a base, such as potassium carbonate in methanol, or a fluoride source to remove the trimethylsilyl (TMS) protecting group.[4][5]

Understanding the mechanisms of the main reaction and potential side reactions is critical to predicting the impurity profile.

Sonogashira_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Intermediate Ar-Pd(II)(L2)-X Pd(0)L2->Oxidative Addition Intermediate Ar-X Transmetalation Intermediate Ar-Pd(II)(L2)-C≡CR' Oxidative Addition Intermediate->Transmetalation Intermediate Cu-C≡CR' Transmetalation Intermediate->Pd(0)L2 Reductive Elimination Product Ar-C≡CR' Transmetalation Intermediate->Product ArX Ar-X (2-Bromo-4-methylpyridine) Copper_Cycle Copper Cycle Copper_Cycle->Oxidative Addition Intermediate Provides alkynyl copper Reductive_Elimination Reductive Elimination

Caption: The catalytic cycle for the Sonogashira cross-coupling reaction.

Causality of Impurity Formation
  • Process-Related Impurities:

    • Unreacted Starting Materials: Incomplete reaction can lead to the presence of residual 2-bromo-4-methylpyridine.

    • Incomplete Deprotection: If the deprotection of the silyl group is not driven to completion, 2-((trimethylsilyl)ethynyl)-4-methylpyridine will remain as an impurity.

  • Side-Reaction Byproducts: Homocoupling The most significant byproduct in Sonogashira reactions is often the result of alkyne homocoupling, known as the Glaser or Hay coupling.[2][6] This occurs when the copper acetylide intermediate undergoes oxidative dimerization in the presence of an oxidant, typically oxygen. This side reaction is particularly problematic when using terminal alkynes directly or during the deprotection step if reaction conditions are not carefully controlled. The resulting impurity is 1,4-bis(4-methylpyridin-2-yl)buta-1,3-diyne. Minimizing exposure to air is crucial to suppress this pathway.[7]

Glaser_Coupling_Mechanism cluster_0 Glaser-Hay Homocoupling Alkyne1 R-C≡C-H (this compound) Cu_Acetylide R-C≡C-Cu(I) Alkyne1->Cu_Acetylide + Cu(I) Salt Dimerization Oxidative Dimerization (O2) Cu_Acetylide->Dimerization Cu_Acetylide->Dimerization + R-C≡C-Cu(I) Diyne R-C≡C-C≡C-R (Homocoupling Impurity) Dimerization->Diyne

Caption: The mechanism of Glaser-Hay homocoupling, a common side reaction.

  • Starting Material-Related Impurities: Positional Isomers The purity of the 2-bromo-4-methylpyridine starting material is paramount. Commercial sources may contain isomeric impurities, such as 4-bromo-2-methylpyridine. This isomeric impurity will also undergo the Sonogashira coupling and subsequent deprotection, leading to the formation of the positional isomer 4-ethynyl-2-methylpyridine, which can be challenging to separate from the desired product. The differentiation of such isomers is a critical analytical task.[8][9]

Comparative Analysis of Characterization Techniques

A multi-technique approach is essential for the robust characterization of all potential impurities.[10] No single method can provide a complete picture; instead, the strengths of each technique should be leveraged in a complementary fashion.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity assessment in pharmaceutical analysis due to its high resolving power and quantitative accuracy.[4] A reverse-phase HPLC method with UV detection is particularly well-suited for separating the non-volatile components of the reaction mixture.

Comparison of HPLC with Other Techniques
Advantages
• Excellent quantitative precision and accuracy.
• High resolving power for separating closely related compounds, including isomers.
• Well-established and robust, making it ideal for quality control.[11]
• Non-destructive, allowing for fraction collection for further analysis (e.g., NMR).
Limitations
• Requires a chromophore for UV detection; some impurities may have poor UV absorbance.
• Provides limited structural information on its own.
• Not suitable for highly volatile or thermally labile compounds.

Experimental Protocol: Reverse-Phase HPLC for Purity Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • Stationary Phase: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 275 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 10 mg of the crude reaction mixture in 10 mL of a 50:50 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

This method will typically elute the more polar pyridine starting materials first, followed by the product, the silyl-protected intermediate, and finally the non-polar homocoupled diyne impurity. Coupling the HPLC to a mass spectrometer (LC-MS) is a powerful extension that provides molecular weight information for each separated peak, greatly aiding in the identification of unknown impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable impurities, GC-MS is an exceptionally sensitive and specific technique. It is particularly useful for identifying unreacted starting materials and potential low-molecular-weight byproducts.[12]

Comparison of GC-MS with Other Techniques
Advantages
• Excellent separation efficiency for volatile compounds.
• High sensitivity, capable of detecting trace-level impurities.[13]
• Provides both retention time and mass spectral data, allowing for confident identification via library matching.[14]
• Ideal for analyzing residual solvents.
Limitations
• Requires analytes to be thermally stable and volatile.
• The high molecular weight homocoupling product may not be suitable for GC analysis.
• Derivatization may be required for non-volatile compounds, adding complexity.

Experimental Protocol: GC-MS for Volatile Impurity Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Column: HP-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40-500 amu.

  • Sample Preparation: Dilute the crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

This method can effectively separate 2-bromo-4-methylpyridine, 4-bromo-2-methylpyridine, and the final product, this compound, allowing for their identification based on their characteristic mass fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for the structural elucidation of organic molecules. While not typically used for primary quantification of trace impurities in a complex mixture, it is indispensable for confirming the structure of the desired product and for characterizing isolated impurities. 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments provide unambiguous information about the connectivity and chemical environment of atoms within a molecule. For instance, the distinct chemical shifts and coupling patterns of the aromatic protons can be used to differentiate between the desired this compound and its positional isomer, 4-ethynyl-2-methylpyridine.

Integrated Workflow for Impurity Characterization

A logical and efficient workflow ensures that all potential impurities are detected, identified, and quantified.

Impurity_Characterization_Workflow cluster_0 Analysis Phase Start Crude Synthesis Product HPLC_UV HPLC-UV Analysis (Purity & Quantification) Start->HPLC_UV GC_MS GC-MS Analysis (Volatile Impurities & Starting Materials) Start->GC_MS Decision Unknown Peaks > Threshold? HPLC_UV->Decision Report Complete Impurity Profile Report GC_MS->Report LC_MS LC-MS Analysis (Molecular Weight of Unknowns) Decision->LC_MS Yes Decision->Report No Isolation Preparative HPLC (Impurity Isolation) LC_MS->Isolation NMR NMR Spectroscopy (Structural Elucidation) Isolation->NMR NMR->Report

Caption: An integrated workflow for the characterization of impurities.

Data Summary

The following table summarizes the potential impurities discussed and the most effective analytical techniques for their characterization.

Impurity NameLikely OriginPrimary Detection & QuantificationStructural Confirmation
2-Bromo-4-methylpyridineUnreacted Starting MaterialGC-MS, HPLC-UVMS fragmentation pattern
2-((trimethylsilyl)ethynyl)-4-methylpyridineIncomplete DeprotectionHPLC-UV, GC-MSMS fragmentation, NMR
1,4-bis(4-methylpyridin-2-yl)buta-1,3-diyneHomocoupling Side ReactionHPLC-UVLC-MS, NMR (if isolated)
4-Ethynyl-2-methylpyridineIsomeric Starting MaterialHPLC-UVLC-MS, NMR (if isolated)
Residual Solvents (e.g., Et₃N, Toluene)Process-RelatedGC-MS (Headspace)MS fragmentation pattern

Conclusion

The characterization of impurities in the synthesis of this compound is a critical exercise in ensuring the quality and safety of downstream pharmaceutical products. A thorough understanding of the Sonogashira coupling and potential side reactions, such as Glaser homocoupling, allows for a predictive approach to impurity profiling. This guide has demonstrated that a combination of orthogonal analytical techniques is not just best practice but a necessity. While HPLC provides the quantitative backbone for purity assessment, GC-MS offers unparalleled sensitivity for volatile components, and LC-MS and NMR are indispensable for the definitive identification and structural elucidation of unknown impurities. By implementing a systematic and scientifically grounded workflow, researchers can confidently characterize their synthetic products, meeting the stringent demands of the pharmaceutical industry and regulatory bodies.

References

A Senior Application Scientist's Guide to Catalytic Systems for the Sonogashira Coupling of 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] This reaction is instrumental in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[1][2][3] However, when the substrate is a heteroaromatic alkyne such as 2-ethynyl-4-methylpyridine, the reaction presents unique challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation and complicating the reaction outcome.

This guide provides an in-depth comparison of distinct catalytic systems for the Sonogashira coupling of this compound with aryl halides. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help researchers select the optimal system for their specific synthetic goals.

Mechanistic Foundations: The Engine of the Sonogashira Coupling

A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The Sonogashira reaction typically operates through two interconnected catalytic cycles: a palladium cycle and, in the classical approach, a copper cycle.[1][4][5]

The Classical Pd/Cu Co-Catalyzed Pathway

The synergy between palladium and copper allows the reaction to proceed under mild conditions.[1] The palladium(0) catalyst initiates the primary cycle by oxidative addition into the aryl halide bond. Simultaneously, the copper(I) co-catalyst activates the terminal alkyne, forming a copper acetylide.[1][4][6] This copper acetylide then undergoes transmetalation with the Pd(II)-aryl complex. The final product is released via reductive elimination, regenerating the active Pd(0) catalyst.[4][5]

Pd_Cu_Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' PdII_Aryl->PdII_Alkynyl Transmetalation Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->PdII_Aryl Feeds into Pd Cycle Cu_Acetylide->CuX Catalyst Regeneration Alkyne H-C≡CR' Alkyne->Cu_Acetylide Deprotonation (Base)

Figure 1: The Pd/Cu Co-Catalyzed Sonogashira Mechanism.
The Copper-Free Pathway

Concerns over the toxicity of copper and the formation of alkyne homocoupling (Glaser coupling) byproducts have driven the development of copper-free Sonogashira protocols.[2][7][8] In these systems, the base must be strong enough to deprotonate the alkyne without the assistance of copper. The resulting acetylide anion then coordinates directly with the palladium center, often facilitated by bulky, electron-rich phosphine ligands that promote the catalytic cycle.[4][9]

Cu_Free_Sonogashira Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)L₂-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) Pd_Pi_Complex [Ar-Pd(II)L(π-alkyne)]⁺ PdII_Aryl->Pd_Pi_Complex Ligand Dissociation & Alkyne Coordination Alkyne H-C≡CR' Alkyne->Pd_Pi_Complex Base Base Base->Pd_Pi_Complex PdII_Alkynyl Ar-Pd(II)L₂-C≡CR' Pd_Pi_Complex->PdII_Alkynyl Deprotonation (Base) Product Ar-C≡CR' PdII_Alkynyl->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 2: The Copper-Free Sonogashira Mechanism.

Comparative Analysis of Catalytic Systems

We will now evaluate three distinct catalytic systems for the coupling of this compound with 4-bromoanisole as a model aryl halide. The selected systems represent the classical, modern copper-free, and sustainable heterogeneous approaches.

Catalyst SystemPalladium Source (mol%)Co-Catalyst / Ligand (mol%)Temp (°C)Time (h)Yield (%)Key AdvantagesKey Disadvantages
A: Classical Pd/Cu Pd(PPh₃)₂Cl₂ (2)CuI (4)604~85%Well-established, reliable, generally high yields.[1][4]Requires copper, risk of Glaser homocoupling, potential for catalyst poisoning by pyridine.[2]
B: Homogeneous Cu-Free Pd(OAc)₂ (2)P(t-Bu)₃ (4)806~90%Avoids copper toxicity and homocoupling, often cleaner reactions.[3][10]Requires air-sensitive/expensive ligands, may need higher temperatures.[7]
C: Heterogeneous Cu-Free 10% Pd/C (5)None10012~70%Catalyst is easily recovered and recycled, simplified workup.[11]Higher catalyst loading, longer reaction times, potential for metal leaching.[12]

Experimental Protocols and In-Depth Discussion

System A: The Classical Pd/Cu Co-Catalyst

Rationale: This is the benchmark system, leveraging the synergistic catalysis of palladium and copper.[1] For substrates like this compound, the use of a pre-catalyst like Pd(PPh₃)₂Cl₂ is common. The triphenylphosphine ligands help stabilize the palladium center, though they can be displaced. Copper(I) iodide is crucial for activating the alkyne.[4][6]

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(PPh₃)₂Cl₂ (14.0 mg, 0.02 mmol, 2 mol%) and CuI (7.6 mg, 0.04 mmol, 4 mol%).

  • Add this compound (119 mg, 1.0 mmol, 1.0 equiv) and 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv).

  • Add anhydrous, degassed triethylamine (Et₃N, 4 mL) as both the base and solvent.

  • Stir the reaction mixture at 60 °C for 4 hours, monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the filtrate with saturated aq. NH₄Cl (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Trustworthiness: The inclusion of a mild amine base like triethylamine is critical; it deprotonates the alkyne to form the acetylide and neutralizes the HBr generated during the reaction.[13] The filtration through celite and subsequent aqueous wash are self-validating steps to remove the bulk of the catalyst residues and salts before final purification.

System B: Homogeneous Copper-Free with Bulky Phosphine Ligands

Rationale: This system is designed to circumvent the issues associated with copper.[10] The key to success is the choice of ligand. Bulky, electron-rich phosphines like tri-tert-butylphosphine (P(t-Bu)₃) are highly effective. They promote the formation of a monoligated L₁Pd⁰ active species, which is highly reactive in oxidative addition and facilitates the overall catalytic cycle, compensating for the absence of copper.[3][4]

Experimental Protocol:

  • In a glovebox or under a strictly inert atmosphere, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%) and P(t-Bu)₃ (8.1 mg, 0.04 mmol, 4 mol%) to a dry Schlenk flask.

  • Add anhydrous, degassed dimethylformamide (DMF, 4 mL) and stir for 10 minutes to allow for pre-formation of the active catalyst.

  • Add this compound (119 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃, 489 mg, 1.5 mmol, 1.5 equiv) as the base.

  • Seal the flask and heat the reaction mixture at 80 °C for 6 hours. Monitor by TLC or GC-MS.

  • After cooling, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Trustworthiness: The use of a stronger inorganic base like Cs₂CO₃ is necessary to efficiently deprotonate the alkyne in the absence of a copper co-catalyst. The pre-formation step ensures the generation of the active Pd(0) complex from the Pd(II) acetate precursor before the substrates are introduced, leading to more reproducible results.

System C: Heterogeneous Copper-Free with Palladium on Carbon

Rationale: This approach prioritizes sustainability and operational simplicity.[11] Palladium on activated carbon (Pd/C) is an inexpensive, commercially available, and recyclable heterogeneous catalyst.[11] While often less active than homogeneous systems, it eliminates the need for ligands and simplifies product purification, as the catalyst can be removed by simple filtration.

Experimental Protocol:

  • To a round-bottom flask, add 10% Pd/C (53 mg, 0.05 mmol Pd, 5 mol%).

  • Add this compound (119 mg, 1.0 mmol, 1.0 equiv), 4-bromoanisole (206 mg, 1.1 mmol, 1.1 equiv), and potassium carbonate (K₂CO₃, 276 mg, 2.0 mmol, 2.0 equiv).

  • Add ethanol (5 mL) as a relatively green solvent.[14]

  • Fit the flask with a reflux condenser and heat the mixture to 100 °C (or reflux) for 12 hours under an air atmosphere.[11]

  • After cooling to room temperature, dilute the mixture with ethanol and filter through a pad of celite to remove the Pd/C catalyst. The catalyst can be washed, dried, and stored for reuse.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate, wash with water, and purify by column chromatography.

Trustworthiness: The protocol's validity rests on the effective removal of the heterogeneous catalyst post-reaction. A hot filtration step can be employed to test for leaching; if the reaction proceeds in the filtrate after catalyst removal, it indicates that soluble palladium species are the true catalytic agent. The use of a simple inorganic base and an alcohol solvent makes this a more environmentally benign option.[14]

Workflow for Catalyst System Selection

Choosing the right system depends on the specific project goals. The following workflow provides a logical approach to selection and optimization.

Sonogashira_Workflow A Define Project Goals (Scale, Purity, Cost, Green Metrics) B Initial Screening: System A (Pd/Cu) A->B High Yield Priority C Alternative Screening: System B (Cu-Free) A->C Purity/No Copper D Sustainability Focus: System C (Heterogeneous) A->D Recyclability/Scale-up E Successful Coupling? B->E H Analyze Byproducts (e.g., Homocoupling) B->H C->E D->E F Optimization (Temp, Base, Solvent, Time) E->F No / Low Yield G Final Protocol E->G Yes F->B Re-evaluate H->C Homocoupling is an issue

Figure 3: Decision workflow for selecting a Sonogashira catalytic system.

Concluding Remarks

The successful Sonogashira coupling of this compound is highly dependent on the careful selection of the catalytic system.

  • The Classical Pd/Cu System remains a robust and reliable choice for general-purpose synthesis, offering good yields under mild conditions.

  • The Homogeneous Copper-Free System with bulky phosphine ligands is superior when product purity is paramount and the elimination of copper-related side reactions and toxicity is required. This is often the preferred method in late-stage drug development.

  • The Heterogeneous Pd/C System presents a compelling option for large-scale synthesis and applications where green chemistry principles are a priority, despite often requiring harsher conditions and exhibiting lower yields.

Ultimately, the optimal choice involves a trade-off between reaction efficiency, operational simplicity, cost, and the specific purity requirements of the final product. This guide provides the foundational knowledge and practical protocols for researchers to make an informed decision and achieve their synthetic objectives.

References

A Comparative Guide to the Biological Evaluation of Compounds Synthesized from 2-Ethynyl-4-Methylpyridine and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyridine scaffold is a cornerstone of medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] The introduction of a reactive ethynyl group, as seen in 2-ethynyl-4-methylpyridine, unlocks a vast chemical space for the synthesis of novel compounds with diverse biological activities. This guide provides an in-depth comparison of the biological evaluation of compounds derived from this versatile building block and its close structural analogs, offering insights into their therapeutic potential and the experimental methodologies used to assess their performance.

The Strategic Advantage of the Ethynylpyridine Scaffold

The this compound moiety is more than just a simple heterocyclic compound; it is a strategic starting point for drug discovery. The pyridine ring itself is a privileged structure in medicinal chemistry due to its ability to form hydrogen bonds and participate in various biological interactions.[1] The addition of the ethynyl group provides a versatile handle for a variety of coupling reactions, most notably the Sonogashira coupling, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.[2] This synthetic tractability enables the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.

Comparative Biological Evaluation: A Multi-Target Perspective

Compounds derived from ethynylpyridine scaffolds have been investigated for a range of therapeutic applications. This section compares the biological activities of these compounds, focusing on their performance as enzyme inhibitors and anticancer agents.

Enzyme Inhibition: Targeting Neurological Disorders and Inflammation

Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists for Neurological Disorders:

Derivatives of ethynylpyridine have shown significant promise as noncompetitive antagonists of mGluR5, a key target in the treatment of various central nervous system disorders.[3] A notable example is the optimization of 3-[(2-methyl-4-thiazolyl)ethynyl]pyridine (MTEP), a close analog of a this compound derivative. By systematically modifying the substituents on the pyridine and thiazole rings, researchers have been able to dramatically enhance antagonist potency.

CompoundStructuremGluR5 Antagonist Potency (IC₅₀)Reference
MTEP3-[(2-methyl-4-thiazolyl)ethynyl]pyridineBaseline[3]
19 MTEP analog490 times more potent than MTEP[3]
59 MTEP analog230 times more potent than MTEP[3]

Causality Behind Experimental Choices: The rationale for targeting mGluR5 stems from genetic and pharmacological studies suggesting its role in the pathophysiology of conditions like drug abuse.[3] The decision to synthesize and test a series of MTEP analogs was driven by the need to understand the structural features crucial for its antagonist activity, with the ultimate goal of developing more potent and effective therapeutics.[3]

Inducible Nitric Oxide Synthase (iNOS) Inhibitors for Inflammatory Diseases:

The 4-methylpyridine core is also a key feature in the design of inhibitors for inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory processes. A series of 6-substituted 2-amino-4-methylpyridine analogs have been synthesized and evaluated for their iNOS inhibitory activity and selectivity over other NOS isoforms (eNOS and nNOS).

Compound6-SubstituentiNOS IC₅₀ (nM)Selectivity (iNOS vs. eNOS/nNOS)Reference
9 2-FluoropropylNot explicitly stated, but identified as a potent inhibitorFavorable for PET imaging[4]
18 3-FluoropropylPotent inhibitorFavorable for PET imaging[4]
20 4-FluorobutylPotent inhibitorFavorable for PET imaging[4]

Causality Behind Experimental Choices: The development of selective iNOS inhibitors is crucial to avoid the side effects associated with the inhibition of constitutive NOS isoforms (eNOS and nNOS), which are involved in vital physiological functions. The substitution at the 6-position of the 2-amino-4-methylpyridine scaffold was systematically explored to enhance potency and selectivity, with a specific focus on developing radiolabeled tracers for PET imaging to visualize iNOS expression in vivo.[4]

Anticancer Activity: A Promising Frontier

The pyridine nucleus is a common feature in a multitude of anticancer agents.[5][6] While specific studies on the anticancer activity of compounds directly synthesized from this compound are emerging, the broader family of substituted pyridines has demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, a series of 2,4,6-trisubstituted pyridine derivatives have shown potent in vitro cytotoxicity against a wide range of cancer cell lines, with particularly strong activity against renal and prostate cancer cells.[5] The mechanism of action for some of these compounds has been linked to histone deacetylase (HDAC) inhibition and the inhibition of p53 ubiquitination.[5]

Compound SeriesCancer Cell LinesNotable ActivityPotential MechanismReference
2,4,6-Trisubstituted PyridinesRenal (OUR-10), Prostate (PC3), and othersPotent cytotoxicity in nanomolar to micromolar rangeHDAC inhibition, Inhibition of p53 ubiquitination[5]
Pyranopyridine DerivativesHep-G2, MCF-7, Caco-2, HCT116Some compounds more potent than doxorubicinNot specified[6]

Causality Behind Experimental Choices: The exploration of substituted pyridines as anticancer agents is driven by the urgent need for new and more effective cancer therapies. The rationale for synthesizing diverse libraries of these compounds is to identify novel chemical scaffolds that can overcome the limitations of existing drugs, such as toxicity and drug resistance.

Experimental Protocols: Ensuring Scientific Integrity

The biological evaluation of these compounds relies on a suite of well-established and validated experimental protocols. The following are detailed methodologies for key assays.

In Vitro Cytotoxicity Assessment: The MTT Assay

Objective: To determine the concentration of a compound that inhibits the growth of a cancer cell line by 50% (IC₅₀).

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., HepG2, MCF-7) in an appropriate medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Enzyme Inhibition Assay: A General Protocol

Objective: To determine the concentration of a compound that inhibits the activity of a target enzyme by 50% (IC₅₀).

Methodology:

  • Reagent Preparation: Prepare a buffer solution appropriate for the target enzyme. Prepare solutions of the enzyme, its substrate, and any necessary cofactors.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme solution.

    • Incubate for a predetermined period to allow the compound to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring a change in absorbance or fluorescence using a plate reader.

  • Data Analysis: Calculate the initial reaction rates for each compound concentration. Determine the percentage of enzyme inhibition relative to a control with no inhibitor. Calculate the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Visualizing the Path Forward: Workflows and Pathways

To better understand the process of evaluating these compounds and their potential mechanisms of action, the following diagrams illustrate key workflows and signaling pathways.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation start This compound reaction Coupling Reaction (e.g., Sonogashira) start->reaction library Library of Derivatives reaction->library invitro In Vitro Assays (Cytotoxicity, Enzyme Inhibition) library->invitro invivo In Vivo Models (e.g., Xenograft) invitro->invivo sar Structure-Activity Relationship (SAR) Analysis invitro->sar lead Lead Compound Identification invivo->lead sar->lead Anticancer_Mechanism compound Pyridine Derivative hdac HDAC compound->hdac Inhibition p53 p53 compound->p53 Stabilization ubiquitin Ubiquitination compound->ubiquitin Inhibition of Ubiquitin Ligase proteasome Proteasomal Degradation p53->proteasome apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle ubiquitin->p53

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Ethynyl-4-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazards: A Proactive Stance

2-Ethynyl-4-methylpyridine (C₈H₇N) is a pyridine derivative.[1] Pyridine and its analogues are recognized for a range of potential hazards, including flammability, toxicity, and irritant properties.[2][3] Exposure can occur through inhalation, skin contact, or ingestion, potentially leading to symptoms such as dizziness, headache, nausea, and irritation of the skin, eyes, and respiratory tract.[2][3] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Key Physicochemical and Hazard Information (Based on Pyridine Analogues)
PropertyInformationRationale for Precaution
Flammability Pyridine derivatives are often flammable liquids with vapors that can form explosive mixtures with air.[4][5][6]All work should be conducted away from ignition sources, and appropriate fire suppression equipment must be readily available.[4][7]
Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][6][8]Engineering controls like fume hoods are essential, and appropriate PPE must be worn to prevent exposure.[3]
Irritation Can cause serious skin and eye irritation or burns.[4][6][9][10][11]Direct contact with the skin and eyes must be prevented through the use of gloves and eye protection.
Vapor Hazard Vapors are often heavier than air and can spread along floors.[4][5]Work should be performed in a well-ventilated area, and respiratory protection may be necessary.[2][3]

Core Directive: Selecting and Using Personal Protective Equipment

The selection of PPE should be a methodical process based on a thorough risk assessment of the procedures to be performed. The following provides a step-by-step guide to ensure an adequate level of protection.

Eye and Face Protection: The First Line of Defense

Given that pyridine derivatives can cause serious eye irritation or damage, robust eye protection is non-negotiable.[6][9]

  • Minimum Requirement: Chemical splash goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[9][12]

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Skin and Body Protection: A Barrier Against Dermal Exposure

Pyridine derivatives can be absorbed through the skin, and some are toxic upon dermal contact.[4][6][8] Therefore, appropriate skin and body protection is crucial.

  • Lab Coat: A fully buttoned lab coat, preferably one made of a flame-resistant material, should be worn at all times.

  • Gloves: The choice of gloves is critical. Nitrile or neoprene gloves are often recommended for handling pyridine compounds.[3] However, it is imperative to consult the glove manufacturer's compatibility chart for specific breakthrough times for pyridine or similar chemicals. Always inspect gloves for any signs of degradation or perforation before use and practice proper glove removal techniques to avoid contaminating your skin.[13]

  • Additional Protection: For procedures with a higher risk of splashes or spills, consider using a chemical-resistant apron and shoe covers.

Respiratory Protection: Safeguarding Against Inhalation Hazards

The vapors of pyridine derivatives can be harmful if inhaled.[2][4]

  • Primary Engineering Control: All work with this compound should be conducted in a certified chemical fume hood to minimize the inhalation of vapors.[3][4]

  • When Respirators are Necessary: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is required.[14] A NIOSH-approved respirator with an organic vapor cartridge is a typical choice.[9] Importantly, the use of a respirator requires enrollment in a respiratory protection program, including medical clearance and fit testing.[14]

Operational Plan: From Handling to Disposal

A comprehensive safety plan extends beyond PPE to include safe handling, storage, and disposal procedures.

Safe Handling and Storage
  • Ventilation: Always handle this compound in a well-ventilated area, with a chemical fume hood being the preferred location.[2][3]

  • Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[4][7][10] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[4][7]

  • Storage: Store this compound in a cool, dry, and well-ventilated area in a tightly closed container.[3][4][7][10] One supplier recommends storage at 4°C under a nitrogen atmosphere.[1] It should be stored away from incompatible materials such as strong oxidizers and acids.[14]

Emergency Procedures: Spill and Exposure Response

In the event of an accident, a swift and informed response is critical.

  • Small Spills: For a small spill that can be cleaned up in under 10 minutes by trained personnel, ensure you are wearing the appropriate PPE.[14] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[2][15] Collect the absorbed material in a sealed, labeled container for hazardous waste disposal.[2][15]

  • Large Spills: In the case of a large spill, immediately evacuate the area and alert others.[14] If safe to do so, eliminate all ignition sources.[15] Contact your institution's emergency response team or local emergency services.[14]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14][16] Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes.[2][3] For extensive exposure, use an emergency shower.[14] Seek medical attention.[3][14]

  • Inhalation: Move the affected person to fresh air immediately.[2][14] If they are not breathing, provide artificial respiration.[9] Seek immediate medical attention.[9][14]

  • Ingestion: Do NOT induce vomiting.[12] If the person is conscious, rinse their mouth with water.[5] Seek immediate medical attention.[14]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[2]

  • Collection: Collect waste in a clearly labeled, sealed, and compatible container.[2][14]

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials.[14]

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office or a licensed chemical waste disposal company, in accordance with all local, state, and federal regulations.[2][4][10] Never pour chemical waste down the drain.[2]

Visualizing Safety Workflows

To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the appropriate response to a chemical spill.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Specific Conditions start Start: Procedure involving This compound risk_assessment Assess risk of splash, aerosolization, and quantity used start->risk_assessment eye_protection Chemical Splash Goggles (Minimum) risk_assessment->eye_protection lab_coat Flame-Resistant Lab Coat risk_assessment->lab_coat gloves Chemically Resistant Gloves (e.g., Nitrile, Neoprene) Check manufacturer's data! risk_assessment->gloves respirator Respiratory Protection (in fume hood is standard) risk_assessment->respirator splash_risk High Splash Potential? risk_assessment->splash_risk high_concentration High Vapor Concentration or Outside Fume Hood? risk_assessment->high_concentration end_ppe Proceed with experiment eye_protection->end_ppe face_shield Add Face Shield face_shield->lab_coat lab_coat->end_ppe gloves->end_ppe splash_risk->eye_protection No splash_risk->face_shield Yes high_concentration->respirator Yes (Requires training and fit-testing)

Caption: PPE Selection Workflow

Spill_Response_Workflow Emergency Response for a this compound Spill cluster_small_spill Small Spill Response cluster_large_spill Large Spill Response spill Spill Occurs spill_size Assess Spill Size spill->spill_size small_spill_actions Alert personnel in immediate area. Don appropriate PPE. Contain with absorbent material. Collect in a sealed container. spill_size->small_spill_actions Small (<10 min cleanup) large_spill_actions EVACUATE the area. Alert others and activate alarm. Remove ignition sources if safe. Contact Emergency Response. spill_size->large_spill_actions Large disposal Dispose of as Hazardous Waste small_spill_actions->disposal large_spill_actions->disposal Handled by Emergency Team

Caption: Spill Response Workflow

By integrating these principles and procedures into your daily laboratory operations, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Ethynyl-4-methylpyridine
Reactant of Route 2
2-Ethynyl-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.